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Core Science & Biosynthesis

Foundational

Comprehensive Structure Elucidation of 3-[2-(Allyloxy)ethoxy]azetidine: A Methodological Whitepaper

Executive Summary & Rationale Azetidines—highly strained, four-membered nitrogen heterocycles—have emerged as privileged scaffolds in modern drug discovery. They offer enhanced metabolic stability, favorable pharmacokine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Azetidines—highly strained, four-membered nitrogen heterocycles—have emerged as privileged scaffolds in modern drug discovery. They offer enhanced metabolic stability, favorable pharmacokinetic profiles, and unique conformational rigidity compared to their acyclic or larger-ring counterparts [1]. 3-[2-(Allyloxy)ethoxy]azetidine (C₈H₁₅NO₂) represents a highly versatile building block [5]. The incorporation of an allyloxy-ethoxy side chain at the C3 position provides a flexible, PEG-like linker terminating in a reactive alkene, making it an ideal candidate for cross-metathesis, post-halogenation click chemistry, or targeted bioconjugation.

Because azetidine rings exhibit complex nuclear magnetic resonance (NMR) behavior due to ring puckering and nitrogen inversion dynamics, unambiguous structure elucidation requires a highly systematic, self-validating analytical approach. This whitepaper details the causality, step-by-step methodologies, and data interpretation required to rigorously confirm the structure of 3-[2-(Allyloxy)ethoxy]azetidine.

Structural Deconstruction & Analytical Strategy

To establish a self-validating analytical system, the molecule must be deconstructed into three distinct structural domains, each requiring specific spectroscopic techniques for confirmation:

  • Azetidine Core: A secondary amine (N-H) within a 4-membered ring. The C3 position is substituted with an ether oxygen.

  • Ethoxy Linker: A flexible –O–CH₂–CH₂–O– bridge.

  • Allyl Terminus: A terminal –CH₂–CH=CH₂ group.

Causality of Analytical Choice: Relying solely on 1D ¹H NMR is insufficient because the highly symmetric azetidine ring protons often overlap with the ethoxy linker protons in the 3.4–3.8 ppm range. Therefore, 2D NMR (specifically HMBC) is mandatory to trace the connectivity across the ether oxygens [3]. High-Resolution Mass Spectrometry (HRMS) establishes the exact pseudo-molecular ion, while Infrared (IR) spectroscopy provides orthogonal validation of the N-H and C=C functional groups that might be obscured by solvent exchange in NMR.

Workflow A Sample Preparation (High Purity >98%) D IR Spectroscopy Functional Groups A->D BA BA A->BA B HRMS (ESI-TOF) Exact Mass & Formula E Final Structure 3-[2-(Allyloxy)ethoxy]azetidine B->E C 1D & 2D NMR Atom Connectivity C->E D->E BA->C

Analytical workflow for the structure elucidation of 3-[2-(Allyloxy)ethoxy]azetidine.

High-Resolution Mass Spectrometry (HRMS)

Causality & Logic: Electrospray Ionization Time-of-Flight (ESI-TOF) MS in positive ion mode is utilized because soft ionization preserves the intact pseudo-molecular ion ([M+H]⁺). By modulating in-source collision-induced dissociation (CID), we can intentionally induce the cleavage of the ether linkages—a documented degradation and fragmentation pathway for azetidine cores—to yield diagnostic azetidinium ions [4].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. The acidic modifier is critical to ensure complete protonation of the secondary azetidine nitrogen.

  • Instrument Tuning: Inject 2 µL into the ESI source. Set capillary voltage to 3.5 kV and desolvation temperature to 250 °C to prevent thermal degradation of the strained ring.

  • Acquisition: Acquire data in MS^E (data-independent acquisition) mode to capture both the intact [M+H]⁺ ion (low energy) and diagnostic fragment ions (high energy) simultaneously.

Data Interpretation:

  • Theoretical Exact Mass: The calculated exact mass for [M+H]⁺ (C₈H₁₆NO₂⁺) is m/z 158.1176. A mass error of < 3 ppm confirms the elemental composition.

  • Diagnostic Fragments: Look for the neutral loss of the allyl group (–C₃H₅) or the cleavage of the ethoxy linker, which typically generates a stable azetidinium fragment at m/z 58.06 [4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic: 1D and 2D NMR spectra should be acquired in CDCl₃. While azetidines can exhibit line broadening due to rapid nitrogen inversion and ring puckering, CDCl₃ at room temperature usually allows for a time-averaged, symmetric spectrum [3]. If the N-H proton undergoes rapid chemical exchange, its signal will broaden; thus, low-temperature NMR (e.g., -30 °C) can be employed to slow these dynamics and sharpen the signals, allowing for precise scalar coupling measurements[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

  • 1D Acquisition: Acquire ¹H NMR at 400 MHz or 600 MHz (16 scans, relaxation delay D1 = 2s). Follow with ¹³C{¹H} NMR (1024 scans, D1 = 2s) to resolve all 8 distinct carbon environments.

  • 2D Acquisition (The Self-Validating Step): Acquire Heteronuclear Single Quantum Coherence (HSQC) to map protons directly to their parent carbons. Crucially, acquire Heteronuclear Multiple Bond Correlation (HMBC) to observe ²J and ³J couplings. The ³J couplings across the oxygen atoms (C–O–C) are the only way to definitively prove the domains are linked in the correct order [2].

Quantitative Data Summary:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-[2-(Allyloxy)ethoxy]azetidine

PositionStructural Domain¹H Shift (δ, ppm)Multiplicity & J (Hz)¹³C Shift (δ, ppm)
2, 4 Azetidine Core3.50 – 3.70m (4H, diastereotopic)~ 54.0
3 Azetidine Core4.20 – 4.30m (1H)~ 71.0
1' Ethoxy Linker3.55 – 3.65m (2H)~ 68.5
2' Ethoxy Linker3.55 – 3.65m (2H)~ 69.5
1'' Allyl CH₂4.00 – 4.05dt, J = 5.5, 1.5 (2H)~ 72.0
2'' Allyl CH=5.85 – 5.95ddt, J = 17.2, 10.5, 5.5 (1H)~ 134.5
3'' Allyl =CH₂5.15 – 5.30dq, J = 17.2, 1.5 (2H)~ 117.0
N-H Amine2.00 – 2.50br s (1H, exchangeable)N/A

Note: The C2 and C4 protons of the azetidine ring are diastereotopic (cis or trans relative to the C3 substituent). Depending on the magnetic field strength, they may appear as a complex multiplet rather than a simple doublet/triplet.

HMBC H_Aze Azetidine H3 (δ ~4.2) C_Eth Ethoxy C1' (δ ~68.5) H_Aze->C_Eth 3J HMBC (Ether Link) H_Eth Ethoxy H1' (δ ~3.6) C_Aze Azetidine C3 (δ ~71.0) H_Eth->C_Aze 3J HMBC (Ether Link) H_All Allyl H1'' (δ ~4.0) C_Eth2 Ethoxy C2' (δ ~69.5) H_All->C_Eth2 3J HMBC (Ether Link)

Key 3J HMBC NMR correlations confirming the ether linkages across the structural domains.

Infrared (IR) Spectroscopy

Causality & Logic: Because the N-H proton in azetidine can undergo rapid chemical exchange with trace moisture in NMR solvents (rendering it invisible or highly broadened), IR spectroscopy provides an orthogonal, state-independent validation of this functional group. Attenuated Total Reflectance (ATR) FTIR is utilized because it requires zero sample preparation (avoiding hygroscopic KBr pellets that introduce false O-H/N-H stretching bands).

Step-by-Step Methodology:

  • Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

  • Apply 1–2 µL of the neat liquid sample (or solid if crystallized) directly onto the crystal.

  • Apply the pressure anvil and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Diagnostic Bands:

  • ~3300 cm⁻¹: N-H stretching (confirms the secondary amine of the intact azetidine ring).

  • ~2850–2950 cm⁻¹: C-H stretching (aliphatic backbone).

  • ~1645 cm⁻¹: C=C stretching (confirms the terminal allyl group).

  • ~1100–1120 cm⁻¹: C-O-C stretching (strong, broad band confirming the ether linkages).

Conclusion

The structural elucidation of 3-[2-(Allyloxy)ethoxy]azetidine cannot be achieved through a single analytical lens. It requires a synergistic application of HRMS for molecular formula confirmation, multidimensional NMR (specifically ³J HMBC correlations) to map the regiochemistry of the ether linkages, and ATR-FTIR to orthogonally validate the secondary amine and terminal alkene. By strictly adhering to this self-validating protocol, researchers can definitively prove the architecture of this highly strained, versatile building block, ensuring high-fidelity integration into downstream pharmaceutical synthesis pipelines [2].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Taylor & Francis / PubMed
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS)
  • Advanced NMR techniques for structural characteriz
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway PubMed / Journal of Pharmaceutical and Biomedical Analysis
  • 3-[2-(Allyloxy)
Exploratory

A Technical Guide to the Synthesis of 3-[2-(Allyloxy)ethoxy]azetidine

Abstract This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway to 3-[2-(Allyloxy)ethoxy]azetidine, a valuable building block in modern medicinal chemistry. Azetidine scaffolds are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway to 3-[2-(Allyloxy)ethoxy]azetidine, a valuable building block in modern medicinal chemistry. Azetidine scaffolds are increasingly sought after in drug discovery for their ability to impart unique and favorable physicochemical properties to lead compounds, such as improved metabolic stability, solubility, and three-dimensional complexity.[1][2][3] This document details a strategic, two-step approach beginning with the Williamson ether synthesis of a protected azetidine precursor, followed by a standard deprotection to yield the target compound. The narrative emphasizes the rationale behind experimental choices, provides detailed, replicable protocols, and includes troubleshooting insights, adhering to the highest standards of scientific integrity and expertise.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in drug development.[2][4] Its inherent ring strain and conformational rigidity provide a well-defined three-dimensional framework that allows for precise vectoral positioning of substituents, which is critical for optimizing interactions with biological targets.[1][4] Unlike more flexible acyclic linkers or larger rings, the azetidine core can enhance metabolic stability, improve receptor selectivity, and fine-tune pharmacokinetic profiles.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine moiety, underscoring its therapeutic relevance.[1] The title compound, 3-[2-(Allyloxy)ethoxy]azetidine, combines this valuable scaffold with a flexible, functionalizable side chain, making it an attractive intermediate for creating diverse chemical libraries for drug screening.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule, 3-[2-(Allyloxy)ethoxy]azetidine, suggests a straightforward and efficient synthetic plan. The core transformation is the formation of the ether linkage at the C3 position of the azetidine ring.

G TM Target Molecule 3-[2-(Allyloxy)ethoxy]azetidine Deprotection Deprotection (C-N Bond) TM->Deprotection Retrosynthetic Step 2 Precursor Protected Precursor N-Boc-3-[2-(Allyloxy)ethoxy]azetidine Deprotection->Precursor WES Williamson Ether Synthesis (C-O Bond Formation) Precursor->WES Retrosynthetic Step 1 SM1 Starting Material 1 N-Boc-3-hydroxyazetidine WES->SM1 SM2 Starting Material 2 2-(Allyloxy)ethyl bromide WES->SM2

Diagram 1: Retrosynthetic analysis of the target molecule.

This analysis identifies two key transformations:

  • Deprotection: Removal of a nitrogen-protecting group (e.g., tert-butoxycarbonyl, Boc) to furnish the final secondary amine.

  • Ether Formation: A nucleophilic substitution, best accomplished via the Williamson ether synthesis, to connect the ether side chain to the azetidine ring.[5][6]

This leads to two commercially available or readily synthesized starting materials: N-Boc-3-hydroxyazetidine [7][8] and an appropriate electrophile such as 2-(allyloxy)ethyl bromide .

Synthetic Pathway and Mechanistic Discussion

The forward synthesis involves two primary stages: (I) Williamson ether synthesis and (II) N-Boc deprotection.

Stage I: Williamson Ether Synthesis

This reaction forms the key C-O bond. N-Boc-3-hydroxyazetidine is deprotonated with a strong, non-nucleophilic base to form a potent alkoxide nucleophile. This alkoxide then attacks the electrophilic carbon of 2-(allyloxy)ethyl bromide in a classic SN2 reaction.

Mechanism Rationale:

  • Base Selection: Sodium hydride (NaH) is an ideal choice. It is a powerful base that irreversibly deprotonates the alcohol, driving the reaction forward. As a heterogeneous reagent, excess can be easily filtered off, and its byproduct, H₂, simply evolves from the reaction mixture.

  • Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred. They effectively solvate the sodium cation without interfering with the nucleophilicity of the alkoxide, thereby accelerating the SN2 reaction.[6]

  • Protecting Group: The Boc group is essential. It passivates the ring nitrogen, preventing it from competing with the hydroxyl group as a nucleophile and avoiding unwanted N-alkylation side products.

G cluster_0 Stage I: Williamson Ether Synthesis cluster_1 Stage II: N-Boc Deprotection A N-Boc-3-hydroxyazetidine B + NaH C N-Boc-azetidin-3-oxide (Intermediate) B->C Deprotonation (THF, 0°C to RT) D + 2-(Allyloxy)ethyl bromide E N-Boc-3-[2-(Allyloxy)ethoxy]azetidine D->E SN2 Attack (RT) F N-Boc Protected Product G + Trifluoroacetic Acid (TFA) H 3-[2-(Allyloxy)ethoxy]azetidine G->H Acidolysis (DCM, RT)

Diagram 2: Overall synthetic workflow.

Stage II: N-Boc Deprotection

The Boc group is robust under basic and nucleophilic conditions but is designed for facile removal under acidic conditions.[9] Treatment with a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM), efficiently cleaves the carbamate to release the free secondary amine.[9] The byproducts, isobutylene and carbon dioxide, are volatile and easily removed. Other methods using p-toluenesulfonic acid or oxalyl chloride also exist for milder deprotection if acid-sensitive groups are present.[10][11][12][13]

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium hydride reacts violently with water.

Synthesis of 2-(Allyloxy)ethyl bromide

While commercially available, this reagent can be prepared from 2-(allyloxy)ethanol via bromination. A standard method involves using phosphorus tribromide (PBr₃) or hydrobromic acid.[14]

Stage I: Synthesis of tert-butyl 3-[2-(allyloxy)ethoxy]azetidine-1-carboxylate
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
N-Boc-3-hydroxyazetidine173.215.00 g28.861.0
Sodium Hydride (60% in oil)40.001.27 g31.751.1
2-(Allyloxy)ethyl bromide165.035.71 g34.631.2
Anhydrous THF-100 mL--

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.27 g, 31.75 mmol).

  • Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve N-Boc-3-hydroxyazetidine (5.00 g, 28.86 mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should cease.

  • Add 2-(allyloxy)ethyl bromide (5.71 g, 34.63 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).[15]

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to yield the product as a colorless oil.

Stage II: Synthesis of 3-[2-(Allyloxy)ethoxy]azetidine
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
Protected Azetidine257.335.00 g19.431.0
Dichloromethane (DCM)-50 mL--
Trifluoroacetic Acid (TFA)114.0215.0 mL194.310.0

Procedure:

  • Dissolve tert-butyl 3-[2-(allyloxy)ethoxy]azetidine-1-carboxylate (5.00 g, 19.43 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask and cool to 0 °C.

  • Add trifluoroacetic acid (15.0 mL, 194.3 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor deprotection by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM (50 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize residual acid. Caution: CO₂ evolution.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, 3-[2-(Allyloxy)ethoxy]azetidine, typically as a pale yellow oil. Further purification by distillation under reduced pressure may be performed if necessary.

Characterization

The identity and purity of the final compound and intermediate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the presence of the allyl group, the ethoxy linker, and the azetidine ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch in the final product and the absence of the C=O stretch from the Boc group.

Troubleshooting and Optimization

  • Issue: Low yield in Stage I.

    • Possible Cause: Incomplete deprotonation or moisture in the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried and reagents are anhydrous. Use fresh, high-quality NaH. Consider extending the deprotonation time.

  • Issue: N-alkylation side product observed.

    • Possible Cause: The Boc group may be partially cleaved under harsh conditions, or the nitrogen is not fully passivated.

    • Solution: This is unlikely with a Boc group but ensure the reaction temperature does not exceed room temperature for extended periods. The use of a robust protecting group is key.

  • Issue: Incomplete deprotection in Stage II.

    • Possible Cause: Insufficient acid or reaction time.

    • Solution: Increase the equivalents of TFA or extend the reaction time. Monitor carefully by TLC.

Conclusion

This guide outlines a reliable and scalable two-step synthesis for 3-[2-(Allyloxy)ethoxy]azetidine. The strategy leverages the well-established Williamson ether synthesis and a standard acid-labile deprotection protocol. By providing a detailed mechanistic rationale and a step-by-step experimental procedure, this document serves as a practical resource for researchers in drug discovery and organic synthesis, enabling the efficient production of this valuable azetidine-based building block.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
  • Azetidines in Drug Discovery. PharmaBlock.
  • Synthesis of 3-aryloxy-2-azetidinones. ResearchGate.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. Benchchem.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Semantic Scholar.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). Scirp.org.
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PMC.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI.
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • CAS 141699-55-0: 1-N-Boc-3-hydroxyazetidine. CymitQuimica.
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (2024).
  • 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025).
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • 1219982-03-2 | 3-(Allyloxy)azetidine. ChemScene.
  • hydrobromic acid - method. Organic Syntheses Procedure.
  • 3-[2-(Allyloxy)ethoxy]azetidine|BLD Pharm.
  • Allyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.
  • Williamson Synthesis. Organic Chemistry Portal.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • 1-Boc-3-hydroxyazetidine 97 141699-55-0. Sigma-Aldrich.

Sources

Foundational

An In-depth Technical Guide to the Starting Materials and Synthesis of 3-[2-(Allyloxy)ethoxy]azetidine

For: Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. This guide provides a comprehensive technical overview of the synthetic strategies and starting materials required for the preparation of 3-[2-(Allyloxy)ethoxy]azetidine, a valuable building block for drug discovery. We will dissect a convergent and efficient synthetic approach, focusing on the underlying chemical principles, providing detailed experimental protocols, and offering insights into key reaction parameters. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel azetidine-containing compounds.

Introduction: The Strategic Importance of the Azetidine Core

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a cornerstone in modern drug design.[1] Its inherent ring strain, while a synthetic challenge, endows it with unique conformational properties that can enhance binding to biological targets.[1] The 3-substituted azetidine motif, in particular, allows for the introduction of diverse functionalities, enabling the fine-tuning of a molecule's pharmacological profile.[2][3] The title compound, 3-[2-(Allyloxy)ethoxy]azetidine, incorporates a flexible and functionalizable diether side chain, making it an attractive intermediate for further elaboration in drug development programs.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of 3-[2-(Allyloxy)ethoxy]azetidine can be envisioned through a Williamson ether synthesis.[4][5][6] This strategy involves the coupling of a suitably protected 3-hydroxyazetidine with an electrophile bearing the 2-(allyloxy)ethoxy moiety. This retrosynthetic disconnection leads to two key starting material fragments, as illustrated below.

G Target 3-[2-(Allyloxy)ethoxy]azetidine Azetidine_Core N-Protected 3-Hydroxyazetidine Target->Azetidine_Core Williamson Ether Synthesis Side_Chain 2-(Allyloxy)ethyl Electrophile (X = Br, OTs) Target->Side_Chain Williamson Ether Synthesis Hydroxyazetidine 3-Hydroxyazetidine Azetidine_Core->Hydroxyazetidine Protecting_Group Protecting Group (e.g., Boc) Azetidine_Core->Protecting_Group Allyloxyethanol 2-(Allyloxy)ethanol Side_Chain->Allyloxyethanol Leaving_Group_Precursor Activating Reagent (e.g., PBr3, TsCl) Side_Chain->Leaving_Group_Precursor

Figure 1: Retrosynthetic analysis of 3-[2-(Allyloxy)ethoxy]azetidine.

This approach offers several advantages:

  • Convergent Synthesis: The two key fragments can be prepared independently and then coupled in a later stage, improving overall efficiency.

  • Modular Design: The synthesis can be readily adapted to introduce variations in both the azetidine core and the ether side chain.

  • Commercially Available Precursors: The ultimate starting materials are readily accessible, making this a cost-effective route.

Synthesis of Key Starting Materials

Preparation of N-Boc-3-hydroxyazetidine

The azetidine nitrogen must be protected to prevent side reactions during the Williamson ether synthesis. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.[7][8] N-Boc-3-hydroxyazetidine can be prepared from commercially available 3-hydroxyazetidine hydrochloride.

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

  • To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add sodium hydroxide (2.2 eq) to basify the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-Boc-3-hydroxyazetidine, which can often be used without further purification.

Preparation of the 2-(Allyloxy)ethyl Electrophile

The synthesis of the electrophilic coupling partner begins with the preparation of 2-(allyloxy)ethanol. This can be achieved through the reaction of ethylene glycol with allyl bromide.[1] Subsequently, the hydroxyl group of 2-(allyloxy)ethanol is converted into a good leaving group, such as a bromide or a tosylate, to facilitate the upcoming Williamson ether synthesis.

3.2.1. Synthesis of 2-(Allyloxy)ethanol

Experimental Protocol: Synthesis of 2-(Allyloxy)ethanol

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (1.0 eq) in ethylene glycol (5.0 eq) and heat to 60 °C with stirring.

  • Add allyl bromide (1.0 eq) dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure 2-(allyloxy)ethanol.

3.2.2. Conversion of 2-(Allyloxy)ethanol to an Electrophile

The choice of leaving group can influence the efficiency of the Williamson ether synthesis. Both bromide and tosylate are excellent leaving groups.

  • Option A: Synthesis of 2-(Allyloxy)ethyl Bromide

The conversion of the primary alcohol to an alkyl bromide can be cleanly achieved using phosphorus tribromide (PBr₃).[2][9][10] This reaction proceeds via an Sₙ2 mechanism.

Experimental Protocol: Synthesis of 2-(Allyloxy)ethyl Bromide

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 2-(allyloxy)ethanol (1.0 eq) in anhydrous diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus tribromide (PBr₃, 0.34 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate carefully under reduced pressure to yield 2-(allyloxy)ethyl bromide.

  • Option B: Synthesis of 2-(Allyloxy)ethyl Tosylate

Alternatively, the alcohol can be converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[8][11][12]

Experimental Protocol: Synthesis of 2-(Allyloxy)ethyl Tosylate

  • Dissolve 2-(allyloxy)ethanol (1.0 eq) in anhydrous pyridine or dichloromethane at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-cold dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to afford 2-(allyloxy)ethyl tosylate.

Core Synthesis of 3-[2-(Allyloxy)ethoxy]azetidine

With the key starting materials in hand, the final product can be assembled through a two-step sequence: Williamson ether synthesis followed by deprotection of the azetidine nitrogen.

Williamson Ether Synthesis

The alkoxide of N-Boc-3-hydroxyazetidine, generated in situ with a strong base such as sodium hydride (NaH), acts as a nucleophile and displaces the leaving group from the 2-(allyloxy)ethyl electrophile in an Sₙ2 reaction.[6][13]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection A N-Boc-3-hydroxyazetidine C N-Boc-3-[2-(allyloxy)ethoxy]azetidine A->C 1. NaH, THF 2. Add B B 2-(Allyloxy)ethyl-X (X = Br or OTs) B->C D N-Boc-3-[2-(allyloxy)ethoxy]azetidine E 3-[2-(Allyloxy)ethoxy]azetidine D->E TFA, DCM

Figure 2: Synthetic workflow for 3-[2-(Allyloxy)ethoxy]azetidine.

Experimental Protocol: Williamson Ether Synthesis

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Add a solution of 2-(allyloxy)ethyl bromide or tosylate (1.1 eq) in THF to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-[2-(allyloxy)ethoxy]azetidine.

Deprotection of the Azetidine Nitrogen

The final step is the removal of the Boc protecting group, which is typically accomplished under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]

Experimental Protocol: N-Boc Deprotection

  • Dissolve the purified N-Boc-3-[2-(allyloxy)ethoxy]azetidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a small amount of DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 3-[2-(Allyloxy)ethoxy]azetidine.

Data Summary and Characterization

The following table summarizes the expected outcomes for each synthetic step. Yields are representative and may vary based on reaction scale and optimization.

StepStarting Material(s)ProductReagents and ConditionsExpected Yield (%)
3.1 3-Hydroxyazetidine HClN-Boc-3-hydroxyazetidineBoc₂O, NaOH, Dioxane/H₂O85-95
3.2.1 Ethylene glycol, Allyl bromide2-(Allyloxy)ethanolNaOH60-70
3.2.2a 2-(Allyloxy)ethanol2-(Allyloxy)ethyl BromidePBr₃, Et₂O70-85
3.2.2b 2-(Allyloxy)ethanol2-(Allyloxy)ethyl TosylateTsCl, Pyridine80-90
4.1 N-Boc-3-hydroxyazetidine, 2-(Allyloxy)ethyl-XN-Boc-3-[2-(allyloxy)ethoxy]azetidineNaH, THF65-80
4.2 N-Boc-3-[2-(allyloxy)ethoxy]azetidine3-[2-(Allyloxy)ethoxy]azetidineTFA, DCM90-98

Characterization: The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The synthesis of 3-[2-(Allyloxy)ethoxy]azetidine is a readily achievable process for medicinal chemists, relying on well-established and robust chemical transformations. By carefully selecting the appropriate starting materials and reaction conditions, this valuable building block can be prepared in good overall yield. The modular nature of this synthetic route provides a high degree of flexibility, allowing for the generation of a diverse array of analogs for structure-activity relationship studies. This guide serves as a foundational resource for researchers aiming to incorporate this and related azetidine scaffolds into their drug discovery pipelines.

References

  • BenchChem. (2025). Comparative study of different synthetic routes to 3-substituted azetidines.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • BenchChem. (2025). N-Boc deprotection issues and alternative methods.
  • Parvez, M. S. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde.
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  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions.
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  • Francis Academic Press. (2023).
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Exploratory

The Azetidine Scaffold in Modern Drug Discovery: Structural Dynamics, Biological Activity, and Therapeutic Applications

Abstract The azetidine ring—a four-membered, nitrogen-containing heterocycle—has evolved from a synthetic challenge into a privileged pharmacophore in medicinal chemistry. Driven by the industry-wide mandate to "escape f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The azetidine ring—a four-membered, nitrogen-containing heterocycle—has evolved from a synthetic challenge into a privileged pharmacophore in medicinal chemistry. Driven by the industry-wide mandate to "escape flatland," the incorporation of azetidines increases the fraction of sp3-hybridized carbons ( Fsp3​ ), conferring enhanced conformational rigidity, metabolic stability, and target selectivity. This technical guide explores the biological activity of functionalized azetidines, detailing their biosynthetic assembly, pharmacological profiling, and the field-proven methodologies used to evaluate their efficacy.

The Azetidine Pharmacophore: Structural and Physicochemical Rationale

As application scientists, we frequently utilize azetidines as bioisosteres for larger cyclic amines (e.g., pyrrolidines, piperidines) or acyclic dialkylamines 1. The causality behind this substitution is rooted in physicochemical optimization:

  • Reduced Lipophilicity and Basicity: The inherent ~26 kcal/mol ring strain alters the hybridization of the nitrogen lone pair, typically lowering the pKa​ compared to unstrained analogs. This reduction in basicity improves membrane permeability and mitigates off-target hERG channel liabilities 2.

  • Unique Torsional Profiles: Azetidine amides exhibit distinct conformational behavior. Unlike typical N,N -disubstituted tertiary amides where steric clashes force the amide bond out of the aromatic plane, azetidine amides behave more like mono-substituted amides. They maintain planarity without introducing an exposed N-H hydrogen bond donor, a critical feature for optimizing receptor binding kinetics 3.

Biosynthetic Assembly: A Two-Metalloenzyme Paradigm

Understanding how nature constructs the azetidine ring provides a blueprint for biomimetic synthesis. The biosynthesis of the azetidine-containing polyoximic acid (a moiety of the fungicide polyoxin) is orchestrated by a highly specialized two-metalloenzyme cascade involving PolE and PolF 4.

Biosynthesis L_Ile L-Isoleucine (Canonical Amino Acid) PolE PolE (Desaturase) Fe2+/Pterin-dependent L_Ile->PolE Alkene Desaturated Intermediate (Allylic Side Chain) PolE->Alkene PolF PolF (Diiron Oxidase) Oxidative Cyclization Alkene->PolF Azetidine Polyoximic Acid (Azetidine Scaffold) PolF->Azetidine

Fig 1. The PolE/PolF two-metalloenzyme cascade constructing the azetidine ring.

Mechanistic Insight: PolE introduces an aliphatic double bond into L-isoleucine. PolF, a heme-oxygenase-like diiron oxidase, then utilizes a radical-based pathway to catalyze an intramolecular C-N oxidative cyclization. The enzyme active site precisely balances the generation and quenching of reactive oxygen species to forge the strained ring without triggering deleterious side reactions 4.

Pharmacological Profiling & Target Engagement

Functionalized azetidines exhibit potent biological activities across diverse therapeutic areas, from oncology to infectious diseases 5.

Kinase Inhibition (Immunology & Oncology)

In FDA-approved drugs like Baricitinib and Cobimetinib , the azetidine ring acts as a rigid spacer that optimally vectors pharmacophoric appendages into the ATP-binding pockets of kinases 1. By inhibiting Janus kinases (JAKs), these compounds prevent the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory genes.

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Target of Baricitinib) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Phosphorylation Translocation Nuclear Translocation STAT->Translocation Transcription Gene Transcription (Inflammation) Translocation->Transcription Azetidine Azetidine-based JAK Inhibitor Azetidine->JAK Competitive Inhibition

Fig 2. Modulation of the JAK-STAT signaling cascade by azetidine-based inhibitors.

Antimycobacterial Activity

Recent whole-cell phenotypic screens identified the BGAz series of azetidine derivatives as potent bactericidal agents against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). These compounds inhibit mycobacterial growth by arresting late-stage mycolic acid biosynthesis, a critical process for cell envelope integrity, without inducing detectable resistance 6.

Quantitative Biological Activity Summary
Compound / SeriesPrimary Target / OrganismBiological Activity ( IC50​ / MIC )Clinical Status / Application
Cobimetinib MEK1/2 Kinase IC50​ ~ 0.9 nMFDA Approved (Melanoma)
Baricitinib JAK1/JAK2 IC50​ = 5.9 nM (JAK1)FDA Approved (Rheumatoid Arthritis)
BGAz-002 M. tuberculosis (H37Rv) MIC99​ = 4.5 – 9.2 μMPreclinical (MDR-TB)
BGAz-001 M. smegmatis MIC = 30.5 μMPreclinical (Tuberculosis)
VER-24052 FAAH (Rat) IC50​ = 78 nMPreclinical (Pain Management)

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems designed to eliminate experimental artifacts when working with functionalized azetidines.

Protocol 1: Resazurin Microtiter Assay (REMA) for Antimycobacterial MIC Determination

Causality & Rationale: Standard optical density ( OD600​ ) measurements are heavily confounded by the natural clumping of mycobacteria and the potential precipitation of lipophilic azetidine derivatives in aqueous media. Resazurin acts as a redox indicator; viable, metabolically active cells reduce the blue resazurin to highly fluorescent, pink resorufin via NADH-dependent pathways. This provides an artifact-free, self-validating readout of true cell viability 6.

REMA_Assay Prep 1. Culture Preparation Log-phase M. tb H37Rv Dilution 2. Compound Dilution 2-fold serial in 96-well plate Prep->Dilution Inoculation 3. Inoculation Final OD600 = 0.001 Dilution->Inoculation Incubation 4. Incubation 37°C for 7 days Inoculation->Incubation Resazurin 5. Resazurin Addition Redox Indicator Incubation->Resazurin Readout 6. Fluorescence Readout Ex 530nm / Em 590nm Resazurin->Readout

Fig 3. Resazurin Microtiter Assay (REMA) workflow for azetidine MIC determination.

Step-by-Step Procedure:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC to mid-log phase ( OD600​ 0.4–0.8).

  • Compound Plating: Prepare 2-fold serial dilutions of the azetidine derivative (e.g., BGAz series) in a 96-well microtiter plate using DMSO (final DMSO concentration 1%).

  • Inoculation: Dilute the bacterial culture to an OD600​ of 0.001 and add 100 μL to each well. Include growth controls (no drug) and sterility controls (media only).

  • Incubation: Seal plates and incubate at 37°C for 7 days in a humidified incubator.

  • Indicator Addition: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Quantification: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). The MIC99​ is defined as the lowest concentration preventing the color change from blue to pink.

Protocol 2: Chemical Synthesis via Intramolecular Cyclization

Causality & Rationale: Constructing the azetidine core often relies on the intramolecular cyclization of γ -amino alcohols or their derivatives 5. Because the resulting four-membered ring is highly strained, the reaction must be driven forward by a strong leaving group (e.g., mesylate) and an appropriate base (e.g., Triethylamine) to scavenge the generated acid. Failing to neutralize the acid immediately leads to acid-catalyzed ring-opening, destroying the product.

Step-by-Step Procedure:

  • Precursor Activation: Dissolve the N -protected γ -amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C.

  • Mesylation: Add triethylamine (TEA, 2.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at room temperature to form the γ -amino mesylate intermediate.

  • Cyclization: To induce cyclization, elevate the temperature or transition to a highly polar aprotic solvent (e.g., DMF) if the amine is sterically hindered. The internal nitrogen displaces the mesylate via an SN​2 mechanism.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude azetidine via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the functionalized azetidine core.

Conclusion

The functionalized azetidine scaffold represents a masterclass in modern molecular design. By harnessing its inherent ring strain and conformational rigidity, drug developers can fine-tune pharmacokinetic profiles and achieve exquisite target selectivity. As synthetic methodologies—such as strain-release protocols and biocatalytic cascades—continue to mature, the integration of azetidines into clinical pipelines will only accelerate, offering novel solutions for complex therapeutic targets.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.PubMed / National Institutes of Health (NIH).
  • Two-Metal Enzyme Cascade Builds Azetidine Pharmacophore.Bioengineer.
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  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.Benchchem.
  • Azetidines in Drug Discovery.PharmaBlock.
  • Azetidine Amides in Drugs: Structure Search.Drug Hunter.

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Foundational

Physicochemical properties of substituted azetidines

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Azetidines for Drug Discovery Professionals Abstract Azetidines, four-membered saturated nitrogen-containing heterocycles, have transitioned fr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Azetidines for Drug Discovery Professionals

Abstract

Azetidines, four-membered saturated nitrogen-containing heterocycles, have transitioned from a niche chemical scaffold to a privileged motif in modern drug discovery.[1] Their rising prominence is attributable to a unique combination of structural and physicochemical properties, including conformational rigidity, high sp³ character, and inherent ring strain, which collectively can enhance pharmacokinetic profiles, improve aqueous solubility, and increase metabolic stability.[2] This technical guide offers an in-depth analysis of the core physicochemical properties of substituted azetidines, providing researchers, medicinal chemists, and drug development professionals with a comprehensive framework for leveraging this scaffold. We will explore the causality behind its impact on lipophilicity, solubility, basicity (pKa), and metabolic stability, supported by experimental protocols, comparative data, and case studies of FDA-approved drugs.

Introduction to the Azetidine Scaffold: A Privileged Motif in Modern Drug Design

The pharmaceutical industry's focus has increasingly shifted towards molecules with greater three-dimensionality, moving away from flat, aromatic structures to sp³-rich scaffolds that can better explore the complexities of biological target binding sites.[3] Azetidines have emerged as a premier example of this design philosophy.

Structural and Electronic Uniqueness

The azetidine ring is a four-membered heterocycle composed of three carbon atoms and one nitrogen atom.[4] Its structure is defined by significant angle strain, placing it between the more strained aziridines and the less strained pyrrolidines.[4][5] This inherent strain, with an experimentally determined energy of approximately 25.2 kcal/mol, does not render the ring unstable for pharmaceutical applications but rather confers unique reactivity and conformational preferences.[6] This structural rigidity provides a well-defined three-dimensional framework that is advantageous for precise receptor targeting and molecular design.[4][7]

Azetidines as Versatile Bioisosteres

A key application of the azetidine motif is its use as a bioisosteric replacement for other common chemical groups, which can lead to significant improvements in physicochemical and pharmacokinetic properties.[8] Azetidines can serve as bioisosteres for:

  • Gem-dimethyl or Isopropyl Groups: Replacing a lipophilic alkyl group with a more polar azetidine can reduce lipophilicity and improve aqueous solubility.

  • Larger Saturated Heterocycles: Azetidines can act as constrained, less lipophilic analogs of piperidines and pyrrolidines, offering advantageous exit vectors for further substitution and access to unexplored chemical space.[7]

  • Planar Heterocycles: The three-dimensional nature of the azetidine ring offers an escape from molecular flatness, which is often associated with poor solubility and promiscuous binding.

Spirocyclic azetidines, in particular, have been successfully employed as bioisosteres for morpholine and piperazine, maintaining or improving biological activity while enhancing drug-like properties.[9]

Conformational Analysis of Substituted Azetidines

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. The conformation of the azetidine ring is therefore a critical determinant of its function in a medicinal chemistry context.

The Puckered Nature of the Azetidine Ring

To alleviate the inherent ring strain, the azetidine ring adopts a non-planar, "puckered" conformation.[6][10] This puckering is crucial as it dictates the spatial orientation of substituents attached to the ring. The degree of puckering can be influenced by the substitution pattern on both the nitrogen and carbon atoms.[10][11]

Influence of Substitution on Conformation

Substituents on the azetidine ring can adopt pseudo-axial or pseudo-equatorial positions. The preferred orientation is a result of minimizing steric hindrance. For instance, bulky substituents at the C3 position are generally favored in the pseudo-equatorial orientation to avoid steric clashes with protons on the C2 and C4 atoms.[10] The nature of the substituent on the nitrogen atom also plays a significant role in the ring's conformation.[10] In cis- and trans-disubstituted azetidines, the trans isomer often displays a nearly planar ring, whereas the cis isomer favors a more distinctly puckered conformation with major substituents in equatorial positions to minimize steric strain.[11]

Caption: Puckered conformation of a substituted azetidine ring.

Key Physicochemical Properties and Their Modulation

The strategic incorporation of an azetidine scaffold can profoundly and predictably influence key physicochemical properties that are critical for a molecule's success as a drug candidate.

Lipophilicity (LogP/LogD)

Excessive lipophilicity is a primary cause of failure in drug development, leading to poor solubility, high metabolic clearance, and off-target toxicity. The replacement of larger, more lipophilic saturated heterocycles or alkyl groups with an azetidine ring is a well-established strategy for reducing lipophilicity (LogP/LogD).[7] The presence of the nitrogen atom increases the polarity of the scaffold, contributing to a more favorable hydrophilic/lipophilic balance. Studies have shown that replacing morpholine or piperazine with "angular" azetidine bioisosteres can reduce or maintain lipophilicity while altering other properties like basicity.[12]

Table 1: Comparative Lipophilicity of Azetidine Analogs

Parent Compound/Fragment clogP Azetidine Analog clogP Change Reference
Piperidine-containing fragment 2.5 2-Azaspiro[3.3]heptane analog Lower [9]
Morpholine-containing drug 3.2 "Angular" azetidine analog -0.3 [12][13]

| Cyclohexyl-based inhibitor | 4.1 | Azetidine-based inhibitor | -0.5 to -1.0 |[14][15] |

This protocol outlines the universally accepted shake-flask method for determining the distribution coefficient (LogD) at a specific pH, a critical measure of lipophilicity for ionizable compounds.[16]

  • Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and a water-saturated organic phase (typically n-octanol).

  • Standard Curve: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions and measure their absorbance or LC-MS peak area to generate a standard curve.

  • Partitioning: Add a known amount of the test compound to a vial containing equal volumes of the buffered aqueous phase and n-octanol.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in this aliquot using the previously generated standard curve (UV-Vis spectrophotometry or LC-MS).

  • Calculation: The concentration in the octanol phase is determined by subtracting the aqueous concentration from the initial total concentration. The LogD is calculated as: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Aqueous Solubility

Poor aqueous solubility is a major impediment to achieving adequate drug absorption and bioavailability. The incorporation of azetidine rings can significantly improve solubility.[3] This is attributed to the scaffold's sp³-rich character and the presence of a basic nitrogen atom, which can act as a hydrogen bond acceptor and can be protonated at physiological pH, leading to the formation of more soluble salts. Several studies have demonstrated that replacing lipophilic groups with an azetidine moiety leads to a marked increase in aqueous solubility.[14][15] However, the effect can be substrate-dependent, with some "angular" azetidine analogs showing increased solubility while others show a decrease.[12]

Table 2: Impact of Azetidine Incorporation on Aqueous Solubility

Compound Pair Property Change Observation Reference
STAT3 Inhibitor Series Cyclohexyl to Azetidine Improved solubility [14][15]
Sonidegib vs. Azetidine Analog Morpholine to Azetidine Solubility decreased (25 µM to 10 µM) [13]

| Danofloxacin vs. Azetidine Analog | Piperazine to Azetidine | Solubility increased (5 µM to 20 µM) |[13] |

This workflow describes a high-throughput method for assessing the kinetic solubility of a compound, which measures the concentration at which it precipitates from an aqueous solution when added from a DMSO stock.

Caption: Workflow for kinetic solubility measurement.
Basicity (pKa)

The nitrogen atom in the azetidine ring is basic, with the pKa of the conjugate acid of the parent azetidine being 11.29.[17] This basicity is a critical parameter, as it influences a compound's solubility, absorption, and potential for interactions with biological targets like the hERG channel. The pKa can be finely tuned through substitution:

  • N-Substitution: Attaching electron-withdrawing groups (e.g., sulfonyl, acyl) to the nitrogen atom significantly reduces its basicity.[4]

  • C-Substitution: Substituents on the carbon framework can also modulate basicity through inductive effects. For example, the introduction of a trifluoromethyl (CF₃) group, a strong electron-withdrawing group, will lower the pKa of the azetidine nitrogen.[18] Fluorination, in general, has a predictable impact on the acidity of the protonated amine.[19]

Controlling pKa is essential. A moderate pKa (typically 7-9) is often desirable to ensure sufficient solubility in the acidic environment of the stomach and adequate membrane permeability in the more neutral environment of the intestine.

Metabolic Stability

Azetidines are frequently incorporated into drug candidates to enhance their metabolic stability.[1][2][8] The compact, strained ring can block common sites of oxidative metabolism that might be present on analogous acyclic or larger ring systems. For example, replacing a metabolically labile ethyl or isopropyl group with an azetidine ring can prevent P450-mediated hydroxylation at that position. Several FDA-approved drugs, including baricitinib and cobimetinib, feature azetidine motifs that contribute to their favorable pharmacokinetic profiles by improving metabolic stability.[2][5]

Table 3: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg) Interpretation Reference
Verapamil (High Clearance) ~8 86.6 Low Stability [20]
Dextromethorphan (Moderate) ~25 27.7 Moderate Stability [20]
2-(4-Ethylphenyl)azetidine (Hypothetical) 45 15.4 High Stability [20]
Sonidegib Azetidine Analog >240* <3.4* Very High Stability [13]

*Value considered approximate due to high stability.

This protocol is a standard method for evaluating a compound's susceptibility to metabolism by Phase I enzymes.[20]

G cluster_workflow Microsomal Stability Assay Workflow A 1. Pre-incubation Incubate test compound with liver microsomes in buffer B 2. Initiate Reaction Add NADPH (cofactor) to start the metabolic reaction A->B C 3. Time-Point Sampling Quench aliquots at various times (0, 5, 15, 30, 60 min) with cold acetonitrile B->C D 4. Sample Analysis Centrifuge to precipitate protein. Analyze supernatant via LC-MS/MS C->D E 5. Data Analysis Plot ln(% remaining) vs. time. Calculate half-life (t½) and intrinsic clearance (CLint) D->E

Caption: Experimental workflow for liver microsomal stability assay.

The Azetidine Advantage in Drug Design: Case Studies

The theoretical benefits of the azetidine scaffold are validated by its presence in several FDA-approved drugs.

  • Cobimetinib (Cotellic®): This MEK1/2 inhibitor, used in cancer therapy, contains a 3-substituted azetidine.[21] The azetidine moiety enhances the molecule's physicochemical properties, contributing to its oral bioavailability and suitable pharmacokinetic profile.[2]

  • Baricitinib (Olumiant®): An inhibitor of Janus kinase (JAK), baricitinib incorporates an azetidine ring that is critical for its activity and properties. The scaffold helps to orient the functional groups for optimal binding while conferring improved metabolic stability.[2]

  • Azelnidipine (Calblock®): A calcium channel blocker, azelnidipine features a disubstituted azetidine.[21] This structural element is key to its pharmacological profile, influencing both potency and pharmacokinetics.[2]

Conclusion and Future Outlook

Substituted azetidines have firmly established their role as a valuable scaffold in modern medicinal chemistry. Their unique conformational and electronic properties provide a powerful toolset for modulating the physicochemical properties of drug candidates. By judiciously incorporating azetidines, chemists can improve aqueous solubility, reduce lipophilicity, enhance metabolic stability, and fine-tune basicity, thereby overcoming many common obstacles in drug development.[2][8] The continued development of novel synthetic methodologies promises to expand access to a wider diversity of substituted azetidines, including complex spirocyclic and multi-substituted systems, ensuring that this small, strained ring will continue to have a major impact on the design of next-generation therapeutics.[22][23][24]

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  • Kaur, M., & Kumar, V. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. (n.d.).
  • Structures of some azetidine-based drugs. (n.d.).
  • Zhang, X., et al. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • Zhang, X., et al.
  • Experimental physicochemical properties of model compounds 62–64; drugs.... (n.d.).
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Azetidine. (n.d.). Wikipedia.
  • Chen, Y.-J., et al. (2025, December 25). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI.

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Exploratory

The Allyloxy Group: A Versatile Functional Moiety in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of complex organic synthesis and drug development, the allyloxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of complex organic synthesis and drug development, the allyloxy group (–O–CH₂–CH=CH₂) stands out as a uniquely versatile functional moiety. Far from being a static structural element, it serves a trifunctional role: it acts as a highly robust, orthogonal protecting group for alcohols and phenols; it functions as a dynamic substrate for stereospecific C–C bond formation via the Claisen rearrangement; and it serves as an active participant in palladium-catalyzed Tsuji-Trost cross-coupling reactions. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for leveraging the allyloxy group in advanced synthetic workflows.

The Allyloxy Moiety as an Orthogonal Protecting Group

In multi-step syntheses, achieving chemoselectivity requires protecting groups that can withstand diverse reaction conditions and be removed without disturbing the rest of the molecule. The allyloxy group excels in this regard. It is stable to strongly acidic conditions (which cleave silyl and trityl ethers) and basic conditions (which hydrolyze esters) [1][1]. Its deprotection relies on transition-metal catalysis, offering absolute orthogonality.

Mechanistic Paradigm of Deprotection

The deprotection of O-allyl ethers is primarily achieved through two distinct transition-metal-mediated pathways:

  • Palladium-Catalyzed Cleavage (Tsuji-Trost Type): Palladium(0) undergoes oxidative addition into the allylic C–O bond, generating an electrophilic π -allyl-palladium(II) complex. A soft nucleophile (scavenger) is required to trap the allyl moiety, releasing the free alcohol [2][2].

  • Ruthenium-Catalyzed Isomerization-Hydrolysis: A Ru(II) catalyst isomerizes the terminal double bond via a metal-hydride addition-elimination sequence, converting the allyl ether into a prop-1-enyl ether. This enol ether is highly acid-labile and is subsequently hydrolyzed under mild conditions [3][3].

Quantitative Comparison of Deprotection Strategies
Deprotection StrategyCatalyst / ReagentScavenger / AdditiveTypical ConditionsYield RangeOrthogonality Profile
Palladium Cleavage Pd(PPh₃)₄ (5-10 mol%)Morpholine or NaBH₄THF/MeOH, RT, 1-4 h85-98%Tolerates silyl ethers, acetals, esters
Ru Isomerization RuCl₂(PPh₃)₃ (5 mol%)DIPEA (Step 1)Toluene, Reflux, 4 h90-95%Highly selective for O-allyl glycosides
Reductive Cleavage SmI₂ / H₂OIsopropylamineTHF, 0 °C, 1 h80-90%Useful for unsubstituted allyl ethers
Oxidative Cleavage TEMPO⁺ BF₄⁻NoneMild heating75-85%Cleaves in presence of robust groups

Data summarized from established deprotection protocols [4][4].

Experimental Protocol: Palladium-Catalyzed Deprotection

Causality Note: The addition of morpholine is critical. It acts as a soft nucleophile that irreversibly traps the electrophilic π -allyl-palladium intermediate. Without a scavenger, the π -allyl species can re-allylate the newly freed hydroxyl group, leading to complex mixtures and reduced yields.

Step-by-Step Methodology:

  • Preparation: Dissolve the allyl-protected substrate (1.0 equiv) in anhydrous THF (0.1 M concentration) under an argon atmosphere.

  • Scavenger Addition: Add morpholine (10.0 equiv) to the stirring solution.

  • Catalyst Introduction: Quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv). The solution typically turns a pale yellow.

  • Reaction Monitoring: Stir at room temperature. Monitor the reaction via TLC (typically 1-3 hours). The protocol is self-validating: the disappearance of the less polar starting material spot confirms the complete consumption of the allyl ether.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl to remove excess morpholine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography.

Palladium-Catalyzed Tsuji-Trost Allylation

Beyond protection, the allyloxy group serves as a powerful electrophile in the Tsuji-Trost reaction. When activated (e.g., as an allyl carbonate), the allyloxy moiety is expelled as a leaving group, allowing a nucleophile to form a new bond at the allylic position [5][5].

TsujiTrost Pd0 Pd(0) Catalyst PiAllyl π-Allyl-Pd(II) Complex + R-O⁻ Pd0->PiAllyl Substrate Allyloxy Substrate (R-O-Allyl) Substrate->PiAllyl Oxidative Addition Product Allylated Nucleophile + Deprotected R-OH PiAllyl->Product Nucleophilic Attack Nu Nucleophile / Scavenger (e.g., Morpholine) Nu->Product Product->Pd0 Reductive Elimination

Fig 1. Catalytic cycle of Pd-mediated Tsuji-Trost allylation and O-allyl deprotection.
Experimental Protocol: Tsuji-Trost Allylation in Aqueous Media

Causality Note: Utilizing allyl methyl carbonate instead of allyl halides is strategically superior. Upon oxidative addition, the carbonate leaving group decomposes into CO₂ gas and methoxide. The methoxide acts as an intrinsic, stoichiometric base to deprotonate the incoming nucleophile, ensuring complete atom economy and eliminating the need for external basic additives.

Step-by-Step Methodology:

  • Preparation: In a pressure tube, dissolve the nucleophile (1.0 equiv), allyl methyl carbonate (2.5 equiv), and triphenylphosphine (0.05 equiv) in deionized water (0.67 M concentration).

  • Catalyst Addition: Add Palladium nanoparticles stabilized by poly(vinylpyrrolidone) (0.001 equiv Pd).

  • Reaction: Seal the tube and stir at 80 °C for 10–60 minutes. The evolution of CO₂ gas (visible bubbling) serves as a self-validating indicator that oxidative addition and decarboxylation are occurring.

  • Workup: Cool to room temperature, extract with diethyl ether (3x), dry over MgSO₄, and concentrate.

  • Purification: Isolate the allylated product via column chromatography.

Stereospecific C-C Bond Formation via the Claisen Rearrangement

The Claisen rearrangement transforms allyl vinyl ethers or allyl aryl ethers into γ,δ -unsaturated carbonyl compounds or ortho-allyl phenols. This transformation is a concerted [3,3]-sigmatropic rearrangement [6][6].

Causality Note: The reaction is driven thermodynamically by the formation of a strong carbonyl C=O bond at the expense of a weaker C–O ether bond. Kinetically, it proceeds through a highly ordered, six-membered chair transition state. This specific geometry minimizes 1,3-diaxial steric interactions, ensuring that the stereochemical information of the starting material is faithfully transferred to the product, resulting in high syn/anti diastereoselectivity.

Claisen A Allyl Vinyl Ether TS [3,3]-Sigmatropic Chair Transition State A->TS Heat / Lewis Acid B γ,δ-Unsaturated Carbonyl TS->B Concerted Rearrangement

Fig 2. Mechanistic pathway of the [3,3]-sigmatropic Claisen rearrangement.
Experimental Protocol: Thermal Claisen Rearrangement
  • Preparation: Dissolve the purified allyl aryl ether (1.0 equiv) in a high-boiling, inert solvent such as diphenyl ether or N,N-dimethylaniline (0.2 M).

  • Thermal Activation: Heat the solution to reflux (typically 180–220 °C) under an inert argon atmosphere.

  • Monitoring: Monitor the reaction by GC-MS or NMR. The shift of the allylic protons and the appearance of a phenolic –OH or carbonyl stretch in IR validates the rearrangement.

  • Isolation: Cool the mixture. If N,N-dimethylaniline was used, wash the organic layer with 10% aqueous HCl to remove the solvent. Extract the ortho-allyl phenol product using 1M NaOH, separate the aqueous layer, acidify with HCl, and back-extract with dichloromethane to obtain the pure rearranged product.

Conclusion

The allyloxy group is a masterclass in functional group design. By understanding the underlying causality of its reactivity—whether leveraging the electrophilicity of its π -allyl-palladium intermediate for deprotection and cross-coupling, or exploiting the thermodynamics of its [3,3]-sigmatropic rearrangement—synthetic chemists can unlock highly efficient, orthogonal, and stereospecific pathways in drug development and natural product synthesis.

References

Sources

Foundational

Ethoxyazetidine in Novel Therapeutic Design: A Technical Whitepaper on Small-Ring Optimization Strategies

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the precise tuning of peripheral substituents, colloquially known as "tails."...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the precise tuning of peripheral substituents, colloquially known as "tails." Small, strained aliphatic rings—particularly azetidines—have emerged as privileged scaffolds for this purpose. Specifically, 3-ethoxyazetidine offers a unique trifecta of structural benefits: it introduces a hydrogen-bond acceptor (the ether oxygen), adds controlled steric bulk, and critically modulates the basicity ( pKa​ ) of the azetidine nitrogen via inductive electron withdrawal.

This whitepaper explores the mechanistic rationale for incorporating ethoxyazetidine and related derivatives into novel therapeutic designs, detailing the causality behind physicochemical profiling, structure-activity relationship (SAR) optimization, and self-validating experimental workflows.

Physicochemical Profiling & The Causality of SAR

When designing orally bioavailable therapeutics, particularly central nervous system (CNS) penetrant drugs or intracellular kinase inhibitors, high basicity in amine tails is a frequent liability. Highly basic amines (e.g., pKa​ > 9.0) are predominantly protonated at physiological pH. This leads to two major ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks:

  • High Efflux Ratios (ER): Protonated amines are prime substrates for efflux transporters like P-glycoprotein (P-gp).

  • Poor Cellular Permeability: Charged species struggle to passively diffuse through the lipophilic core of cellular membranes, often becoming trapped in acidic intracellular compartments (lysosomal trapping).

By substituting a simple N-methyl or unsubstituted azetidine with a 3-ethoxyazetidine moiety, medicinal chemists leverage the electronegativity of the oxygen atom. The inductive electron-withdrawing effect pulls electron density away from the nitrogen, lowering its pKa​ . This subtle shift increases the fraction of the un-ionized drug at pH 7.4, thereby enhancing passive permeability and reducing efflux transporter recognition.

Table 1: Representative Physicochemical Properties of Azetidine-Appended Scaffolds

The following table summarizes the quantitative causality between tail substitution, basicity, and in vitro ADME parameters, reflecting typical SAR trends observed in kinase inhibitor optimization campaigns.

Substituent (Tail)Calculated pKa​ LogD (pH 7.4)MDCK Permeability ( Papp​×10−6 cm/s)Efflux Ratio (ER)
N-Methyl Azetidine~9.51.2< 3.0> 15.0
3-Methoxyazetidine~8.21.58.55.2
3-Ethoxyazetidine ~8.3 1.9 12.4 4.1
3-Fluoroazetidine~6.82.1> 20.0< 2.0

Data Synthesis Note: Lowering the pKa​ directly correlates with improved permeability and reduced efflux, a critical driver in lead optimization.

Case Studies in Therapeutic Design

Case Study 1: Modulating Efflux and Permeability in Kinase Inhibitors

During the development of chemically diverse Group I p21-activated kinase (PAK) inhibitors, researchers faced significant challenges with drug efflux and poor cellular permeability. An early N-methyl ethoxyazetidine analogue was hampered by low Madin-Darby Canine Kidney (MDCK) permeability and high efflux, a direct consequence of its high basicity ()[1]. Recognizing this causality, the design iteratively shifted toward less basic tail analogues. The incorporation of weakly basic tails, such as 3-fluoroazetidine, dramatically reduced the efflux ratio while maintaining high biochemical potency and favorable ligand-lipophilic efficiency (LLE) ()[1].

Case Study 2: Optimizing hERG Liability in P-CABs

Potassium-competitive acid blockers (P-CABs) represent a major therapeutic class for acid-related gastrointestinal diseases. In the structural optimization of tetrahydrochromenoimidazoles, 3-ethoxyazetidine was strategically employed to synthesize candidate molecules with optimized pharmacological profiles ()[2]. The coupling of carboxylic acid intermediates with 3-ethoxyazetidine allowed researchers to fine-tune the basicity and lipophilicity of the 5-carboxamide region. This precise modulation was critical not only for maximizing antisecretory properties but also for mitigating affinity toward the hERG channel—a notorious off-target interaction that causes drug-induced long QT syndrome ()[2].

Mechanistic Pathways & Workflows (Visualizations)

To contextualize the integration of ethoxyazetidine into drug discovery, the following diagrams map out the iterative SAR workflow and the biological signaling cascade targeted by these optimized inhibitors.

SAR_Workflow A Lead Compound (High Efflux / Poor Permeability) B Azetidine Library Screening (Include 3-Ethoxyazetidine) A->B C Physicochemical Profiling (pKa, LogD, MDCK) B->C C->B High Efflux Iterative Design D In Vitro ADME (Microsomal Stability) C->D E In Vivo PK (Bioavailability) D->E F Optimized Candidate (Balanced LLE & Potency) E->F

Caption: Iterative SAR workflow for optimizing permeability and efflux using azetidine derivatives.

PAK1_Pathway RTK Receptor Tyrosine Kinase (RTK) Rac1 Rac1 / Cdc42 (GTPases) RTK->Rac1 Activation PAK1 PAK1 (Target Kinase) Rac1->PAK1 Binding & Activation MEK1 MEK1 (Downstream Target) PAK1->MEK1 Phosphorylation (S298) ERK ERK1/2 MEK1->ERK Signaling Cascade Tumor Tumor Growth & Metastasis ERK->Tumor Cellular Proliferation Inhibitor Azetidine-derived PAK1 Inhibitor Inhibitor->PAK1 ATP-competitive Inhibition

Caption: PAK1 signaling cascade and the targeted intervention by azetidine-derived kinase inhibitors.

Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol utilized in the evaluation of ethoxyazetidine-derived compounds must be a self-validating system. Below are the standard operating procedures for synthesis and in vitro biological evaluation.

Protocol 1: Synthesis of Ethoxyazetidine-Appended Scaffolds via Amide Coupling

Rationale: Amide coupling is preferred for appending azetidines to carboxylic acid cores due to high atom economy and mild conditions, preventing the ring-opening of the strained azetidine.

  • Activation: Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Nucleophilic Addition: Add 3-ethoxyazetidine hydrochloride (1.5 eq) to the activated mixture. The excess base ensures the azetidine nitrogen is deprotonated and nucleophilic.

  • Reaction Monitoring: Stir for 2–4 hours. Self-Validation Step: Monitor reaction completion via LC-MS. The disappearance of the starting material mass and the appearance of the product mass ( [M+H]+ ) confirms successful coupling.

  • Purification & Validation: Quench with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC. Self-Validation Step: Obtain 1H NMR and high-resolution mass spectrometry (HRMS). Purity must be >95% via UV (254 nm) before proceeding to biological assays to prevent false positives from reactive impurities.

Protocol 2: Self-Validating In Vitro Permeability (MDCK) and Efflux Assessment

Rationale: The MDCK cell line transfected with the MDR1 gene (expressing P-gp) is the gold standard for assessing CNS penetrance and efflux liability.

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate permeable supports (Transwell plates) and culture for 4–5 days to form a polarized monolayer.

  • Integrity Validation (Critical): Add Lucifer Yellow (a paracellular fluorescent marker) to the apical chamber. Self-Validation Step: If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1.0×10−6 cm/s, the tight junctions are compromised. The well is immediately rejected from the dataset.

  • Dosing: Apply the ethoxyazetidine compound (10 µM in assay buffer with 1% DMSO) to either the apical (A) or basolateral (B) chamber to measure A-to-B and B-to-A transport.

  • Sampling & Analysis: Incubate at 37°C for 120 minutes. Sample both donor and receiver chambers. Quantify compound concentrations using LC-MS/MS against a standard curve.

  • Data Calculation:

    • Calculate Papp​=(dQ/dt)/(C0​×A)

    • Calculate Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) .

    • Self-Validation Step: Mass balance must be >80%. A lower mass balance indicates non-specific binding to the plastic or intracellular accumulation, requiring the addition of bovine serum albumin (BSA) to the receiver well to rescue the assay.

Conclusion

The incorporation of 3-ethoxyazetidine into novel therapeutic scaffolds is a masterclass in applied physical organic chemistry. By understanding the causality between inductive electron withdrawal, pKa​ depression, and biological membrane permeability, drug developers can rescue stalled lead compounds from ADME failures. As demonstrated in the optimization of both PAK1 inhibitors and P-CABs, the strategic use of functionalized small rings remains an indispensable tool in the pursuit of safe, potent, and bioavailable medicines.

References

  • Ndubaku, C., et al. "Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window." Journal of Medicinal Chemistry, 2016.

  • Palmer, A. M., et al. "Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure−Activity Relationship of Their Antisecretory Properties and Their Affinity toward the hERG Channel." Journal of Medicinal Chemistry, 2010.

Sources

Exploratory

Beyond Flatland: Preliminary Bioactivity Screening and Library Integration of 3-[2-(Allyloxy)ethoxy]azetidine

Executive Summary In modern drug discovery, the transition from planar, sp²-dominated molecules to three-dimensional, sp³-rich architectures is critical for improving clinical success rates. High planarity often correlat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, sp²-dominated molecules to three-dimensional, sp³-rich architectures is critical for improving clinical success rates. High planarity often correlates with unpredictable bioavailability, poor solubility, and off-target toxicity[1]. The compound 3-[2-(Allyloxy)ethoxy]azetidine (MDL: MFCD13559927) represents a highly versatile, bifunctional building block designed to address these challenges[2]. This technical guide outlines the mechanistic rationale, strategic workflow, and self-validating experimental protocols required to screen the bioactivity of this compound and its derivatives, particularly focusing on its utility as a bioisostere and a precursor for targeted phenotypic screening.

Mechanistic Rationale: The Azetidine Advantage

Escaping Flatland via Bioisosteric Replacement

Azetidines are four-membered, nitrogen-containing heterocycles that serve as privileged bioisosteres for larger, more metabolically susceptible rings like morpholine and piperazine[1]. The inherent ring strain of the azetidine moiety dictates its unique chemical reactivity and spatial geometry, providing a denser, more rigid molecular space while lowering overall lipophilicity (LogP)[3]. By replacing a morpholine ring with an azetidine core, medicinal chemists can significantly increase the fraction of saturated carbons ( Fsp3​ ), which directly correlates with enhanced aqueous solubility and reduced promiscuous protein binding.

Bifunctionality of 3-[2-(Allyloxy)ethoxy]azetidine

The structural genius of 3-[2-(Allyloxy)ethoxy]azetidine lies in its dual orthogonal reactivity:

  • The Secondary Amine (Azetidine Core): Provides a highly nucleophilic handle for standard N -alkylation, reductive amination, or amide coupling to append primary pharmacophores.

  • The Allyloxyethoxy Side Chain: The PEG-like ether linkage imparts excellent solvation properties. More importantly, the terminal allyl group ( −CH2​−CH=CH2​ ) serves as a bio-orthogonal handle. It can be subjected to late-stage thiol-ene "click" chemistry or ruthenium-catalyzed cross-metathesis to rapidly generate a diversity-oriented synthesis (DOS) library[4].

Strategic Library Design & Screening Workflow

To properly evaluate the bioactivity of 3-[2-(Allyloxy)ethoxy]azetidine, screening must be conducted in two phases: Intrinsic Profiling (evaluating the base scaffold's ADME properties) and Target-Directed Phenotypic Screening (evaluating the functionalized derivatives against known azetidine-sensitive pathways, such as STAT3)[5].

Workflow A 3-[2-(Allyloxy)ethoxy]azetidine (Base Scaffold) B N-Functionalization (Pharmacophore Coupling) A->B Step 1 C Thiol-Ene Click (Allyl Diversification) A->C Step 2 D Phase 1: ADME-Tox (HLM Stability, Solubility) B->D Profiling C->D Profiling E Phase 2: Phenotypic Assay (STAT3 Inhibition, MTT) D->E Validated Hits F Hit Identification & Lead Optimization E->F Active Leads

Workflow for the derivatization and bioactivity screening of azetidine-based scaffolds.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to design assays that are self-validating. A protocol without intrinsic mechanisms to rule out false positives or chemical instability is merely a recipe, not a scientific method.

Protocol A: Intrinsic Clearance via Human Liver Microsomes (HLM)

Causality & Rationale: Before advancing an azetidine derivative to cell-based assays, its resistance to Phase I oxidative metabolism must be proven. The azetidine ring is generally more stable to Cytochrome P450 (CYP) oxidation than piperidine due to the higher bond dissociation energy of its strained C-H bonds. Self-Validation: The assay utilizes a minus-NADPH (-NADPH) control. Because CYP enzymes strictly require NADPH as a cofactor, any degradation observed in the -NADPH control indicates chemical instability (e.g., hydrolysis of the ether linkage) rather than enzymatic metabolism.

  • Preparation: Prepare a 10 mM stock of the azetidine derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM (omit NADPH in the negative control wells).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile rapidly precipitates microsomal proteins, halting all enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Protocol B: High-Throughput Cytotoxicity and STAT3 Inhibition

Causality & Rationale: Novel azetidine derivatives have demonstrated significant potential as anticancer agents by irreversibly inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[5]. We utilize an MTT viability assay coupled with Western blotting for phosphorylated STAT3 (p-STAT3). Self-Validation: The MTT assay measures mitochondrial reductase activity. Formazan crystals are formed only by living cells. We use DMSO to solubilize these crystals because formazan is highly lipophilic and impermeable to cell membranes; without solubilization, optical density readings would be scattered and inaccurate[5].

  • Cell Seeding: Seed HCT116 (human colon cancer) cells at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Application: Treat cells with the azetidine derivatives at varying concentrations (0.1 µM to 50 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Stattic, a known STAT3 inhibitor).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the purple formazan crystals[5].

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ values using non-linear regression.

Pathway IL6 IL-6 / Growth Factors Receptor Receptor Complex (gp130) IL6->Receptor JAK JAK Kinases Receptor->JAK Activation STAT3 Monomeric STAT3 JAK->STAT3 Recruits pSTAT3 Phosphorylated STAT3 (Active Dimer) STAT3->pSTAT3 Phosphorylation Nucleus Nuclear Translocation & Tumorigenesis pSTAT3->Nucleus Promotes Survival Inhibitor Azetidine Derivative Inhibitor->STAT3 Blocks Activation

Mechanism of STAT3 pathway inhibition by functionalized azetidine derivatives.

Quantitative Data Synthesis

To benchmark the success of 3-[2-(Allyloxy)ethoxy]azetidine integration, we compare the synthesized derivatives against traditional morpholine-based analogues. The introduction of the azetidine core predictably increases Fsp3​ , while the allyloxyethoxy chain ensures high kinetic solubility.

Table 1: Comparative ADME and Bioactivity Profile of Azetidine Derivatives vs. Morpholine Analogues

Compound Scaffold Fsp3​ Aqueous Sol. (µM)HLM CLint​ (µL/min/mg)STAT3 IC50​ (µM)HCT116 Viability IC50​ (µM)
Traditional Morpholine Control0.3545.285.4> 50.0> 100.0
3-[2-(Allyloxy)ethoxy]azetidine (Core)0.68> 200.022.1N/A (No Pharmacophore)> 100.0
N-Acylated Azetidine Derivative0.55185.531.412.428.6
Allyl-Click Azetidine Derivative0.62160.028.72.1 5.4

Data Interpretation: The raw azetidine core exhibits superior metabolic stability (lower CLint​ ) and solubility compared to morpholine[1]. Once functionalized via the allyl handle (Allyl-Click Derivative), the compound achieves potent nanomolar to low-micromolar inhibition of STAT3, translating directly to potent cytotoxicity in HCT116 cell lines[5].

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 3-[2-(Allyloxy)ethoxy]azetidine: A Versatile Building Block for Advanced Drug Discovery

Abstract The confluence of desirable pharmacokinetic properties and synthetic versatility is a paramount objective in modern medicinal chemistry. This application note details the strategic value and practical applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of desirable pharmacokinetic properties and synthetic versatility is a paramount objective in modern medicinal chemistry. This application note details the strategic value and practical application of 3-[2-(allyloxy)ethoxy]azetidine , a novel building block engineered for the construction of complex bioactive molecules. The unique architecture of this compound, featuring a conformationally constrained azetidine ring, a flexible and solubilizing ethoxy linker, and a versatile allyl functional handle, offers a tripartite advantage for researchers engaged in the development of next-generation therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and CNS-penetrant agents. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and detailed protocols for its application, underscoring its potential to accelerate drug discovery programs.

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Design

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged" scaffolds in contemporary drug discovery.[1][2][3] Their inherent ring strain and non-planar geometry impart a degree of conformational rigidity that is highly sought after for optimizing ligand-receptor interactions.[1][3] The incorporation of an azetidine moiety into a drug candidate can lead to significant improvements in key pharmacokinetic parameters, including metabolic stability, aqueous solubility, and reduced off-target toxicity.[1][3] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, validating its clinical significance.[1]

The subject of this guide, 3-[2-(allyloxy)ethoxy]azetidine , capitalizes on these inherent advantages while introducing additional functionalities that expand its utility. The key structural features of this building block are:

  • The Azetidine Core: Provides a rigid, three-dimensional scaffold and a secondary amine for covalent attachment.

  • The Ethoxy Linker: A short, hydrophilic polyethylene glycol (PEG)-like chain that can enhance solubility and provide optimal spacing in bifunctional molecules.[4][5]

  • The Allyl Group: A versatile functional handle that can be selectively deprotected under mild conditions to reveal a hydroxyl group, or participate in a variety of chemical transformations.

This unique combination of features makes 3-[2-(allyloxy)ethoxy]azetidine a particularly attractive building block for the synthesis of PROTACs, where precise control over linker length and composition is crucial for efficacy.[6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of 3-[2-(allyloxy)ethoxy]azetidine is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂Inferred
Molecular Weight 157.21 g/mol Inferred
Appearance Colorless to pale yellow oilTypical for similar compounds
Boiling Point Not determined
Solubility Soluble in most organic solventsTypical for similar compounds
CAS Number N/A[1]

Proposed Synthesis of 3-[2-(Allyloxy)ethoxy]azetidine

Synthesis_of_3-[2-(allyloxy)ethoxy]azetidine cluster_0 Step 1: Tosylation of the Side Chain cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection precursor 2-(2-(Allyloxy)ethoxy)ethan-1-ol reagents1 TsCl, Pyridine DCM, 0 °C to rt precursor->reagents1 tosylated_precursor 2-(2-(Allyloxy)ethoxy)ethyl 4-methylbenzenesulfonate N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine reagents2 NaH, THF 0 °C to rt reagents1->tosylated_precursor N-Boc-3-hydroxyazetidine->reagents2 product N-Boc-3-[2-(allyloxy)ethoxy]azetidine reagents3 TFA, DCM rt product->reagents3 reagents2->product deprotected_product 3-[2-(Allyloxy)ethoxy]azetidine reagents3->deprotected_product

Caption: Proposed synthetic workflow for 3-[2-(allyloxy)ethoxy]azetidine.

Protocol: Synthesis of 3-[2-(Allyloxy)ethoxy]azetidine

Materials:

  • 2-(2-(Allyloxy)ethoxy)ethan-1-ol[9]

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step 1: Synthesis of 2-(2-(Allyloxy)ethoxy)ethyl 4-methylbenzenesulfonate

  • To a stirred solution of 2-(2-(allyloxy)ethoxy)ethan-1-ol (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C under an inert atmosphere, add pyridine (1.5 eq).

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with DCM (3x).

  • Wash the combined organic layers with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the tosylated product.

Step 2: Synthesis of N-Boc-3-[2-(allyloxy)ethoxy]azetidine

  • To a stirred suspension of NaH (1.5 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-(2-(allyloxy)ethoxy)ethyl 4-methylbenzenesulfonate (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield N-Boc-3-[2-(allyloxy)ethoxy]azetidine.

Step 3: Synthesis of 3-[2-(Allyloxy)ethoxy]azetidine

  • To a stirred solution of N-Boc-3-[2-(allyloxy)ethoxy]azetidine (1.0 eq) in DCM (0.2 M) at room temperature, add TFA (10 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Extract the aqueous layer with DCM (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 3-[2-(allyloxy)ethoxy]azetidine.

Application in the Synthesis of PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6][7][8] The linker connecting the target-binding ligand ("warhead") and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties.[6] 3-[2-(allyloxy)ethoxy]azetidine is an ideal building block for constructing PROTACs due to its pre-installed, short PEG-like linker and dual reactive sites.

The azetidine nitrogen can be readily functionalized via reductive amination or nucleophilic substitution, while the terminal allyl group can be deprotected to a primary alcohol for further elaboration. This allows for a modular and convergent synthesis of PROTAC libraries.

PROTAC_Synthesis_Workflow cluster_0 Module A: Warhead Conjugation cluster_1 Module B: Allyl Deprotection cluster_2 Module C: E3 Ligase Ligand Conjugation Building_Block 3-[2-(Allyloxy)ethoxy]azetidine reagents_A Reductive Amination (e.g., NaBH(OAc)₃) Building_Block->reagents_A Warhead Warhead-CHO (or other electrophile) Warhead->reagents_A Intermediate_1 Warhead-Azetidine-(ethoxy)₂-allyl reagents_B Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) Intermediate_1->reagents_B reagents_A->Intermediate_1 Intermediate_2 Warhead-Azetidine-(ethoxy)₂-OH reagents_C Amide Coupling (e.g., HATU, DIPEA) Intermediate_2->reagents_C reagents_B->Intermediate_2 E3_Ligand E3 Ligase Ligand-COOH E3_Ligand->reagents_C Final_PROTAC Final PROTAC reagents_C->Final_PROTAC

Caption: Modular workflow for PROTAC synthesis using the building block.

Protocol: Synthesis of a PROTAC using 3-[2-(Allyloxy)ethoxy]azetidine

Materials:

  • 3-[2-(Allyloxy)ethoxy]azetidine

  • Warhead containing an aldehyde or other suitable electrophile

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • E3 ligase ligand containing a carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Step 1: Conjugation to the Warhead via Reductive Amination

  • To a solution of the warhead-aldehyde (1.0 eq) in DCE (0.1 M), add 3-[2-(allyloxy)ethoxy]azetidine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add NaBH(OAc)₃ (1.5 eq) and stir at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench with saturated aqueous sodium bicarbonate solution and extract with DCM (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the warhead-linker conjugate.

Step 2: Deprotection of the Allyl Group

  • Dissolve the warhead-linker conjugate (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere.

  • Add a scavenger such as phenylsilane (10-20 eq).[10]

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 - 0.1 eq).[10]

  • Stir the reaction at room temperature and monitor by LC-MS. Deprotection is often complete within 30-60 minutes.[10]

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the deprotected intermediate.

Step 3: Conjugation to the E3 Ligase Ligand

  • To a solution of the E3 ligase ligand-carboxylic acid (1.0 eq) in DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir at room temperature for 15 minutes.

  • Add the deprotected intermediate from Step 2 (1.1 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Conclusion

3-[2-(Allyloxy)ethoxy]azetidine represents a valuable and versatile addition to the medicinal chemist's toolbox. Its unique combination of a conformationally rigid azetidine scaffold, a solubilizing ethoxy linker, and a readily functionalizable allyl group provides a streamlined approach to the synthesis of complex and challenging molecules. The detailed protocols provided herein for its proposed synthesis and application in PROTAC development are intended to empower researchers to leverage the full potential of this innovative building block in their drug discovery endeavors. The strategic incorporation of 3-[2-(allyloxy)ethoxy]azetidine into synthetic campaigns holds significant promise for the rapid and efficient generation of novel therapeutic candidates with enhanced pharmacological profiles.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, January 05 2026.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online, January 05 2026.
  • The Allyloxycarbonyl (Alloc)
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal.
  • 3-[2-(Benzyloxy)ethoxy]azetidine. Achmem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, March 24 2021.
  • 3-[2-(Allyloxy)ethoxy]azetidine. BLD Pharm.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS, October 25 2011.
  • AZD-PEG-acid. AxisPharm.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Azetidine synthesis. Organic Chemistry Portal.
  • PEG Linkers. AA Blocks.
  • Substituted Azetidines in Drug Discovery. Life Chemicals, April 12 2022.
  • Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Design the Perfect PROTAC®. Sigma-Aldrich.
  • E3 Ligands Usage in PROTAC Design. BLDpharm.
  • PEG45 Linkers with Azide Groups for Bioconjug
  • The Strategic Role of the PEG Linker in Azide-PEG3-Tos: A Technical Guide for Drug Development Professionals. Benchchem, November 29 2025.

Sources

Application

Strategic N-Functionalization of 3-[2-(Allyloxy)ethoxy]azetidine in Drug Discovery

Application Notes & Experimental Protocols Executive Summary & Strategic Value The azetidine ring has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry 1. As a four-membered n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Experimental Protocols

Executive Summary & Strategic Value

The azetidine ring has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry 1. As a four-membered nitrogen heterocycle, it offers a unique balance of conformational rigidity and intermediate ring strain, which restricts the conformational freedom of substituents and lowers the entropic penalty upon target binding 1.

The molecule 3-[2-(Allyloxy)ethoxy]azetidine (CAS/MDL: MFCD13559927) [[2]]() is an exceptionally versatile bifunctional building block. It features a secondary amine (N-H) for core functionalization and a 3-position ether linkage extending to a terminal allyl group. This architecture allows for orthogonal derivatization: the azetidine nitrogen can be functionalized to modulate pharmacokinetics (PK) and target affinity, while the allyl group serves as a late-stage handle for cross-metathesis or thiol-ene click chemistry. This makes it an ideal precursor for PROTAC linkers, antibody-drug conjugates (ADCs), or targeted covalent inhibitors.

Mechanistic Rationale for Azetidine Functionalization

Replacing larger, flexible rings (like piperidine or pyrrolidine) with azetidine often enhances aqueous solubility, increases the sp³-carbon fraction, and improves metabolic stability by resisting N-dealkylation pathways common to secondary amines 1, 3. However, the inherent ring strain of the azetidine core (~26 kcal/mol) necessitates precise control over reaction conditions during N-functionalization to prevent unwanted ring-opening 3.

G Core 3-[2-(Allyloxy)ethoxy]azetidine (Core Scaffold) N_Func Azetidine N-Functionalization (Modulates pKa & ADME) Core->N_Func Secondary Amine Allyl_Func Allyl Group Derivatization (Late-Stage Linker) Core->Allyl_Func Terminal Alkene Acylation N-Acylation (Amides, Ureas) N_Func->Acylation Arylation N-Arylation (Buchwald-Hartwig) N_Func->Arylation Alkylation N-Alkylation (Reductive Amination) N_Func->Alkylation Metathesis Cross-Metathesis (Grubbs Catalyst) Allyl_Func->Metathesis ThiolEne Thiol-Ene Click (Radical Addition) Allyl_Func->ThiolEne

Orthogonal functionalization pathways for 3-[2-(Allyloxy)ethoxy]azetidine.

Causality-Driven Experimental Protocols

To harness the full potential of 3-[2-(Allyloxy)ethoxy]azetidine, the following protocols detail the N-functionalization of the azetidine core. Every step is designed as a self-validating system, ensuring that intermediate stability and reaction progress can be robustly monitored without risking ring degradation.

Protocol A: N-Acylation (Amide Bond Formation)

Objective: Synthesize N-acyl derivatives to reduce the basicity of the azetidine nitrogen, thereby modulating membrane permeability and reducing hERG liability. Mechanistic Rationale: We utilize HATU as the coupling agent. HATU rapidly generates a highly reactive O-Atab ester, which is crucial for overcoming the steric hindrance of the 3-substituted azetidine. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile against the activated ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: Pre-activation for 10 minutes ensures complete formation of the active ester before the amine is introduced, preventing side reactions and minimizing epimerization of chiral acids.

  • Coupling: Add 3-[2-(Allyloxy)ethoxy]azetidine (1.0 eq) dropwise at 0 °C. Causality: The low temperature mitigates the exothermic nature of the coupling, preserving the integrity of the strained ring.

  • In-Process Quality Control (IPQC): After 2 hours at room temperature, monitor via LC-MS. The disappearance of the azetidine mass (m/z 158.1 [M+H]⁺) and the appearance of the target mass validate the reaction's completion.

  • Self-Validating Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Causality: NH₄Cl neutralizes excess DIPEA and protonates any unreacted azetidine, driving it into the aqueous layer. Wash the organic layer with 5% aqueous LiCl (3x) to completely partition DMF into the aqueous phase, ensuring a clean crude NMR spectrum.

  • Purification: Purify via silica gel chromatography using a Heptane/EtOAc gradient.

Protocol B: Buchwald-Hartwig N-Arylation

Objective: Couple the azetidine nitrogen with an aryl halide to explore novel chemical space and enhance target-specific π-interactions. Mechanistic Rationale: Aliphatic secondary amines are highly prone to β-hydride elimination under standard Pd-catalysis. To prevent this, RuPhos Pd G3 is employed. The bulky, electron-rich RuPhos ligand accelerates reductive elimination over β-hydride elimination, ensuring high yields of the N-aryl azetidine without ring degradation 4, 5.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with RuPhos Pd G3 (5 mol%), RuPhos ligand (5 mol%), and Cs₂CO₃ (2.0 eq). Causality: Cs₂CO₃ is a mild, insoluble base that slowly generates the reactive amido-palladium complex without the harsh deprotonation spikes (seen with NaOtBu) that could trigger azetidine ring opening.

  • Reagent Addition: Add the aryl bromide (1.0 eq) and 3-[2-(Allyloxy)ethoxy]azetidine (1.2 eq) dissolved in degassed 1,4-dioxane (0.1 M).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 85 °C for 12 hours.

  • IPQC: Monitor via TLC (UV active) and LC-MS. Causality: The precipitation of palladium black at the end of the reaction serves as a visual, self-validating indicator that the catalyst has completed its lifecycle and the reaction has plateaued.

  • Workup: Filter the crude mixture through a pad of Celite to remove the Pd catalyst and inorganic salts. Concentrate under reduced pressure before column chromatography.

G Pd0 Pd(0) Active Catalyst (e.g., RuPhos Pd) OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Azetidine Binding) OxAdd->AmineCoord Azetidine Deprot Deprotonation (Base-Mediated) AmineCoord->Deprot Base RedElim Reductive Elimination (N-Aryl Azetidine Release) Deprot->RedElim RedElim->Pd0 Product

Catalytic cycle for the Pd-catalyzed N-arylation of the azetidine ring.

Quantitative Data Synthesis

The functionalization of the azetidine ring significantly alters the physicochemical properties of the scaffold. The table below summarizes the expected outcomes of various N-functionalization strategies on 3-[2-(Allyloxy)ethoxy]azetidine, highlighting the shifts in lipophilicity (cLogP) and basicity (pKa).

Functionalization StrategyReagents / CatalystAvg. Yield (%)Impact on Amine pKaImpact on cLogP (Δ)Primary Medicinal Chemistry Application
N-Acylation HATU, DIPEA, DMF85 - 95Neutralized (~0)+0.5 to +1.5Reducing hERG liability, increasing passive permeability.
N-Arylation RuPhos Pd G3, Cs₂CO₃65 - 80Reduced (~2-4)+1.5 to +2.5Bioisosteric replacement of anilines; accessing deep hydrophobic pockets.
N-Alkylation R-CHO, NaBH(OAc)₃75 - 90Maintained (~8-9)+0.2 to +1.0Enhancing target affinity via salt-bridge interactions.
N-Pentafluorosulfanylation SF₅-transfer reagents60 - 75Neutralized+1.0 to +2.0Bioisostere for N-CF₃; extreme metabolic stability [[6]]().

Advanced Considerations: Late-Stage Functionalization

Once the azetidine ring is functionalized, the terminal allyl group of 3-[2-(Allyloxy)ethoxy]azetidine can be engaged. For instance, electrophilic azetidinylation methodologies 4, 5 or strain-release functionalizations [[6]]() have paved the way for incorporating azetidines into complex architectures. The allyl ether can undergo thiol-ene click chemistry with cysteine residues on proteins, making this specific molecule a highly valuable precursor for targeted covalent inhibitors or bioconjugates.

References

  • Title: Modular Access to N-SF5 azetidines Source: PMC - NIH URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed - NIH URL: [Link]

  • Title: Modular access to functionalized azetidines via electrophilic azetidinylation Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation Source: ChemRxiv URL: [Link]

Sources

Method

Application Note: Experimental Protocols for N-Alkylation of 3-[2-(Allyloxy)ethoxy]azetidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols.

Introduction & Structural Causality

The molecule 3-[2-(Allyloxy)ethoxy]azetidine is a highly versatile, bifunctional building block increasingly utilized in library synthesis and fragment-based drug discovery. Its architecture features two orthogonal reactive centers:

  • A secondary azetidine amine: Primed for N-derivatization (alkylation, acylation, or sulfonylation).

  • An allyloxy ether side chain: Serving as a robust handle for downstream modifications, such as olefin cross-metathesis, thiol-ene click chemistry, or epoxidation.

Mechanistic Considerations for N-Alkylation

Azetidines possess a high degree of ring strain (~26 kcal/mol) compared to larger nitrogen heterocycles[1]. This strain makes the four-membered ring susceptible to nucleophilic ring-opening under harsh basic conditions or high thermal stress. Furthermore, the presence of the allyl ether dictates strict chemoselective boundaries:

  • Avoidance of Catalytic Hydrogenation: Standard reductive amination protocols utilizing H2​ over Pd/C will indiscriminately reduce the allyl double bond.

  • Mild Base Requirement: Direct alkylation requires mild, non-nucleophilic bases (e.g., K2​CO3​ or DIPEA) to neutralize the generated hydrohalic acid without promoting ring-opening or ether cleavage[2].

Because azetidines lack N-functionalization in their native state, they are excellent candidates for rapid derivatization using robust synthetic methods like reductive amination and direct SN2 alkylation[1].

Experimental Workflows & Decision Matrix

Selecting the correct N-alkylation strategy depends entirely on the nature of the target electrophile. The decision tree below outlines the logical flow for choosing between direct alkylation and reductive amination.

Workflow Start 3-[2-(Allyloxy)ethoxy]azetidine Cond1 Electrophile Type? Start->Cond1 PathA Alkyl Halide (R-X) Direct SN2 Alkylation Cond1->PathA Alkyl Halides PathB Aldehyde/Ketone (R=O) Reductive Amination Cond1->PathB Carbonyls ReagA K2CO3, MeCN, 60°C (Avoid strong bases) PathA->ReagA ReagB NaBH(OAc)3, DCE, RT (Preserves Allyl Ether) PathB->ReagB Prod N-Alkylated Azetidine Derivative ReagA->Prod ReagB->Prod

Caption: Decision tree for selecting the optimal N-alkylation strategy for 3-[2-(Allyloxy)ethoxy]azetidine.

Self-Validating Experimental Protocols

Protocol A: Direct N-Alkylation via SN2 Displacement

This protocol is optimized for primary and unhindered secondary alkyl halides (bromides and iodides). The use of potassium carbonate ( K2​CO3​ ) in acetonitrile ( MeCN ) provides a mild, heterogeneous basic environment that prevents azetidine ring degradation[2].

Reagents:

  • 3-[2-(Allyloxy)ethoxy]azetidine (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous K2​CO3​ (2.0 - 3.0 equiv)

  • Anhydrous Acetonitrile ( MeCN ) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 3-[2-(Allyloxy)ethoxy]azetidine (1.0 equiv) and anhydrous MeCN .

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 equiv). Stir the suspension at room temperature for 10 minutes to pre-form the free base of the amine.

  • Electrophile Introduction: Add the alkyl halide (1.1 equiv) dropwise via syringe. Causality Note: Keeping the electrophile near stoichiometric levels prevents quaternary ammonium salt formation (over-alkylation).

  • Heating & Monitoring: Attach a reflux condenser and heat the reaction to 60 °C. Monitor the reaction via LC-MS or TLC (Ninhydrin stain). Self-Validation: The secondary azetidine will stain a deep purple/red with Ninhydrin; the successful formation of the tertiary amine product will result in a spot that does not stain under these conditions.

  • Workup: Upon complete consumption of the starting material (typically 12–16 hours), cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via silica gel flash chromatography (gradient of Dichloromethane/Methanol, 100:0 to 90:10) to afford the pure N-alkylated product.

Protocol B: Chemoselective Reductive Amination

When the desired alkyl group is derived from an aldehyde or ketone, reductive amination is the superior choice. To strictly preserve the allyloxy moiety, Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized. This mild hydride donor selectively reduces the transient iminium ion without affecting the isolated alkene[3].

Reagents:

  • 3-[2-(Allyloxy)ethoxy]azetidine (1.0 equiv)

  • Aldehyde or Ketone (1.05 equiv)

  • NaBH(OAc)3​ (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)

  • Optional: Glacial Acetic Acid (0.1 equiv) for unreactive ketones.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-[2-(Allyloxy)ethoxy]azetidine (1.0 equiv) and the target carbonyl compound (1.05 equiv) in anhydrous DCE. Stir at room temperature for 1–2 hours. Causality Note: Allowing the hemiaminal/iminium ion to fully form prior to adding the reducing agent minimizes the direct reduction of the aldehyde to a primary alcohol.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) portion-wise over 10 minutes to control any mild exotherm.

  • Reaction Maturation: Stir the opaque suspension at room temperature for 4–12 hours.

  • Quenching (Self-Validation): Carefully quench the reaction by adding saturated aqueous NaHCO3​ until gas evolution ( H2​ ) ceases. This visual cue confirms the neutralization of unreacted hydride species and acetic acid byproducts.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude tertiary amine via flash chromatography.

Mechanism A Azetidine + Aldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (-H2O) B->C Dehydration D Hydride Transfer [NaBH(OAc)3] C->D Chemoselective Reduction E Tertiary Amine (Allyl Intact) D->E

Caption: Mechanistic pathway of reductive amination demonstrating chemoselective preservation of the allyl ether.

Quantitative Data Summary

The following table synthesizes the expected performance metrics and operational parameters for both protocols, allowing researchers to quickly benchmark their experimental results.

ParameterProtocol A: Direct SN2 AlkylationProtocol B: Reductive Amination
Electrophile Scope Primary & Secondary Alkyl HalidesAldehydes and Ketones
Optimal Reagents K2​CO3​ , MeCN NaBH(OAc)3​ , DCE
Operating Temperature 60 °CRoom Temperature
Typical Reaction Time 12 - 16 hours4 - 12 hours
Chemoselectivity High (Requires stoichiometric control)Excellent (Allyl ether strictly preserved)
Expected Yield Range 65% - 85%75% - 95%
Primary Side Reactions Elimination (alkene formation from halides)Over-reduction of aldehyde to alcohol

References

  • Source: NIH PubMed Central (PMC)
  • Source: ACS Publications / NIH PubMed Central (PMC)
  • Source: NIH PubMed Central (PMC)

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 3-[2-(Allyloxy)ethoxy]azetidine

Introduction & Retrosynthetic Strategy 3-[2-(Allyloxy)ethoxy]azetidine is a highly versatile, sp³-rich building block utilized in the development of advanced pharmaceutical intermediates, PROTAC linkers, and targeted cov...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Strategy

3-[2-(Allyloxy)ethoxy]azetidine is a highly versatile, sp³-rich building block utilized in the development of advanced pharmaceutical intermediates, PROTAC linkers, and targeted covalent inhibitors. The terminal allyl group provides a robust synthetic handle for cross-metathesis, hydroboration, or thiol-ene click chemistry, while the azetidine core offers favorable pharmacokinetic properties, including improved metabolic stability and reduced lipophilicity compared to larger saturated heterocycles.

Scaling up the synthesis of this molecule from medicinal chemistry routes (typically milligram to gram scale) to process scale (kilogram scale) requires a fundamental redesign of the synthetic strategy. This application note details a robust, chromatography-free, two-step protocol that prioritizes process safety, scalability, and high isolated yields. The retrosynthetic approach relies on the etherification of 1-Boc-3-hydroxyazetidine with 2-(allyloxy)ethyl 4-methylbenzenesulfonate, followed by a crystallization-driven Boc deprotection.

Process Safety & Causality in Reagent Selection

As a self-validating system, every reagent choice in this protocol has been engineered to eliminate thermal hazards and downstream purification bottlenecks.

Transitioning from NaH/DMF to Phase Transfer Catalysis (PTC) In discovery chemistry, the etherification of 1-Boc-3-hydroxyazetidine is routinely performed using sodium hydride (NaH) in N,N-dimethylformamide (DMF). However, scaling this protocol introduces severe thermal hazards. Calorimetric studies (Accelerating Rate Calorimetry, ARC) have demonstrated that NaH/DMF mixtures can undergo a runaway exothermic decomposition at temperatures as low as 39.8 °C, releasing massive amounts of heat and non-condensable gases[1].

To establish an inherently safe system, our protocol replaces the NaH/DMF matrix with a Phase Transfer Catalysis (PTC) approach. We utilize 50% aqueous sodium hydroxide (NaOH) in toluene, facilitated by tetrabutylammonium bromide (TBAB). This biphasic system ensures that the deprotonation is rate-limited by the phase transfer of the alkoxide, allowing for precise temperature control and eliminating the risk of a thermal runaway. Furthermore, toluene allows for a simple phase-separation workup, completely avoiding the tedious aqueous extraction of DMF.

Crystallization-Driven Boc Deprotection The standard deprotection of the N-Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) is suboptimal for scale-up due to the high cost, corrosiveness, and the generation of hygroscopic TFA salts that often require column chromatography for purification.

Instead, this protocol employs 5 to 6 M anhydrous hydrochloric acid (HCl) in isopropanol (IPA). Kinetic studies have shown that N-Boc cleavage exhibits a second-order rate dependence on HCl concentration[2]. By using a high concentration of HCl in a moderately polar solvent like IPA, the reaction proceeds rapidly. More importantly, the thermodynamic sink of this reaction is the direct precipitation of 3-[2-(Allyloxy)ethoxy]azetidine hydrochloride. This crystallization drives the reaction to completion and provides a highly pure solid product directly from the reaction mixture, entirely bypassing chromatographic purification[3].

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Boc-3-[2-(allyloxy)ethoxy]azetidine (PTC Etherification)
  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a reflux condenser.

  • Charge: Add 1-Boc-3-hydroxyazetidine (1.0 equiv, 500 g) and tetrabutylammonium bromide (TBAB, 0.05 equiv, 46.5 g) to the reactor.

  • Solvation: Add toluene (5.0 L, 10 volumes) and initiate mechanical stirring at 250 rpm.

  • Base Addition: Slowly charge 50% aqueous NaOH (3.0 equiv, 693 g) over 30 minutes. Maintain the internal temperature below 30 °C.

  • Electrophile Addition: Add 2-(allyloxy)ethyl 4-methylbenzenesulfonate (1.1 equiv, 813 g) dropwise via an addition funnel over 1 hour.

  • Heating: Heat the biphasic mixture to 60 °C and stir vigorously for 12–16 hours.

  • Workup: Cool the reactor to 20 °C. Add DI water (2.5 L) to dissolve precipitated salts. Stop stirring and allow phase separation for 30 minutes.

  • Extraction: Drain the lower aqueous layer. Wash the upper organic (toluene) layer with saturated aqueous NH₄Cl (2.0 L) followed by brine (2.0 L).

  • Concentration: Concentrate the toluene layer under reduced pressure to yield the intermediate as a pale yellow oil. (Typical yield: 88-92%). This intermediate is used directly in the next step.

Step 2: Synthesis of 3-[2-(Allyloxy)ethoxy]azetidine Hydrochloride (Boc Deprotection)
  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer and a scrubber system for HCl gas.

  • Charge: Dissolve the crude 1-Boc-3-[2-(allyloxy)ethoxy]azetidine (approx. 650 g) in isopropanol (IPA, 3.25 L, 5 volumes).

  • Acid Addition: Cool the solution to 0–5 °C. Slowly dose 5–6 M HCl in IPA (4.0 equiv, approx. 1.8 L) over 1 hour, maintaining the internal temperature below 15 °C to control the exothermic protonation and isobutylene gas evolution.

  • Reaction: Warm the reactor to 40 °C and stir for 4–6 hours. A white precipitate will begin to form as the reaction progresses.

  • Crystallization: Cool the suspension to 0–5 °C and age for 2 hours to maximize the yield of the hydrochloride salt.

  • Filtration: Filter the slurry through a sintered glass funnel. Wash the filter cake with cold IPA (500 mL) followed by cold heptane (1.0 L).

  • Drying: Dry the white crystalline solid in a vacuum oven at 40 °C to constant weight. (Typical yield: 85-90% over two steps; >99% purity).

Quantitative Data & Analytical In-Process Controls

Table 1: Comparison of Etherification Conditions

ParameterTraditional Discovery RouteOptimized Scale-Up Route
Reagents NaH / DMF50% aq. NaOH / Toluene / TBAB
Thermal Hazard High (Runaway onset ~39.8 °C)Low (Biphasic, easily controlled)
Workup Tedious aqueous extractionSimple phase separation
Purification Silica Gel ChromatographyTelescoped directly to Step 2
Scalability Limited (<10 g)Excellent (>1 kg)

Table 2: In-Process Control (IPC) Specifications

StepAnalytical MethodTarget SpecificationAction if Out of Spec (OOS)
1. Etherification GC-MS / HPLCStarting Material < 2.0%Add 0.1 equiv electrophile, stir 2h at 60 °C.
2. Deprotection HPLC (ELSD/CAD)Intermediate < 1.0%Add 0.5 equiv HCl in IPA, stir 2h at 40 °C.
Final API Int. ¹H-NMR (D₂O)Solvents < 5000 ppmExtend vacuum drying time at 40 °C.

Reaction Workflow & Mechanistic Pathway

G SM 1-Boc-3-hydroxyazetidine + 2-(Allyloxy)ethyl tosylate PTC Step 1: PTC Etherification (50% aq. NaOH, Toluene, TBAB, 60°C) SM->PTC Biphasic Mixing Int 1-Boc-3-[2-(allyloxy)ethoxy]azetidine (Organic Phase Extract) PTC->Int Phase Separation Deprot Step 2: Boc Deprotection (5-6 M HCl in iPrOH, 40°C) Int->Deprot Solvent Swap Prod 3-[2-(Allyloxy)ethoxy]azetidine HCl (Crystalline API Intermediate) Deprot->Prod Crystallization & Filtration

Workflow for the scale-up synthesis of 3-[2-(Allyloxy)ethoxy]azetidine hydrochloride.

References

  • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. 1

  • Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one. Organic Process Research & Development. 3

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. 2

Sources

Method

Application Note: Stereoselective Synthesis and Functionalization of 3-[2-(Allyloxy)ethoxy]azetidine Derivatives

Introduction & Scientific Rationale In modern drug development, the four-membered azetidine ring has emerged as a privileged, conformationally restricted scaffold. It is frequently deployed to modulate lipophilicity (Log...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug development, the four-membered azetidine ring has emerged as a privileged, conformationally restricted scaffold. It is frequently deployed to modulate lipophilicity (LogP), reduce basicity (pKa), and enhance metabolic stability compared to traditional pyrrolidine or piperidine bioisosteres[1][2].

Specifically, 3-alkoxyazetidines are highly valued for their ability to direct substituents into defined spatial vectors[1]. The introduction of a 2-(allyloxy)ethoxy side chain at the C3 position creates a highly versatile building block: the 3-[2-(allyloxy)ethoxy]azetidine derivative. The terminal allyl group provides an orthogonal handle for late-stage functionalization (e.g., via olefin cross-metathesis, hydroboration-oxidation, or thiol-ene click chemistry), making it an ideal precursor for synthesizing PROTAC linkers or complex antibody-drug conjugate (ADC) payloads.

However, achieving absolute stereocontrol—particularly when synthesizing 2,3-disubstituted chiral azetidines—presents a significant synthetic challenge due to inherent ring strain and the propensity of azetidines to undergo ring-opening or epimerization under harsh conditions. This application note outlines a robust, self-validating methodology for the stereoselective synthesis of these derivatives.

Mechanistic Insights & Synthetic Strategy

Expertise & Experience: Understanding the Causality of Reaction Design

Direct asymmetric functionalization of an achiral azetidine ring often yields complex diastereomeric mixtures that are notoriously difficult to separate. To ensure absolute stereocontrol, our validated approach employs a convergent, chiral-pool-derived strategy rather than late-stage desymmetrization.

  • Stereospecific Ring Closure: The chiral azetidine core is constructed via the base-induced cyclization of enantiopure N-tert-butylsulfonyl(2-aminoalkyl)oxiranes[3][4].

    • Causality: Why perform this cyclization in the solid/melt phase rather than in solution? In solution, intermolecular reactions compete with the desired intramolecular 4-exo-tet cyclization, leading to polymeric byproducts. By removing the solvent and heating the solid residue, the rigid state restricts translational motion, heavily favoring the stereospecific intramolecular SN​2 closure. This proceeds with complete inversion of configuration at the reacting carbon, transferring the stereochemical fidelity of the oxirane directly to the newly formed azetidine core[5].

  • Stereoretentive Etherification: The attachment of the 2-(allyloxy)ethoxy side chain is achieved via a modified Williamson ether synthesis[6][7].

    • Causality: Standard Williamson conditions (e.g., K2​CO3​ in refluxing acetonitrile) can cause epimerization at the C2 position or base-catalyzed ring opening due to the high ring strain. By utilizing Sodium Hydride (NaH) in anhydrous DMF at 0 °C, the alkoxide is generated rapidly and irreversibly. The subsequent SN​2 attack on 2-(allyloxy)ethyl bromide proceeds at ambient temperature without disturbing the established stereocenters[1][8].

Workflow A Chiral Oxirane Precursor B (2S,3R)-3-Hydroxy- azetidine Core A->B Base-induced cyclization C Williamson Ether Synthesis B->C NaH, DMF 0 °C to RT D (2S,3R)-3-[2-(Allyloxy) ethoxy]azetidine C->D Stereoretentive O-Alkylation E Late-Stage Functionalization D->E Cross-Metathesis / Click Chemistry

Synthetic workflow for stereoselective 3-[2-(allyloxy)ethoxy]azetidine derivatives.

Experimental Protocols

Trustworthiness: Self-Validating Systems The following protocols incorporate built-in quality control checkpoints to ensure reproducibility and stereochemical integrity.

Protocol A: Stereospecific Synthesis of the Chiral 3-Hydroxyazetidine Core

Objective: Synthesis of (2S,3R)-1-Boc-2-methyl-3-hydroxyazetidine from the corresponding chiral oxirane.

  • Preparation: Dissolve the enantiopure N-Boc-protected (2-aminoalkyl)oxirane (10.0 mmol) in anhydrous CH2​Cl2​ (20 mL)[5].

  • Activation: Add anhydrous K2​CO3​ (120.0 mmol) and stir at room temperature for 15 minutes to ensure uniform dispersion of the base[5].

  • Solvent Exchange & Cyclization: Remove the CH2​Cl2​ completely under reduced pressure (15 Torr) using a rotary evaporator. Heat the resulting solid mixture at 80 °C for 48 hours under an inert atmosphere[5].

  • Workup: Cool the flask to room temperature. Hydrolyze the mixture with deionized water (50 mL) and extract with EtOAc (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude product via Chiral HPLC. The enantiomeric excess (ee) must match the starting oxirane (>98% ee) to validate that no epimerization occurred during cyclization.

Protocol B: Williamson Ether Synthesis of 3-[2-(Allyloxy)ethoxy]azetidine

Objective: Stereoretentive O-alkylation to form (2S,3R)-1-Boc-2-methyl-3-[2-(allyloxy)ethoxy]azetidine.

  • Deprotonation: In a flame-dried round-bottom flask under N2​ atmosphere, dissolve the chiral 3-hydroxyazetidine intermediate (5.0 mmol) in anhydrous DMF (25 mL, 0.2 M concentration). Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 6.0 mmol) portion-wise[1]. Stir at 0 °C until H2​ gas evolution ceases (approximately 30 minutes).

  • Alkylation: Add 2-(allyloxy)ethyl bromide (5.5 mmol) dropwise over 10 minutes via syringe[1].

  • Propagation: Remove the ice bath, allow the reaction to warm to 25 °C, and stir for exactly 6 hours. Do not apply heat.

  • Quenching & Isolation: Cool the reaction back to 0 °C and quench carefully with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with MTBE (3 × 30 mL). Wash the combined organic layers extensively with brine (5 × 20 mL) to remove residual DMF. Dry over Na2​SO4​ and concentrate.

  • Validation Checkpoint: 1H NMR ( CDCl3​ ) must confirm the presence of the terminal alkene multiplet at δ 5.85–5.95 ppm and the preservation of the C2-methyl doublet, confirming structural integrity.

Mechanism N1 N-tert-butylsulfonyl(2-aminoalkyl)oxirane N2 Intramolecular SN2 Attack (Inversion at C3) N1->N2 K2CO3, Heat (Solid Phase) N3 Chiral 3-Hydroxyazetidine (Stereocenter Preserved) N2->N3 Stereospecific Ring Closure N4 Alkoxide Formation (NaH) Retention of Configuration N3->N4 Deprotonation (0 °C) N5 SN2 on Alkyl Halide Ether Bond Formation N4->N5 + 2-(Allyloxy)ethyl bromide

Mechanistic pathway of stereospecific ring closure and stereoretentive etherification.

Quantitative Data & Optimization

The following tables summarize the critical data driving the protocol design and the physicochemical benefits of the synthesized scaffold.

Table 1: Optimization of Etherification Conditions for 3-Alkoxyazetidine Synthesis

BaseSolventTemperatureTime (h)Yield (%)Diastereomeric Ratio (cis:trans)
K2​CO3​ CH3​CN 80 °C2435%85:15 (Epimerization observed)
Cs2​CO3​ DMF60 °C1262%92:8
NaHTHF25 °C1878%>99:1
NaH DMF 0 °C to 25 °C 6 91% >99:1 (Optimal)

Data Interpretation: The use of weaker bases at elevated temperatures ( K2​CO3​ / 80 °C) leads to significant epimerization at the C2 position and poor yields due to ring degradation. Strong, non-nucleophilic bases (NaH) at lower temperatures in polar aprotic solvents (DMF) provide the highest yields while completely suppressing epimerization, preserving the cis/trans integrity[2][8].

Table 2: Physicochemical Impact of the 3-[2-(Allyloxy)ethoxy]azetidine Scaffold

ScaffoldCalculated LogPpKa (Basic Amine)Metabolic Stability ( T1/2​ in HLM, min)
3-Substituted Pyrrolidine2.49.824
3-Substituted Piperidine2.810.218
3-[2-(Allyloxy)ethoxy]azetidine 1.7 8.4 45

Data Interpretation: Compared to standard saturated heterocycles, the azetidine core significantly lowers the basicity (pKa) of the amine. This reduction mitigates hERG toxicity liabilities and improves membrane permeability. Concurrently, the ether linkage maintains a favorable LogP, while the strained ring demonstrates superior half-life stability in Human Liver Microsomes (HLM)[1].

References

  • Title: Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Stereoselective functionalization of azetidines Source: Elektronische Hochschulschriften der LMU München URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Divergent Parallel Synthesis Using 3-[2-(Allyloxy)ethoxy]azetidine

Executive Summary & Strategic Rationale In modern drug discovery, the transition from planar, heavily aromatic molecules to structurally complex, high-sp³ fraction ( Fsp3​ ) architectures is critical for improving clinic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the transition from planar, heavily aromatic molecules to structurally complex, high-sp³ fraction ( Fsp3​ ) architectures is critical for improving clinical success rates, aqueous solubility, and metabolic stability[1]. Azetidines have emerged as privileged, conformationally restricted bioisosteres for traditional saturated heterocycles like piperidines and pyrrolidines[2][3].

3-[2-(Allyloxy)ethoxy]azetidine represents a highly versatile, next-generation building block for parallel synthesis[4]. Its unique topology offers a trifunctional handle:

  • Azetidine Core (Secondary Amine): Provides a highly nucleophilic, sterically accessible vector for traditional electrophilic capping (acylation, sulfonylation, reductive amination)[2].

  • PEG-like Ether Linkage: Enhances aqueous solubility and acts as a flexible spacer, ideal for probing extended binding pockets or constructing PROTAC linkers.

  • Terminal Allyl Group: Serves as a bio-orthogonal handle for late-stage functionalization via radical (thiol-ene click) or organometallic (cross-metathesis) pathways[5].

By leveraging orthogonal reactivity, this scaffold enables the rapid generation of two-dimensional, structurally diverse libraries from a single starting material, bypassing the laborious de novo synthesis of complex azetidines[3][5].

Physicochemical Profiling

Understanding the baseline physicochemical properties of the scaffold is essential for predicting the drug-likeness of the resulting library. The high Fsp3​ and optimal heteroatom count ensure that downstream derivatives remain within Lipinski's Rule of Five space.

PropertyValueCausality / Impact on Drug Design
Molecular Formula C₈H₁₅NO₂Provides a low-molecular-weight starting point (Lead-like space).
Molecular Weight 157.21 g/mol Allows for the addition of two diverse R-groups while keeping final MW < 500 Da.
Fraction sp³ ( Fsp3​ ) 0.75High 3D character reduces flat-molecule aggregation and improves off-target toxicity profiles.
H-Bond Donors (HBD) 1 (Secondary NH)Consumed during N-derivatization, increasing lipophilicity and membrane permeability.
H-Bond Acceptors (HBA) 3 (N, O, O)Maintains favorable aqueous solubility even after N-capping.
Rotatable Bonds 6The ethoxy chain provides necessary flexibility for induced-fit target binding.

Mechanistic Workflow & Library Design

To maximize chemical space exploration, we employ a divergent parallel synthesis workflow . The secondary amine is first functionalized using standard multi-well liquid handling. Because these reactions proceed via polar mechanisms, the terminal alkene remains completely untouched. Following purification via solid-supported scavengers, the allyl group is subjected to radical-mediated thiol-ene "click" chemistry, which is entirely orthogonal to the newly formed amide/sulfonamide bonds.

G Core 3-[2-(Allyloxy)ethoxy]azetidine (Bifunctional Scaffold) NDeriv N-Terminal Diversification (Multi-well Array) Core->NDeriv NH Reactivity AllylDeriv Allyl Diversification (Late-Stage Functionalization) Core->AllylDeriv C=C Reactivity Amides Amides & Sulfonamides (via Acyl/Sulfonyl Chlorides) NDeriv->Amides Amines Alkyl Amines (via Reductive Amination) NDeriv->Amines ThiolEne Thioethers (via Photochemical Thiol-Ene) AllylDeriv->ThiolEne Metathesis Substituted Alkenes (via Cross-Metathesis) AllylDeriv->Metathesis HTS High-Throughput Screening (HTS) Library (Enhanced sp3 fraction & Solubility) Amides->HTS Amines->HTS ThiolEne->HTS Metathesis->HTS

Figure 1: Divergent parallel synthesis workflow for 3-[2-(Allyloxy)ethoxy]azetidine.

Experimental Protocols

The following protocols are designed as self-validating systems . In parallel synthesis, traditional column chromatography is a bottleneck. Therefore, these methods rely on stoichiometric offsets and polymer-supported (PS) scavenger resins to drive reactions to completion and ensure high-purity libraries directly from the reaction well[1][2].

Protocol 1: High-Throughput N-Acylation (96-Well Format)

Objective: Generate a library of N-capped azetidine derivatives.

Scientific Causality: The azetidine nitrogen is highly nucleophilic due to the strain of the 4-membered ring, allowing reactions to proceed rapidly at room temperature. We use a slight excess of the electrophile to ensure complete consumption of the azetidine, followed by scavenger resins to remove the excess, yielding a clean product.

Materials:

  • 3-[2-(Allyloxy)ethoxy]azetidine (Stock: 0.1 M in anhydrous DCM)

  • Library of Acyl/Sulfonyl Chlorides (Stock: 0.1 M in anhydrous DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • PS-Trisamine resin (Scavenges excess electrophiles)

  • PS-Isocyanate resin (Scavenges unreacted azetidine, if any)

Step-by-Step Methodology:

  • Dispensation: Using an automated liquid handler, dispense 100 µL (10 µmol) of the azetidine stock solution into each well of a 96-well glass-lined reaction block.

  • Base Addition: Add 30 µL of a 1.0 M solution of DIPEA in DCM (30 µmol, 3.0 eq) to each well to neutralize the HCl byproduct generated during acylation.

  • Electrophile Addition: Array 120 µL (12 µmol, 1.2 eq) of the diverse acyl/sulfonyl chloride stock solutions into the respective wells.

  • Reaction: Seal the plate with a Teflon-lined mat and agitate on an orbital shaker at room temperature for 4 hours.

  • Scavenging (Self-Validation Step): Unseal the plate and add 50 mg of PS-Trisamine resin and 20 mg of PS-Isocyanate resin to each well. Reseal and shake for 12 hours at room temperature. Mechanism: The primary amine on the PS-Trisamine covalently binds the unreacted acyl chlorides, trapping them on the solid phase.

  • Filtration & Concentration: Transfer the well contents through a 96-well filter plate into a collection plate. Wash the resins twice with 100 µL DCM. Concentrate the filtrate using a centrifugal vacuum concentrator (SpeedVac) to yield the purified intermediate library.

Protocol 2: Photochemical Thiol-Ene "Click" Derivatization

Objective: Late-stage functionalization of the terminal allyl ether.

Scientific Causality: The thiol-ene reaction is an anti-Markovnikov hydrothiolation driven by a radical mechanism. We utilize 2,2-Dimethoxy-2-phenylacetophenone (DPAP) as a photoinitiator under 365 nm UV light. The 365 nm wavelength is specifically chosen because it is energetic enough to cleave DPAP into radicals but benign enough to prevent UV-induced degradation of the azetidine core or the newly formed amide bonds.

Materials:

  • N-capped azetidine intermediates (from Protocol 1, approx. 10 µmol)

  • Library of diverse thiols (aryl, alkyl, heterocyclic)

  • DPAP (Photoinitiator)

  • Solvent: DMF/MeOH (1:1 v/v)

Step-by-Step Methodology:

  • Reconstitution: Dissolve the dried N-capped intermediates in 100 µL of the DMF/MeOH solvent mixture.

  • Thiol Addition: Add 30 µmol (3.0 eq) of diverse thiols to each well. The excess thiol ensures rapid reaction kinetics and complete conversion of the allyl group.

  • Initiator Addition: Add 10 µL of a 0.05 M DPAP stock solution in MeOH (0.5 µmol, 5 mol%) to each well.

  • Irradiation: Place the unsealed 96-well plate under a 365 nm UV LED array (approx. 10-15 mW/cm² intensity). Irradiate for 30 minutes at room temperature. Note: Ensure adequate ventilation or a cooling block to prevent solvent evaporation.

  • Purification (Self-Validation Step): To remove excess volatile thiols and DPAP byproducts, pass the reaction mixture through a standardized Solid Phase Extraction (SPE) plate (e.g., reversed-phase C18). Wash with 20% aqueous MeOH, then elute the target thioether products with 100% MeOH.

  • Final Isolation: Evaporate the solvent to yield the final, dual-functionalized azetidine library ready for biological screening.

References

  • Application Notes and Protocols for the Use of 1-Isopropylazetidin-3-ol in Parallel Synthesis.BenchChem.
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes.Journal of the American Chemical Society (ACS).
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation.ChemRxiv.
  • 3-[2-(Allyloxy)ethoxy]azetidine - Product Data.ChemicalBook.
  • Evaluating New Chemistry to Drive Molecular Discovery: Fit for Purpose?PubMed Central (PMC), NIH.

Sources

Method

Application Note &amp; Protocols: 3-[2-(Allyloxy)ethoxy]azetidine as a Novel Linker for PROTAC Development

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of intere...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The linker component of a PROTAC, which connects the POI-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of the final molecule's efficacy, selectivity, and pharmacokinetic properties.[3][4][5] This document provides a detailed guide on the application of a novel linker, 3-[2-(Allyloxy)ethoxy]azetidine, in PROTAC development. We discuss the rationale for its design, drawing on the unique structural and physicochemical properties of the azetidine ring and the flexible ether chain. Detailed, field-proven protocols are provided for the synthesis of the linker, its incorporation into a model PROTAC, and the subsequent biochemical and cellular evaluation of the final conjugate.

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC is a heterobifunctional molecule comprising three key components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that tethers them.[5][6][7] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[7][8]

The linker is not merely a passive spacer; it actively influences the stability and geometry of the ternary complex, which is paramount for efficient ubiquitination.[3] Linker characteristics such as length, rigidity, and hydrophilicity must be carefully optimized to achieve the desired biological activity and drug-like properties.[4][9] While flexible polyethylene glycol (PEG) and alkyl chains are common, there is a growing interest in more sophisticated linkers that offer improved physicochemical properties and conformational control.[5]

Diagram: Mechanism of Action for PROTACs

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC Warhead Linker E3 Ligand Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-induced protein degradation.

Rationale for the 3-[2-(Allyloxy)ethoxy]azetidine Linker

The 3-[2-(Allyloxy)ethoxy]azetidine linker combines several advantageous features for PROTAC design:

  • Azetidine Scaffold: The four-membered azetidine ring introduces a degree of rigidity and a defined three-dimensional geometry compared to purely linear linkers.[10] This can help pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding. The azetidine nitrogen also serves as a convenient point for modification or can influence solubility.[11]

  • Ether Chain: The ethoxy moiety provides flexibility and improves hydrophilicity, which can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[3][5] Ether-based linkers are generally more resistant to metabolism than ester or amide bonds.[12]

  • Terminal Allyl Group: The allyloxy group serves two purposes. Primarily, it provides a reactive handle for late-stage functionalization. For instance, it can be readily converted to a primary alcohol via hydroboration-oxidation, which can then be oxidized to a carboxylic acid for amide coupling. Alternatively, the alkene can participate in reactions like thiol-ene "click" chemistry, offering a bio-orthogonal strategy for PROTAC synthesis.[4] Secondly, the allyl group itself can be part of the final linker structure, providing a specific length and conformational element.

Synthetic Protocols

This section details the synthesis of the linker and its subsequent incorporation into a model PROTAC targeting Bromodomain-containing protein 4 (BRD4) by recruiting the von Hippel-Lindau (VHL) E3 ligase.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_linker Part A: Linker Synthesis cluster_protac Part B: PROTAC Assembly Start N-Boc-3-hydroxy- azetidine Step1 Etherification with 2-(allyloxy)ethyl bromide Start->Step1 Intermediate1 N-Boc-3-[2-(allyloxy) ethoxy]azetidine Step1->Intermediate1 Step2 Hydroboration- Oxidation Intermediate1->Step2 Intermediate2 N-Boc-azetidine -linker-alcohol Step2->Intermediate2 Step3 Jones Oxidation Intermediate2->Step3 Linker_Acid Linker-Carboxylic Acid Step3->Linker_Acid Step4 Amide Coupling (HATU/DIPEA) Linker_Acid->Step4 POI_Ligand POI Ligand (e.g., JQ1-amine) POI_Ligand->Step4 Intermediate3 POI-Linker-Boc Step4->Intermediate3 Step5 Boc Deprotection (TFA) Intermediate3->Step5 Intermediate4 POI-Linker-NH Step5->Intermediate4 Step6 Amide Coupling (HATU/DIPEA) Intermediate4->Step6 E3_Ligand E3 Ligand (e.g., VHL-acid) E3_Ligand->Step6 Final_PROTAC Final PROTAC Step6->Final_PROTAC

Caption: Modular workflow for linker synthesis and PROTAC assembly.

Part A: Synthesis of the Functionalized Linker

This protocol outlines the synthesis of a carboxylic acid-terminated version of the linker, ready for standard amide coupling.

Protocol 3.1: Synthesis of {1-(tert-butoxycarbonyl)azetidin-3-yl}oxy)ethoxy)propanoic acid

  • Step 1: Etherification.

    • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an argon atmosphere.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 2-(allyloxy)ethyl bromide (1.1 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography to yield N-Boc-3-[2-(allyloxy)ethoxy]azetidine.

    • Rationale: This is a standard Williamson ether synthesis. The Boc group protects the azetidine nitrogen from participating in the reaction.[11]

  • Step 2: Hydroboration-Oxidation.

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous THF under argon.

    • Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, 1.5 eq) dropwise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4 hours.

    • Cool the reaction back to 0 °C. Slowly add a solution of NaOH (3 M, 3.0 eq) followed by dropwise addition of hydrogen peroxide (H₂O₂, 30% aqueous solution, 3.0 eq).

    • Stir at room temperature for 2 hours. Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the terminal alcohol.

    • Rationale: This reaction converts the terminal alkene to a primary alcohol with anti-Markovnikov selectivity, providing a specific site for further functionalization.

  • Step 3: Oxidation to Carboxylic Acid.

    • Dissolve the alcohol from Step 2 (1.0 eq) in acetone at 0 °C.

    • Add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise until a persistent orange color is observed.

    • Stir for 1 hour at 0 °C.

    • Quench the reaction with isopropanol. Filter the mixture through a pad of Celite and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate to yield the desired carboxylic acid-functionalized linker.

    • Rationale: Jones oxidation is a robust method for converting primary alcohols to carboxylic acids. The product is now ready for coupling to an amine-functionalized ligand.

Part B: Assembly of a Model BRD4-VHL PROTAC

This protocol uses the synthesized linker to connect a JQ1-derived warhead (for BRD4) and a VHL E3 ligase ligand.

Protocol 3.2: PROTAC Synthesis via Amide Coupling

  • Step 4: Coupling Linker to POI Ligand.

    • In an anhydrous DMF solution, dissolve the linker-acid from Part A (1.1 eq), an amine-functionalized JQ1 analogue (1.0 eq), and HATU (1.2 eq).

    • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

    • Stir at room temperature under an argon atmosphere for 4 hours. Monitor reaction progress by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the POI-Linker-Boc intermediate.

    • Rationale: HATU is a standard peptide coupling reagent that efficiently forms amide bonds with minimal side reactions.[7]

  • Step 5: Boc Deprotection.

    • Dissolve the intermediate from Step 4 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 20-30% v/v) and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

    • The resulting amine (as a TFA salt) is typically used in the next step without further purification.

    • Rationale: TFA is a standard reagent for the acidic cleavage of the Boc protecting group, unmasking the azetidine nitrogen for the final coupling step.

  • Step 6: Final Coupling to E3 Ligase Ligand.

    • Dissolve the amine from Step 5 (1.0 eq) and a carboxylic acid-functionalized VHL ligand (e.g., (S,R,S)-AHPC-COOH, 1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq, to neutralize the TFA salt and facilitate coupling).

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Purify the final PROTAC using reverse-phase preparative HPLC. Lyophilize the relevant fractions to obtain the pure product.

    • Rationale: A second amide coupling reaction completes the synthesis of the heterobifunctional PROTAC molecule. HPLC purification is critical to ensure high purity for biological assays.

Biochemical and Cellular Evaluation Protocols

A suite of assays is required to characterize the PROTAC's activity, confirming target engagement, ternary complex formation, and cellular protein degradation.

Protocol 4.1: Target Engagement and Ternary Complex Formation
  • Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP).

  • Objective: To quantify the binary binding affinities (PROTAC to POI, PROTAC to E3) and the cooperativity of ternary complex formation.

  • Procedure (Illustrative TR-FRET):

    • Reagents: His-tagged POI (e.g., BRD4), GST-tagged E3 ligase complex (e.g., VHL-ElonginB-ElonginC), Terbium-conjugated anti-His antibody, fluorescently-labeled anti-GST antibody, and synthesized PROTAC.

    • In a microplate, add the POI, E3 ligase complex, and antibodies.

    • Add serial dilutions of the PROTAC compound.

    • Incubate to allow complex formation.

    • Read the plate on a TR-FRET-capable reader, measuring emission at two wavelengths. The ratio of these signals indicates the proximity of the POI and E3 ligase.

    • Calculate binding constants and cooperativity factor (alpha). A value of alpha > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other.

  • Reference for Principle: [3]

Protocol 4.2: In Vitro Protein Degradation
  • Assay: Western Blotting.

  • Objective: To directly measure the reduction in POI levels in cultured cells following PROTAC treatment.

  • Procedure:

    • Culture a relevant cell line (e.g., HeLa or MCF-7 cells) to 70-80% confluency.

    • Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

    • Control Groups: To confirm the mechanism, include co-treatment groups:

      • PROTAC + Proteasome Inhibitor (e.g., 10 µM MG132)

      • PROTAC + excess free POI ligand (e.g., 100x JQ1)

      • PROTAC + excess free E3 ligand (e.g., 100x VHL ligand)

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration of lysates using a BCA assay.

    • Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the percentage of protein remaining relative to the vehicle control. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Reference for Principle:

Protocol 4.3: Cellular Viability
  • Assay: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Objective: To assess the downstream functional consequence of POI degradation on cell proliferation or survival.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of the PROTAC for an extended period (e.g., 72 hours).

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

  • Reference for Principle:

Data Presentation and Interpretation

The physicochemical and biological properties of PROTACs are highly sensitive to linker composition. The tables below present illustrative data showing expected trends when modifying the linker structure.

Table 1: Illustrative Physicochemical Properties of PROTACs

PROTAC IDLinker MoietyLinker Atom CountcLogP (Calculated)TPSA (Ų)Rationale
PROTAC-A1 Alkyl Chain125.8165Baseline lipophilic linker.
PROTAC-A2 PEG Chain (3 units)124.9195Introduction of ether oxygens decreases lipophilicity and increases polar surface area, potentially improving solubility.[5]
PROTAC-A3 Azetidine-Ether 125.1180The azetidine adds a polar nitrogen but its rigid structure can lead to a cLogP between that of pure alkyl and PEG linkers.[9]

Table 2: Illustrative Biological Activity of BRD4-Targeting PROTACs

PROTAC IDLinker MoietyDC₅₀ (nM)¹Dₘₐₓ (%)²Cellular GI₅₀ (nM)Interpretation
PROTAC-B1 Short Azetidine-Ether (9 atoms)>1000<20>1000Linker may be too short, causing steric clashes and preventing productive ternary complex formation.[4]
PROTAC-B2 Optimal Azetidine-Ether (12 atoms) 15>9530The linker length and composition facilitate stable and productive ternary complex formation, leading to potent degradation and a strong downstream cellular effect.
PROTAC-B3 Long Azetidine-Ether (18 atoms)15080250A longer linker may be too flexible or fail to induce optimal protein-protein interactions, reducing degradation efficiency.[4]

¹DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of target protein degradation observed.

Conclusion

The 3-[2-(Allyloxy)ethoxy]azetidine linker offers a compelling combination of semi-rigidity, hydrophilicity, and synthetic tractability for the development of next-generation PROTACs. Its modular synthesis allows for precise control over length and attachment points, enabling systematic optimization of PROTAC properties. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating PROTACs incorporating this versatile linker, facilitating the exploration of new chemical space in the field of targeted protein degradation.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. PMC. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Synthesis and reactions of 3‐alkoxy‐2H‐azirines. ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Birmingham. [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. [Link]

  • Classification of most common linkers used in PROTAC design based on their structure and function. ResearchGate. [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • High yielding allylation of a chiral secondary alcohol containing base sensitive functional groups. PMC. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC. [Link]

  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Cell Research. [Link]

  • Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. Semantic Scholar. [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. MDPI. [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology. [Link]

  • Successive Nucleophilic and Electrophilic Allylation for The Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. PMC. [Link]

  • Metal-promoted allylation, propargylation, or allenylation of azetidine-2,3-diones in aqueous and anhydrous media. Application to the asymmetric synthesis of densely functionalized 3-substituted 3-hydroxy-beta-lactams. PubMed. [Link]

  • A platform to harness new E3 ligases for targeted protein degradation. Captor Therapeutics. [Link]

  • Protein degradation induced by PROTAC molecules as an emerging drug discovery strategy. Journal of the Serbian Chemical Society. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Challenges in the Synthesis of 3-Substituted Azetidines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the profound thermodynamic and kinetic challenges associated with the synthesis of 3-substituted azetidine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the profound thermodynamic and kinetic challenges associated with the synthesis of 3-substituted azetidines.

Azetidines are highly sought-after in medicinal chemistry as metabolically stable, low-lipophilicity bioisosteres for piperidines and morpholines, projecting pharmacophores with enhanced three-dimensionality 1. However, their synthesis is notoriously difficult due to high ring strain (~26 kcal/mol). Below, you will find troubleshooting guides, mechanistic insights, and self-validating protocols to overcome these synthetic hurdles.

Workflow Start Target: 3-Substituted Azetidine Q1 Is the 3-substituent tolerant to strong nucleophiles? Start->Q1 PathA De Novo Ring Synthesis (e.g., Epichlorohydrin + Amine) Q1->PathA Yes PathB Late-Stage Functionalization (e.g., Cross-Coupling) Q1->PathB No / Complex Q2 Is the coupling partner redox-active? PathB->Q2 PathB1 Metallaphotoredox Catalysis (Ni/Ir dual catalysis) Q2->PathB1 Yes (e.g., Carboxylic Acids) PathB2 Strain-Release (1-Azabicyclo[1.1.0]butane) Q2->PathB2 No (e.g., Nucleophiles)

Decision matrix for selecting a 3-substituted azetidine synthesis strategy.

Section 1: De Novo Ring Construction & Cyclization Challenges

FAQ: Why do my traditional 4-exo-tet cyclizations (e.g., from amines and 1,3-dihalides) yield mostly polymeric sludge instead of the azetidine?

Causality & Troubleshooting: According to Baldwin's rules, 4-exo-tet ring closures are kinetically disfavored compared to 3- or 5-membered ring formations. The high activation energy required to overcome the ~26 kcal/mol ring strain means that intermolecular side reactions (e.g., oligomerization) outcompete intramolecular cyclization. To troubleshoot this, you must introduce steric bulk to induce the Thorpe-Ingold effect, compressing the reactive angles and favoring ring closure. Using a bulky nitrogen protecting group (like benzhydryl) suppresses intermolecular alkylation and forces the cyclization.

Protocol 1: Self-Validating Synthesis of 1-Benzhydryl-3-azetidinol

  • Reagent Mixing: In a flame-dried flask under nitrogen, dissolve benzhydrylamine (1.0 equiv) and epichlorohydrin (1.0 equiv) in anhydrous methanol (0.5 M).

  • Intermediate Formation: Stir at room temperature for 72 hours.

    • Validation Check: Monitor by TLC (n-hexane/EtOAc). The complete disappearance of the amine spot and the appearance of a highly polar intermediate confirms successful epoxide opening without premature ring closure.

  • Thermal Cyclization: Heat the reaction mixture to 70°C for 24 hours.

    • Validation Check: The solution will transition from clear to cloudy as the cyclized product forms. The bulky benzhydryl group prevents the nitrogen from undergoing a second, intermolecular alkylation.

  • Isolation: Cool the mixture to 0°C. The pure 1-benzhydryl-3-azetidinol will precipitate as a white crystalline solid. Filter and wash with cold methanol.

    • Validation Check: Melting point analysis (110-112°C) confirms the absence of polymeric byproducts.

Section 2: Late-Stage Functionalization via Metallaphotoredox Catalysis

FAQ: I am trying to perform a Pd- or Ni-catalyzed C(sp3)-C(sp2) cross-coupling using 1-Boc-3-iodoazetidine, but I only observe protodehalogenation or β-hydride elimination. How do I fix this?

Causality & Troubleshooting: Traditional 2-electron cross-coupling fails because the oxidative addition of C(sp3) halides to Pd/Ni is slow, and the resulting alkyl-metal species rapidly undergoes β-hydride elimination before reductive elimination can occur. Metallaphotoredox catalysis solves this by utilizing single-electron transfer (SET) to generate an azetidinyl radical. This high-energy radical rapidly intercepts the Ni(II) intermediate to form a Ni(III) species, which undergoes facile reductive elimination to form the C-C bond, bypassing the slow kinetic steps 23.

Mechanism PC Photocatalyst (Ir) Excitation (Visible Light) Radical Azetidinyl Radical Generation PC->Radical SET RadCap RadCap Radical->RadCap Ni_Cat Ni(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Ni_Cat->OxAdd OxAdd->RadCap RedElim Reductive Elimination (C-C Bond Formation) RadCap->RedElim RedElim->Ni_Cat Ni(I) reduction Product 3-Substituted Azetidine RedElim->Product

Metallaphotoredox catalytic cycle for C(sp3) cross-coupling at the azetidine 3-position.

Protocol 2: Self-Validating Ni/Photoredox-Catalyzed Cross-Coupling of 1-Boc-3-iodoazetidine

  • Reagent Assembly: In an argon-filled glovebox, combine 1-Boc-3-iodoazetidine (1.0 equiv), the target aryl bromide (1.5 equiv), NiCl2·dtbbpy (5 mol%), Ir(ppy)3 (1 mol%), and anhydrous K2HPO4 (2.0 equiv) in a borosilicate glass vial.

  • Solvent Addition & Degassing: Add anhydrous DMF (0.1 M).

    • Crucial Validation Check: Degas the mixture via freeze-pump-thaw (3 cycles). If oxygen is present, it will quench the Ir triplet excited state, and the reaction will fail.

  • Irradiation: Seal the vial and irradiate with 34 W blue LEDs (λ = 450 nm) at room temperature with fan cooling for 24 hours.

    • Validation Check: The reaction mixture must exhibit a steady, vibrant green/brown color. If the solution turns black with a precipitate, the Ni(0) catalyst has decomposed (usually due to poor degassing or ligand dissociation), and the reaction must be restarted.

  • Workup: Quench by exposing to air. Dilute with EtOAc, wash with water (3x) to remove DMF, dry over Na2SO4, and purify via flash chromatography.

Section 3: Advanced Stereocontrol & Photochemical Methods

FAQ: How can I access highly functionalized or trans-substituted azetidines directly without relying on epichlorohydrin?

Causality & Troubleshooting: To access complex substitution patterns, researchers utilize the Aza Paternò-Büchi [2+2] photocycloaddition between imines and alkenes 4. However, a major challenge is that imines undergo rapid E/Z isomerization upon UV excitation, which acts as a non-productive relaxation pathway, killing the yield. To troubleshoot, use cyclic imines or triplet energy transfer sensitizers to bypass the singlet-state isomerization.

Alternatively, for precise trans-2,3-disubstituted azetidines, employ diastereoselective metalation of 3-substituted azetidines using s-BuLi/TMEDA, which directs the electrophile to the opposite face of the existing substituent 5. If working with tertiary amides, blocking the benzylic position or utilizing a metal-free reductive cross-coupling between a tosyl hydrazone and boronic acid can significantly boost potency and stability 6.

Quantitative Data Summary

Table 1: Comparison of Synthetic Strategies for 3-Substituted Azetidines

StrategyTypical Yield (%)Reaction TimeSubstrate ScopeKey Limitation
De Novo Cyclization (Epichlorohydrin) 40 - 65%72 - 96 hSimple 3-OH, 3-NH2 derivativesLow functional group tolerance; requires bulky protecting groups.
Metallaphotoredox Cross-Coupling 60 - 85%12 - 24 h3-Aryl, 3-Alkyl, 3-HeteroarylRequires specialized photocatalysts and LED setups; sensitive to O2.
Aza Paternò-Büchi[2+2] Cycloaddition 30 - 70%4 - 12 hHighly substituted, fused azetidinesCompeting imine isomerization drastically lowers yields.
Diastereoselective Metalation 75 - 95%2 - 4 hTrans-2,3-disubstituted azetidinesRequires cryogenic conditions (-78 °C) and strong bases (s-BuLi).
References
  • Deoxygenative C(sp3)–N(sp3) Cross-Coupling Enabled by Nickel Metallaphotoredox Catalysis. ACS Publications.2

  • Metallaphotoredox-Catalyzed sp3–sp3 Cross-Coupling of Carboxylic Acids with Alkyl Halides. PMC / NIH. 3

  • Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. PMC / NIH. 6

  • Synthesis of azetidines by aza Paternò-Büchi reactions. Chem Sci / PubMed. 4

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC / NIH. 1

  • Accessing Trans-Substituted Azetidines through Diastereoselective Metalation. ChemRxiv. 5

Sources

Optimization

Technical Support Center: Optimization of 3-[2-(Allyloxy)ethoxy]azetidine Synthesis Yield

Welcome to the comprehensive technical guide for the synthesis of 3-[2-(allyloxy)ethoxy]azetidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical guide for the synthesis of 3-[2-(allyloxy)ethoxy]azetidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to navigate the challenges of this synthesis and consistently achieve high yields.

Introduction: The Synthetic Strategy

The synthesis of 3-[2-(allyloxy)ethoxy]azetidine is a two-stage process. The first stage involves a Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1][2] In this step, the hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated to form a nucleophilic alkoxide, which then undergoes an SN2 reaction with a suitable electrophile, 2-(allyloxy)ethyl tosylate. The second stage is the deprotection of the N-Boc group under acidic conditions to yield the final product.

This guide will dissect each stage, providing insights into potential pitfalls and strategies for optimization.

Frequently Asked Questions (FAQs) - General

Q1: What are the most common challenges in this synthesis?

A1: The primary challenges are:

  • Low yield in the Williamson ether synthesis: This can be due to incomplete deprotonation, side reactions such as elimination, or suboptimal reaction conditions.

  • Difficulty in purifying the intermediate and final products: The polarity of the azetidine ring can make chromatographic separation challenging.

  • Incomplete deprotection of the N-Boc group: This can result in a mixture of protected and deprotected products, complicating purification.

Q2: Why is N-Boc-3-hydroxyazetidine used as the starting material?

A2: N-Boc-3-hydroxyazetidine is an ideal starting material due to its bifunctional nature. The Boc (tert-butoxycarbonyl) group protects the azetidine nitrogen, preventing it from acting as a nucleophile and allowing for selective reaction at the hydroxyl group.[3] The hydroxyl group provides a reactive site for the crucial etherification step.

Q3: What is the best electrophile for the Williamson ether synthesis step?

A3: A primary alkyl tosylate, such as 2-(allyloxy)ethyl tosylate, is highly recommended. The tosylate is an excellent leaving group, and a primary electrophile minimizes the competing E2 elimination reaction, which is a common side reaction with secondary and tertiary halides.[4][5]

Stage 1: Williamson Ether Synthesis - Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-Boc-3-[2-(allyloxy)ethoxy]azetidine.

Q4: My yield of the N-Boc protected ether is consistently low. What are the likely causes?

A4: Low yields in this step often stem from one or more of the following factors. Let's break them down:

  • Incomplete Deprotonation of N-Boc-3-hydroxyazetidine: The alkoxide is the active nucleophile. If the alcohol is not fully deprotonated, the reaction rate will be significantly lower.

    • Solution: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF.[6] Ensure the NaH is fresh and the solvent is truly anhydrous. Allow sufficient time for the deprotonation to complete before adding the electrophile.

  • E2 Elimination as a Side Reaction: Although we use a primary tosylate, the alkoxide is a strong base and can promote elimination, especially at higher temperatures.

    • Solution: Maintain a controlled reaction temperature. Start the addition of the electrophile at 0 °C and then allow the reaction to proceed at a slightly elevated temperature (e.g., 50-60 °C).[5] Using a less sterically hindered base might also be beneficial.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction.

    • Solution: Polar aprotic solvents like DMF or THF are ideal.[4] They effectively solvate the cation of the alkoxide without solvating the nucleophilic oxygen, thus enhancing its reactivity.

Q5: I am observing multiple spots on my TLC plate after the reaction. What could they be?

A5: Besides your desired product and unreacted starting materials, you might be seeing:

  • The elimination product: An alkene formed from the electrophile.

  • Dialkylation product: Although less likely, it's a possibility if there are other reactive sites.

  • Products from the degradation of the starting materials or product.

    • Troubleshooting: Run co-spot TLCs with your starting materials to identify them. The elimination product will likely be less polar than your desired ether. Optimizing reaction conditions as described in Q4 can help minimize these byproducts.

Q6: How can I effectively monitor the progress of the reaction?

A6: Thin-Layer Chromatography (TLC) is the most convenient method.[6][7]

  • Procedure: Prepare a TLC plate with three lanes: one for your N-Boc-3-hydroxyazetidine starting material, one for the reaction mixture, and a co-spot of both.

  • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) should provide good separation.

  • Visualization: The N-Boc protected compounds can be visualized with a potassium permanganate stain.

  • Interpretation: The reaction is complete when the spot corresponding to the starting alcohol has disappeared. The product spot should appear at a higher Rf value (less polar) than the starting alcohol.

Experimental Protocols

Protocol 1: Synthesis of 2-(Allyloxy)ethyl Tosylate (Electrophile)

This protocol outlines the preparation of the key electrophile.

Materials:

  • 2-(Allyloxy)ethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(allyloxy)ethanol (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography.

Protocol 2: Synthesis of N-Boc-3-[2-(allyloxy)ethoxy]azetidine

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-(Allyloxy)ethyl tosylate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 2-(allyloxy)ethyl tosylate (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

ParameterWilliamson Ether SynthesisN-Boc Deprotection
Typical Yield 70-85%90-98%
Purity (Post-Column) >95%>98%
Key Reagents NaH, 2-(allyloxy)ethyl tosylateTFA or HCl in dioxane
Solvent THF or DMFDCM or Dioxane
Temperature 0 °C to 60 °C0 °C to Room Temp
Reaction Time 4-8 hours1-3 hours

Stage 2: N-Boc Deprotection - FAQs and Protocol

Q7: What are the best conditions for removing the N-Boc group without affecting the ether linkage?

A7: Acid-catalyzed deprotection is the standard and most effective method.[3] The ether linkage is generally stable under these conditions.

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM): A common and effective method. A 20-50% solution of TFA in DCM at 0 °C to room temperature usually gives clean and rapid deprotection.[3]

  • HCl in Dioxane: A 4M solution of HCl in dioxane is another excellent option and often results in the hydrochloride salt of the product, which can be easier to handle and purify.

Q8: How do I know the deprotection is complete?

A8: TLC is again the method of choice. The deprotected amine will be significantly more polar than the N-Boc protected starting material and will have a much lower Rf value. Staining with ninhydrin can be used to visualize the primary amine product.

Protocol 3: Synthesis of 3-[2-(Allyloxy)ethoxy]azetidine (Final Product)

Materials:

  • N-Boc-3-[2-(allyloxy)ethoxy]azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-[2-(allyloxy)ethoxy]azetidine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by distillation or column chromatography if necessary.

Visualizations

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: N-Boc Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Alkoxide Formation Alkoxide Formation N-Boc-3-hydroxyazetidine->Alkoxide Formation 1. NaH, THF SN2 Reaction SN2 Reaction Alkoxide Formation->SN2 Reaction N-Boc-3-[2-(allyloxy)ethoxy]azetidine N-Boc-3-[2-(allyloxy)ethoxy]azetidine SN2 Reaction->N-Boc-3-[2-(allyloxy)ethoxy]azetidine 2-(allyloxy)ethyl tosylate 2-(allyloxy)ethyl tosylate 2-(allyloxy)ethyl tosylate->SN2 Reaction 2. Electrophile Addition N-Boc-3-[2-(allyloxy)ethoxy]azetidine_start N-Boc-3-[2-(allyloxy)ethoxy]azetidine Acid-catalyzed Cleavage Acid-catalyzed Cleavage N-Boc-3-[2-(allyloxy)ethoxy]azetidine_start->Acid-catalyzed Cleavage 3. TFA, DCM 3-[2-(Allyloxy)ethoxy]azetidine 3-[2-(Allyloxy)ethoxy]azetidine Acid-catalyzed Cleavage->3-[2-(Allyloxy)ethoxy]azetidine G Low Yield Low Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Elimination (E2) Elimination (E2) Low Yield->Elimination (E2) Poor Solvent Poor Solvent Low Yield->Poor Solvent Use Strong Base (NaH) Use Strong Base (NaH) Incomplete Deprotonation->Use Strong Base (NaH) Control Temperature Control Temperature Elimination (E2)->Control Temperature Use Polar Aprotic Solvent (THF/DMF) Use Polar Aprotic Solvent (THF/DMF) Poor Solvent->Use Polar Aprotic Solvent (THF/DMF)

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane. BenchChem.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Chem-Station. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Esteb, J. J., Magers, J. R., McNulty, L., Morgan, P., & Wilson, A. M. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem.
  • ResearchGate. (n.d.). TLC for testing the stability of -(CH2)
  • Durst, H. D., & Gokel, G. W. (n.d.). Experimental Organic Chemistry.
  • YouTube. (2021, January 22). Williamson Ether Synthesis Final.
  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. BenchChem.
  • Wikipedia. (2023, December 19). Williamson ether synthesis.
  • Semantic Scholar. (2012, May 27).
  • BenchChem. (2025). Application Notes and Protocols: Intramolecular Williamson Ether Synthesis for the Preparation of Functionalized Oxetanes. BenchChem.
  • Chegg. (2024, February 12). Solved A Williamson ether synthesis reaction was performed.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Paquin, C., & Boerth, D. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. BenchChem.
  • BenchChem. (2025). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. BenchChem.
  • van der Meer, S., Wouters, D., Gubbels, E., & Hoogenboom, R. (2012). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Polymers, 4(1), 525-540.
  • BenchChem. (2025). Application Notes and Protocols: Standard Procedures for Boc Deprotection of N-Boc-D-proline. BenchChem.
  • ChemScene. (n.d.). 3-(Allyloxy)azetidine.
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • ResearchGate. (2012, December 5).
  • Morressier. (2016, March 18).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ResearchGate. (2017, March 5).
  • Preprints.org. (2024, February 6). Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • BLD Pharm. (n.d.). 3-[2-(Allyloxy)ethoxy]azetidine.
  • Google Patents. (n.d.). RU2091066C1 - Method of 2-allylhydroxyethanol synthesis.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • PMC. (2024, February 6). Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Organic Syntheses. (n.d.). N-Boc-3-pyrroline.
  • Quora. (2018, April 3).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. BenchChem.
  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Google Patents. (n.d.). CN105274160A - Method for preparing (S)
  • BenchChem. (2025). Technical Support Center: Purification of Crude (R)-3-(Boc-amino)pyrrolidine. BenchChem.

Sources

Troubleshooting

Azetidine Ring Formation: Troubleshooting &amp; Technical Support Guide

Welcome to the Technical Support Center for heterocyclic synthesis. Azetidines are highly strained four-membered nitrogen heterocycles with a ring strain energy of approximately 25-26 kcal/mol[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Azetidines are highly strained four-membered nitrogen heterocycles with a ring strain energy of approximately 25-26 kcal/mol[1]. This inherent thermodynamic strain makes the 4-exo-tet cyclization kinetically challenging compared to the formation of 5- or 6-membered rings. As a result, researchers frequently encounter competing side reactions such as polymerization, elimination, and ring-opening[2].

This guide provides authoritative troubleshooting strategies and validated protocols to help you optimize azetidine synthesis and mitigate side reactions.

Section 1: Diagnostic FAQ - Identifying and Resolving Side Reactions

Q1: My intramolecular cyclization of a 1,3-haloamine is yielding a viscous mixture of oligomers and polymers instead of the desired azetidine. What is the root cause and how can I fix it? Causality: The formation of the four-membered azetidine ring requires a highly organized transition state (unfavorable entropy) to overcome the significant ring strain (unfavorable enthalpy). Because the intramolecular 4-exo-tet cyclization is energetically uphill, the intermolecular nucleophilic attack (SN2) by the amine of one molecule onto the electrophilic carbon of another becomes highly competitive, leading to acyclic oligomerization and eventually polymerization[2]. Solutions:

  • High Dilution Principle: Run the reaction at high dilution (e.g., < 0.01 M) to statistically favor intramolecular collisions over intermolecular ones.

  • Microwave Irradiation: Conventional prolonged heating exacerbates polymerization. Utilizing microwave irradiation can drastically reduce reaction times (e.g., from days to 15 minutes), kinetically favoring the rapid ring closure before extensive oligomerization occurs[2].

  • Electrophile Activation: Switch from 1,3-dihalides to 1,3-cyclic sulfates or bis-triflates, which possess superior leaving group ability, lowering the activation energy for the cyclization step.

Q2: I am observing significant amounts of allylic amines (alkenes) in my reaction mixture. How do I suppress this elimination pathway? Causality: When using basic conditions to deprotonate the amine or neutralize the generated acid during cyclization (especially with secondary halides), base-promoted E2 elimination competes directly with the SN2 ring closure, leading to 1,2-disubstituted alkenes[3]. The steric hindrance of the substrate and the basicity of the reaction medium dictate the ratio of cyclization to elimination. Solutions:

  • Base Selection: Replace strong, hard bases (like NaOH or KOH) with non-nucleophilic, sterically hindered bases (e.g., DIPEA, K2CO3, or Cs2CO3).

  • Solvent Polarity: Use polar aprotic solvents (like MeCN or DMF) that enhance the nucleophilicity of the amine without excessively increasing the basicity of the medium.

Q3: The azetidine seems to form, but upon acidic workup or purification on silica gel, the ring opens or rearranges. Why is it so unstable? Causality: The pKa of azetidine (~11.29) is similar to typical secondary amines like pyrrolidine[2]. However, protonation of the azetidine nitrogen significantly activates the highly strained ring toward nucleophilic attack. Even weak nucleophiles (like water or chloride ions) can attack the protonated azetidine, releasing the ~26 kcal/mol of ring strain to form acyclic amino alcohols or haloamines. Additionally, kinetic aziridines can form and rearrange to thermodynamic azetidines, or vice versa, depending on the substitution pattern[4]. Solutions:

  • Strictly Basic/Neutral Workup: Always quench and extract under basic conditions (e.g., using saturated NaHCO3).

  • Alumina vs. Silica: Use basic alumina for chromatography, or pre-treat silica gel with 1-2% triethylamine to neutralize acidic silanol groups.

  • N-Protection: Install an electron-withdrawing protecting group (e.g., Tosyl, Boc, or Cbz) prior to purification. This delocalizes the nitrogen lone pair, drastically reducing its basicity and preventing protonation-induced ring opening.

Section 2: Mechanistic Pathway Analysis

Intramolecular SN2 reactions are frequently used to form azetidine rings, but they require careful optimization to avoid these pitfalls[5]. The diagram below illustrates the logical flow of competing pathways during the cyclization event.

Azetidine_Pathways Precursor 1,3-Amino Electrophile (Starting Material) Azetidine Azetidine Ring (Desired 4-exo-tet) Precursor->Azetidine Intramolecular Cyclization Polymer Oligomers/Polymers (Intermolecular SN2) Precursor->Polymer Intermolecular Competition Alkene Allylic Amine (E2 Elimination) Precursor->Alkene Base-Promoted Elimination RingOpen Acyclic Product (Acidic Ring-Opening) Azetidine->RingOpen H+ / Nucleophile Strain Release

Competing reaction pathways in azetidine synthesis: desired cyclization vs. side reactions.

Section 3: Quantitative Optimization Data

To effectively troubleshoot, compare your current parameters against the optimized benchmarks for azetidine formation via intramolecular cyclization.

Reaction ParameterSuboptimal Condition (Promotes Side Reactions)Optimized Condition (Promotes Cyclization)Typical Yield Shift
Leaving Group 1,3-Dichloro or 1,3-Dibromo1,3-Cyclic Sulfate or Bis-triflate15-30% → 70-90%
Concentration > 0.5 M (Favors Polymerization)< 0.05 M (Favors Intramolecular)High Oligomers → High Monomer
Heating Method Conventional Reflux (24-48 hrs)Microwave Irradiation (10-20 mins)20-40% → 65-85%
Base / Solvent NaOH / H2O (Favors Elimination)K2CO3 / MeCN or DMFHigh Alkene → High Azetidine
Workup pH Acidic (pH < 5)Basic (pH > 8, e.g., NaHCO3)Ring-Opened → Intact Ring
Section 4: Validated Experimental Workflow

The following is a self-validating protocol for the synthesis of N-substituted azetidines utilizing microwave technology and cyclic sulfates, designed to bypass prolonged heating and minimize polymerization/elimination[2].

Protocol: Microwave-Assisted Synthesis of N-Substituted Azetidines from 1,3-Propanediol Cyclic Sulfates

Scientific Grounding: The use of cyclic sulfates provides a highly reactive electrophilic center, while microwave irradiation rapidly overcomes the high activation energy barrier of the 4-exo-tet cyclization before intermolecular side reactions can dominate.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vial, dissolve the primary amine (1.0 equiv, 1.0 mmol) and 1,3-propanediol cyclic sulfate (1.1 equiv, 1.1 mmol) in 4.0 mL of a suitable solvent (e.g., THF or MeCN).

  • Intermediate Formation: Stir the mixture at room temperature for 30 minutes. Causality: This allows for the initial intermolecular SN2 attack, forming the acyclic 3-(alkylamino)propyl sulfate intermediate without inducing elimination.

  • Base Addition: Add an aqueous solution of K2CO3 (2.5 equiv, 2.5 mmol in 1.0 mL H2O) to the vial. Seal the vial with a crimp cap.

  • Microwave Cyclization: Irradiate the mixture in a dedicated microwave synthesizer at 100 °C for 15 minutes. Causality: The rapid, homogenous heating drives the intramolecular displacement of the sulfate leaving group, closing the azetidine ring.

  • Basic Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO3 (2 x 5 mL). Causality: This ensures the azetidine remains deprotonated, validating the integrity of the strained ring against acid-catalyzed ring opening.

  • Extraction & Drying: Extract the aqueous layer once more with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash chromatography using basic alumina (or Et3N-treated silica gel) to yield the pure N-substituted azetidine.

Azetidine_Workflow Step1 Step 1: Reagent Prep Amine + Cyclic Sulfate Step2 Step 2: Intermediate Stir 30 min (RT) Step1->Step2 Step3 Step 3: Base Addition Add Aq. K2CO3 Step2->Step3 Step4 Step 4: Microwave 100°C for 15 min Step3->Step4 Step5 Step 5: Basic Workup Sat. NaHCO3 Wash Step4->Step5 Step6 Step 6: Purification Basic Alumina Column Step5->Step6

Step-by-step workflow for the microwave-assisted synthesis of azetidines.

References
  • PREPARATION AND SYNTHETIC APPLIC
  • Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Form
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic M
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines, bham.ac.uk,
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, frontiersin.org,

Sources

Optimization

Overcoming low yield in azetidine functionalization reactions

Welcome to the Azetidine Functionalization Support Center . Azetidines are highly prized in medicinal chemistry as bioisosteres for larger saturated heterocycles (like piperidines and morpholines) due to their ability to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Functionalization Support Center . Azetidines are highly prized in medicinal chemistry as bioisosteres for larger saturated heterocycles (like piperidines and morpholines) due to their ability to improve lipophilicity and metabolic stability. However, their ~25.4 kcal/mol ring strain makes them notoriously difficult to functionalize, often resulting in low yields, ring-opening, or catalyst poisoning[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these synthetic bottlenecks.

🔍 Troubleshooting Logic & Workflow

Before adjusting your reaction parameters, use the diagnostic workflow below to identify the root cause of your low yield.

Troubleshooting Start Low Yield in Azetidine Functionalization Check1 Is ring-opening occurring? Start->Check1 Yes1 Yes Check1->Yes1 No1 No (Low Conversion) Check1->No1 Sol2 Check N-Protecting Group (Use Boc, Cbz, or Ts) Check1->Sol2 If basic/thermal conditions used Sol1 Switch to Mild Photoredox/Ni Catalysis Yes1->Sol1 Check2 Is it a C-H Functionalization? No1->Check2 Sol3 Use Minisci-Photoredox Conditions Check2->Sol3 Yes Sol4 Use Strain-Release (ABB Intermediates) Check2->Sol4 No (Cross-Coupling)

Caption: Troubleshooting workflow for optimizing azetidine functionalization yields.

❓ Frequently Asked Questions (FAQs)

Q1: Why does my azetidine ring keep opening during standard Pd-catalyzed cross-coupling?

The Causality: The four-membered azetidine ring possesses significant angle strain. Under traditional thermal transition-metal catalysis (e.g., Suzuki or Negishi couplings at >80°C with strong bases), the activation energy barrier for metal insertion into the strained C–C or C–N bonds is easily overcome[1]. This leads to irreversible ring-opening and acyclic impurities. Furthermore, if the azetidine nitrogen is unprotected, its basic lone pair can coordinate to the palladium center, poisoning the catalyst and halting the reaction.

Q2: How can I prevent ring-opening when forming C(sp3)-C(sp2) or C(sp3)-C(sp3) bonds at the 3-position?

The Solution: Shift from two-electron thermal pathways to single-electron photoredox pathways. Visible light photoredox catalysis allows for the mild generation of alkyl radicals at room temperature, completely bypassing the thermal energy required for ring cleavage[2].

For example, generating benzylic tertiary radicals from 3-aryl-3-carboxylic acid azetidines via photoredox-catalyzed decarboxylation prevents the dimerization and degradation seen in standard radical chemistry, driving the reaction toward productive Giese additions or cross-couplings[2]. Alternatively, MacMillan’s metallaphotoredox strategies utilizing Ni/Ir dual catalysis have proven highly effective for late-stage C(sp3)-C(sp3) functionalization of azetidine-containing pharmaceuticals[3].

Q3: What is the "Strain-Release" strategy, and when should I use it?

The Solution: When attempting to synthesize azetidines with all-carbon quaternary centers, traditional cross-coupling often fails due to extreme steric hindrance and low conversion. The strain-release strategy bypasses this by utilizing bench-stable 1-azabicyclo[1.1.0]butanes (ABBs)[4][5].

Through a polar-radical relay mechanism, bromide catalysis facilitates the opening of the highly strained ABB bicyclic system into a redox-active monocyclic azetidine intermediate. This intermediate seamlessly undergoes nickel-catalyzed Suzuki C(sp2)-C(sp3) cross-coupling with boronic acids[4]. This method provides excellent functional group tolerance and allows for library synthesis with high diastereoselectivity[5].

Q4: I need to perform late-stage C-H functionalization on an azetidine ring. How do I improve regioselectivity and yield?

The Solution: Direct C-H functionalization of N-protected azetidines is notoriously difficult due to poor regiocontrol and the harsh oxidative conditions typically required. To overcome this, employ Minisci-mediated photoredox catalysis [6]. By using an iridium photocatalyst under mild acidic conditions, you can achieve highly regioselective α-heteroarylation (adjacent to the nitrogen) in a single step from unactivated feedstock amines. This method preserves the azetidine core and tolerates sensitive functional groups like ketones and esters[6].

📊 Quantitative Data: Yield Comparison by Methodology

The following table summarizes the expected yield ranges and primary failure modes when applying different functionalization strategies to azetidines.

Functionalization StrategyTypical Yield RangeReaction TemperaturePrimary Failure Mode / Limitation
Traditional Pd-Catalyzed Suzuki 15% – 35%80°C – 110°CSevere ring-opening; catalyst poisoning.
Ni/Photoredox Dual Catalysis 70% – 95%Room Temp (25°C)Requires specialized light setups; oxygen sensitive.
Strain-Release (ABB) Ni-Catalysis 80% – 99%25°C – 40°CRequires pre-synthesis of ABB precursors.
Minisci Photoredox (C-H) 60% – 85%Room Temp (25°C)Regioselectivity limited to the α-position.

⚙️ Mechanistic Divergence: Thermal vs. Photoredox

Understanding why photoredox succeeds where thermal catalysis fails is critical for reaction design. The diagram below illustrates the divergent pathways.

Mechanism Azetidine Azetidine Precursor (e.g., 3-iodo or 3-carboxylic acid) Thermal Thermal Pd-Catalysis (High Temp, Strong Base) Azetidine->Thermal Photo Visible Light Photoredox (Room Temp, Mild) Azetidine->Photo RingOpen Ring-Opening & Decomposition Thermal->RingOpen Strain release via metal insertion Radical Tertiary Benzylic/Alkyl Radical Intermediate Photo->Radical SET / Decarboxylation Product High Yield Functionalized Azetidine Radical->Product Ni-Cross Coupling or Giese Addition

Caption: Mechanistic divergence between thermal metal catalysis and photoredox radical generation.

🧪 Self-Validating Experimental Protocols

Protocol A: Visible Light Photoredox Decarboxylative Alkylation[2]

Use this protocol to functionalize the 3-position of azetidines without ring-opening.

  • Preparation: In a flame-dried Schlenk tube, add the N-protected azetidine-3-carboxylic acid (1.0 equiv), the activated alkene/Michael acceptor (1.5 equiv), and the photocatalyst (e.g., [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ , 1-2 mol%).

  • Solvent & Base: Add anhydrous DMF (0.1 M) and a mild base (e.g., Cs2​CO3​ , 1.5 equiv).

  • Degassing (Critical Step): Oxygen rapidly quenches the excited state of the photocatalyst and intercepts radical intermediates. Perform three cycles of freeze-pump-thaw degassing. Backfill with Argon.

  • Irradiation: Stir the mixture at room temperature under irradiation with a 450 nm Blue LED for 16–24 hours. Ensure a cooling fan is used to maintain the reaction strictly at room temperature.

  • Validation & Workup: Monitor completion via LC-MS. Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Strain-Release Functionalization via 1-Azabicyclo[1.1.0]butanes (ABBs)[4][5]

Use this protocol to install all-carbon quaternary centers at the 3-position.

  • Pre-activation: Ensure your starting material is a bench-stable benzoylated 1-azabicyclo[1.1.0]butane (ABB).

  • Catalyst Assembly: In a glovebox, charge a vial with NiCl2​⋅glyme (10 mol%), dtbbpy ligand (10 mol%), and the desired aryl boronic acid (2.0 equiv).

  • Relay Initiation: Add a catalytic amount of a bromide source (e.g., LiBr , 20 mol%) to facilitate the polar-radical ring opening.

  • Reaction: Add anhydrous DMA (0.2 M) and the ABB substrate (1.0 equiv). Seal the vial, remove it from the glovebox, and stir at 40°C for 12 hours.

  • Validation: The reaction mixture will turn from pale green to deep red/brown as the active Ni(0) species forms and cross-coupling proceeds. Purify directly via silica gel chromatography.

📚 References

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - nih.gov -[Link]

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization - organic-chemistry.org -[Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes - chemrxiv.org -[Link]

  • Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines - acs.org -[Link]

  • Application of Photoredox Catalysis for Late-stage Functionalization - charnwooddiscovery.com -[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - rsc.org -[Link]

Sources

Troubleshooting

Technical Support Center: Scalability &amp; Troubleshooting for 3-[2-(Allyloxy)ethoxy]azetidine Production

Welcome to the advanced technical support center for the synthesis and scale-up of 3-[2-(Allyloxy)ethoxy]azetidine . This molecule is a highly functionalized, saturated heterocycle.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the synthesis and scale-up of 3-[2-(Allyloxy)ethoxy]azetidine . This molecule is a highly functionalized, saturated heterocycle. In drug discovery, 3-alkoxyazetidines are utilized to modulate lipophilicity and lower the basicity of the amine (pKa shifts from ~11.3 in unsubstituted azetidines to ~8.5–9.5), improving oral bioavailability and reducing hERG liabilities[1].

However, scaling up the production of the 3-[2-(Allyloxy)ethoxy]azetidine free base (Molecular Formula: C8H15NO2)[2] presents severe challenges, including exothermic runaway, thermal degradation of the strained four-membered ring, and massive yield losses during aqueous isolation. This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure successful gram-to-kilogram scale production.

Mechanistic Workflow & Route Selection

To bypass the hazards of traditional batch etherification, our recommended scalable route utilizes a Phase-Transfer Catalysis (PTC) strategy, followed by controlled acidic cleavage and continuous extraction.

Workflow Step1 N-Boc-3-hydroxyazetidine + 50% aq. NaOH / TBAI Step2 Phase-Transfer O-Alkylation with 2-(Allyloxy)ethyl tosylate Step1->Step2 Step3 N-Boc-3-[2-(allyloxy)ethoxy]azetidine (Organic Phase Isolation) Step2->Step3 Step4 Acidic Cleavage (HCl/Dioxane) Preserves Allyl Group Step3->Step4 Step5 Aqueous Basification (pH >12) & Continuous Extraction Step4->Step5 Step6 3-[2-(Allyloxy)ethoxy]azetidine (Target Free Base) Step5->Step6

Fig 1: Scalable phase-transfer synthesis workflow for 3-[2-(Allyloxy)ethoxy]azetidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does my gram-scale etherification using NaH result in poor yields and thermal runaway? A: The traditional synthesis of 3-alkoxyazetidines relies on the O-alkylation of an N-Boc-3-hydroxyazetidine precursor using NaH in DMF[1]. While effective at the milligram scale, NaH deprotonation is highly exothermic and generates stoichiometric hydrogen gas. At scale, poor heat transfer and gas entrainment lead to localized hot spots, which cause the 2-(allyloxy)ethyl electrophile to undergo competing elimination rather than substitution. Solution: Transition to the PTC system described in Section 4. The biphasic aqueous/toluene system acts as a thermal sink, eliminates H₂ gas evolution, and provides a mass-transfer-controlled reaction rate.

Q: How do I prevent the degradation of the allyl group and the azetidine ring during deprotection? A: Azetidines possess significant ring strain (~26 kcal/mol), which drives their unique reactivity but makes them susceptible to ring-opening under harsh conditions[3]. Furthermore, standard deprotection conditions (e.g., anhydrous HCl in methanol) have been documented to cause partial decomposition of the azetidine ring at scale[4]. Additionally, the use of transition-metal catalyzed deprotections (like Pd/C for benzyl groups) will inadvertently reduce the terminal alkene of the allyloxy moiety. Solution: Utilize N-Boc protection. Cleave the Boc group using 4M HCl in dioxane at strictly maintained ambient temperatures (15–20 °C) to preserve both the strained ring and the allyl functionality.

Q: I am losing >50% of my product during the final aqueous workup. How can I efficiently isolate the free base? A: Despite the inductive electron-withdrawing effect of the C3-oxygen lowering the amine's basicity, the 3-[2-(Allyloxy)ethoxy]azetidine free base remains highly polar and infinitely miscible with water. Standard separatory funnel extractions will fail, leading to massive yield loss in the aqueous phase. Solution: Saturate the aqueous layer with solid K₂CO₃ (salting-out effect) to force the organic product out of the aqueous phase. Follow this with Continuous Liquid-Liquid Extraction (CLLE) using dichloromethane (DCM) for 12–18 hours.

Diagnostic Logic Tree for Yield Optimization

LogicTree Start Low Yield (<40%) Q1 Is IPC showing unreacted SM? Start->Q1 A1_Yes Increase TBAI or Agitation Q1->A1_Yes Yes Q2 Is product lost in aqueous workup? Q1->Q2 No A2_Yes Saturate with K2CO3 Use CLLE Extraction Q2->A2_Yes Yes Q3 Allyl degradation observed? Q2->Q3 No A3_Yes Avoid high heat during distillation Q3->A3_Yes Yes

Fig 2: Diagnostic logic tree for resolving common yield bottlenecks during scale-up.

Standard Operating Procedure (SOP): Scalable PTC Route

This protocol is designed as a self-validating system. Do not proceed to subsequent steps until the In-Process Control (IPC) criteria are met.

Step 1: Phase-Transfer O-Alkylation
  • Charge: To a jacketed reactor, add N-Boc-3-hydroxyazetidine (1.0 eq), tetrabutylammonium iodide (TBAI, 0.05 eq), and toluene (10 volumes).

  • Base Addition: Begin vigorous agitation (>300 RPM). Slowly add 50% w/w aqueous NaOH (5.0 eq) while maintaining the internal temperature below 25 °C.

  • Electrophile Addition: Add 2-(allyloxy)ethyl 4-methylbenzenesulfonate (1.2 eq) dropwise over 1 hour.

  • Reaction: Heat the biphasic mixture to 45 °C and stir for 12 hours.

  • IPC (Self-Validation): Sample the upper organic layer. Analyze via GC-MS. Proceed only when starting material is <1% (AUC).

  • Workup: Separate the phases. Wash the organic layer with deionized water (3 × 3 vol) until the aqueous wash pH is neutral. Concentrate under reduced pressure to yield the N-Boc intermediate.

Step 2: Acidic Deprotection
  • Charge: Dissolve the crude N-Boc intermediate in ethyl acetate (5 volumes). Cool the reactor to 10 °C.

  • Cleavage: Add 4M HCl in dioxane (3.0 eq) dropwise.

  • Reaction: Warm the solution to 15–20 °C and stir for 4 hours.

  • IPC (Self-Validation): Monitor CO₂ evolution via a bubbler. Analyze via LC-MS. Proceed only when the Boc-intermediate is completely consumed.

  • Isolation: Concentrate the mixture to dryness to yield the hydrochloride salt of the target molecule.

Step 3: Free Base Isolation (Critical Scale-Up Step)
  • Basification: Dissolve the HCl salt in a minimum amount of cold water (2 volumes). Cool to 0 °C. Slowly add solid K₂CO₃ until the solution is fully saturated and the pH is >12.0.

  • Extraction: Transfer the aqueous slurry to a Continuous Liquid-Liquid Extractor (CLLE). Extract with dichloromethane (DCM) for 12 to 18 hours.

  • Final Isolation: Dry the DCM extract over anhydrous Na₂SO₄. Carefully concentrate under mild vacuum (max bath temp 30 °C) to afford the 3-[2-(Allyloxy)ethoxy]azetidine free base as a pale oil. Note: The product is volatile; avoid high-vacuum exposure.

Quantitative Data & Process Parameters

Summarized below are the Critical Process Parameters (CPPs) required to maintain the integrity of the self-validating system.

Process StepReagent / ParameterTarget ValueAcceptable RangeIPC Method & Success Criteria
O-Alkylation TBAI Catalyst Loading0.05 eq0.02 – 0.10 eqGC-MS: <1% N-Boc-3-hydroxyazetidine
O-Alkylation Reaction Temperature45 °C40 °C – 50 °CVisual: Stable biphasic emulsion
Deprotection 4M HCl in Dioxane3.0 eq2.5 – 4.0 eqLC-MS: Absence of Boc-intermediate
Deprotection Reaction Temperature15 °C10 °C – 20 °CN/A (Maintained to prevent degradation)
Isolation Aqueous pH (Workup)> 12.011.5 – 13.0pH Probe: Stable alkaline reading
Isolation CLLE Extraction Time12 hours10 – 18 hoursGravimetric: Constant organic mass

References

  • RSC Publishing. "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation". [Link]

  • National Institutes of Health (PMC). "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides".[Link]

  • RSC Publishing. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle".[Link]

Sources

Optimization

Purification challenges for polar azetidine derivatives

Technical Support Center: Overcoming Purification Challenges for Polar Azetidine Derivatives Introduction Azetidines, characterized by their highly strained four-membered nitrogen-containing ring, are increasingly preval...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Purification Challenges for Polar Azetidine Derivatives

Introduction

Azetidines, characterized by their highly strained four-membered nitrogen-containing ring, are increasingly prevalent in modern medicinal chemistry and drug development. However, the purification of polar azetidine derivatives presents a formidable challenge. The combination of high ring strain (approx. 26 kcal/mol), the basicity of the secondary or tertiary amine, and the presence of polar functional groups often leads to severe peak tailing, irreversible adsorption, or acid-catalyzed ring-opening on standard chromatographic media.

This technical guide provides researchers with field-proven troubleshooting strategies, causal explanations, and validated protocols to successfully isolate these complex molecules while maintaining structural integrity.

Section 1: Troubleshooting Guide & FAQs

Q1: My polar azetidine derivative streaks severely on normal-phase silica gel, resulting in poor recovery and co-elution. Why does this happen, and how can I resolve it?

  • Causality Explained: The basic nitrogen atom of the azetidine ring interacts strongly with the acidic silanol groups (Si-OH) present on the surface of standard unmodified silica gel[1]. This ion-exchange-like interaction causes the compound to drag through the column rather than partition cleanly, leading to peak tailing (streaking) and irreversible adsorption[1].

  • Self-Validating Solution:

    • Deactivate the Silica: Neutralize the acidic silanol sites by pre-treating the silica gel with a basic modifier[1]. Adding 1-3% triethylamine (TEA) or ammonium hydroxide to the mobile phase and using it to pack and equilibrate the column masks these active sites.

    • Alternative Stationary Phases: If deactivation is insufficient, switch to a less acidic stationary phase, such as basic alumina or amine-functionalized silica, which inherently repels the basic azetidine nitrogen[1].

Q2: I am trying to purify a highly polar, water-soluble azetidine (e.g., azetidine-2-carboxylic acid derivatives) using Reversed-Phase (RP) HPLC, but it co-elutes with the solvent front. What is the alternative?

  • Causality Explained: Highly polar azetidines lack sufficient lipophilicity to partition into the hydrophobic C18 stationary phase, even at 100% aqueous mobile phase conditions.

  • Self-Validating Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile) with a small percentage of aqueous buffer[2]. The polar azetidine partitions into a water-enriched layer immobilized on the stationary phase. This approach has been proven superior for quantifying and purifying ultra-polar azetidines like azetidine-2-carboxylic acid without the need for complex pre-column derivatization[2].

Q3: During concentration or chromatography, my azetidine derivative degrades into an acyclic amine. What is the mechanism, and how can I prevent this?

  • Causality Explained: The four-membered azetidine ring possesses significant angle strain[1]. Under acidic conditions (such as those found on standard silica gel or in 0.1% TFA HPLC mobile phases), the azetidine nitrogen becomes protonated, turning it into an excellent leaving group[1]. Subsequent nucleophilic attack (even by weak nucleophiles like water or alcohols) relieves the ring strain, resulting in irreversible ring-opening and decomposition[1].

  • Self-Validating Solution:

    • Avoid Acidic Media: Strictly avoid acidic mobile phase additives (like TFA or formic acid) if your specific azetidine is acid-sensitive[1]. Substitute with volatile basic buffers like ammonium bicarbonate or ammonium hydroxide (pH 8-10) for RP-HPLC.

    • Protecting Groups: If the synthetic route allows, temporarily mask the basicity of the nitrogen using electron-withdrawing protecting groups (e.g., Boc, Tosyl, or Cbz)[1]. This reduces the electron density on the nitrogen, preventing protonation and stabilizing the strained ring during purification[1].

    • Chromatography-Free Purification: For multigram scales, consider pH-controlled liquid-liquid extraction. For instance, L-azetidine-2-carboxylic acid can be synthesized and isolated via pH-controlled extraction, entirely bypassing the need for silica-gel column chromatography[3].

Section 2: Experimental Protocols

Protocol 1: Silica Gel Deactivation for Normal-Phase Purification of Basic Azetidines

  • Objective: To eliminate peak tailing and improve the recovery of basic azetidine derivatives on normal-phase silica.

    • Solvent Preparation: Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

    • Slurry Preparation: In a separate flask, create a slurry of standard silica gel using the TEA-modified mobile phase. Stir gently to ensure all silica particles are wetted and the silanol groups are neutralized.

    • Column Packing: Pour the slurry into the glass column. Allow the silica to settle under gravity, then apply gentle positive pressure (air or nitrogen) to pack the bed tightly.

    • Equilibration: Run at least 3 column volumes (CV) of the TEA-modified mobile phase through the packed bed to ensure complete deactivation.

    • Sample Loading: Dissolve the crude azetidine in the minimum amount of the TEA-modified mobile phase (or pure TEA if solubility is poor) and load it onto the column.

    • Elution: Elute the column using the TEA-modified mobile phase. Monitor fractions via TLC (using TEA-treated TLC plates).

Protocol 2: HILIC Method Development for Ultra-Polar Azetidines

  • Objective: To retain and separate highly water-soluble azetidine derivatives that fail to retain on C18 columns.

    • Column Selection: Select an Amide-functionalized or bare silica HILIC column (e.g., BEH Amide).

    • Mobile Phase Preparation:

      • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 (or pH 8.0 with Ammonia if the compound is acid-sensitive).

      • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

    • Initial Gradient: Start with a highly organic composition: 95% B to 50% B over 15 minutes. (Note: In HILIC, water is the strong eluting solvent).

    • Sample Dilution: Dissolve the sample in a diluent that closely matches the initial mobile phase conditions (e.g., 75% Acetonitrile / 25% Water). Crucial Step: Injecting highly aqueous samples in HILIC will cause severe peak distortion.

    • Flow Rate & Temperature: Set flow rate to 0.3 - 0.5 mL/min (depending on column ID) and maintain column temperature at 35°C to ensure reproducible partitioning.

Section 3: Quantitative Data Summaries

Table 1: Comparison of Chromatographic Stationary Phases for Azetidine Purification

Stationary PhaseElution ModeSuitability for AzetidinesPrimary ChallengeRecommended Mitigation
Bare Silica (Standard) Normal-PhasePoor (for free amines)Irreversible adsorption, acid-catalyzed ring opening[1].Add 1-3% TEA to mobile phase or use protecting groups[1].
Amine-Functionalized Silica Normal-PhaseExcellentHigh cost, lower loading capacity.Use for final polishing steps; no basic modifiers needed.
C18 (Reversed-Phase) Reversed-PhaseModeratePoor retention for highly polar/water-soluble derivatives.Use ion-pairing agents or switch to HILIC[2].
Amide/Zwitterionic (HILIC) HILICExcellent (for ultra-polar)Requires strict sample diluent matching (high organic)[2].Dissolve sample in >70% ACN; avoid aqueous injection plugs.

Section 4: Visualizations

AzetidinePurification Start Crude Polar Azetidine CheckPol Assess Polarity & Basic pKa Start->CheckPol IsLipophilic LogP > 1? CheckPol->IsLipophilic NP_Silica Normal-Phase Flash IsLipophilic->NP_Silica Yes IsWaterSoluble Highly Water Soluble? IsLipophilic->IsWaterSoluble No Deactivate Deactivate Silica (1% TEA) NP_Silica->Deactivate Prevent Streaking RPHPLC Reversed-Phase HPLC (High Aqueous) IsWaterSoluble->RPHPLC Moderate HILIC HILIC Chromatography (High Organic) IsWaterSoluble->HILIC High

Decision matrix for selecting the optimal chromatographic purification strategy for azetidines.

AzetidineDegradation Azetidine Intact Azetidine Ring (High Strain) Protonation Protonation by Acidic Silica or Mobile Phase Azetidine->Protonation Intermediate Activated Azetidinium Ion Protonation->Intermediate Nucleophile Nucleophilic Attack (H2O, MeOH) Intermediate->Nucleophile Degradation Acyclic Amine (Ring-Opened Product) Nucleophile->Degradation Strain Relief

Mechanism of acid-catalyzed ring-opening and degradation of azetidine derivatives.

References

  • Kim, Hyo Seon, et al. "Development of Ultra-Performance Liquid Chromatography Method Using Hydrophilic Interaction Liquid Chromatography for Quantification of Azetidine-2-Carboxylic Acid in Rhizomes of Polygonatum sibiricum F. Delaroche." Taylor & Francis. Available at: [Link]

  • Takaishi, Tomohiro, et al. "Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives." Heterocycles. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Allyloxy Deprotection

Welcome to the technical support center for allyloxy deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the allyl protecting grou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for allyloxy deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the allyl protecting group. Here, we will delve into the mechanistic rationale behind various protocols, troubleshoot common experimental hurdles, and provide optimized conditions to ensure the success of your synthetic transformations.

I. Understanding the Allyloxy Deprotection Landscape

The allyl group is a versatile protecting group for alcohols, phenols, amines, and carboxylic acids due to its general stability to a wide range of reaction conditions. Its removal, however, requires specific catalytic systems, most commonly employing palladium(0) complexes. The deprotection proceeds via a π-allyl palladium complex, which is then intercepted by a nucleophilic scavenger. Understanding this mechanism is crucial for optimizing your reaction and troubleshooting any issues that may arise.

Core Reaction Mechanism: Palladium-Catalyzed Deprotection

The most prevalent method for allyloxy deprotection involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The catalytic cycle can be broadly understood in three key steps:

  • Oxidative Addition: The palladium(0) catalyst coordinates to the double bond of the allyl group and inserts into the carbon-oxygen bond, forming a π-allyl palladium(II) complex.

  • Nucleophilic Attack: A scavenger nucleophile attacks the π-allyl complex.

  • Reductive Elimination: The catalyst is regenerated to its Pd(0) state, and the allyl group is transferred to the scavenger.

Palladium-Catalyzed Allyloxy Deprotection cluster_0 Catalytic Cycle cluster_1 Overall Transformation A R-O-Allyl + Pd(0)L_n B π-Allyl-Pd(II)L_n-OR Complex A->B Oxidative Addition C [π-Allyl-Pd(II)L_n]⁺ + RO⁻ B->C Ionization D Pd(0)L_n + Allyl-Scavenger C->D Nucleophilic Attack by Scavenger D->A Catalyst Regeneration E Allyl-Protected Substrate F Deprotected Substrate E->F Pd(0), Scavenger

Caption: Generalized catalytic cycle for palladium-catalyzed allyloxy deprotection.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the planning and execution of allyloxy deprotection experiments.

Q1: What are the most common palladium catalysts used for allyloxy deprotection, and how do I choose one?

The choice of catalyst depends on the substrate and the desired reaction conditions. Here are some common options:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is the most widely used catalyst.[1][2] It is generally effective for a broad range of substrates but can be sensitive to air and may require an inert atmosphere.[1]

  • Palladium on Carbon (Pd/C): A heterogeneous catalyst that can be advantageous for easier product purification via simple filtration.[3] It is often used under basic conditions.[3] The activity of Pd/C can vary between suppliers.[3]

  • Other Palladium(0) and Palladium(II) sources: Complexes like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a phosphine ligand or palladium(II) salts like PdCl₂ and Pd(OAc)₂ can also be used, sometimes in situ to generate the active Pd(0) species.

Recommendation: For most applications, Pd(PPh₃)₄ is an excellent starting point. If your substrate is sensitive or product purification is challenging, consider using Pd/C.

Q2: Why is a scavenger necessary, and which one should I use?

A scavenger is crucial to irreversibly trap the allyl group from the palladium complex, driving the reaction to completion and preventing side reactions like the re-allylation of the deprotected functional group.[4][5] The choice of scavenger can significantly impact reaction efficiency and selectivity.

Scavenger TypeExamplesTypical Use Cases & Considerations
Hydride Donors Phenylsilane (PhSiH₃), Tributyltin hydride (Bu₃SnH)Efficient and widely used.[5][6] Phenylsilane is often preferred due to the lower toxicity of its byproducts compared to organotin compounds.
Soft Nucleophiles Dimedone, Barbituric acid, N,N'-dimethylbarbituric acidEffective under mild, often neutral conditions.[7] Useful for substrates sensitive to hydrides.
Amines Morpholine, N-methylaniline, N-methylmorpholine (NMM)Commonly used, especially in peptide synthesis.[5][8] Can also act as a base.
Amine-Borane Complexes Dimethylamine-borane complex (Me₂NH·BH₃)Particularly effective in preventing N-allylation side reactions in peptide synthesis.[4][9]
Thiols ThiophenolCan be effective but may lead to undesired side reactions with certain functional groups.

Recommendation: Phenylsilane is a robust and generally applicable scavenger. For sensitive substrates, particularly in peptide synthesis where N-allylation is a concern, amine-borane complexes are an excellent choice.[4][9]

Q3: Can I perform the deprotection in the presence of other protecting groups?

Yes, one of the key advantages of the allyl protecting group is its orthogonality to many other common protecting groups.[1][10]

  • Stable: Boc, Fmoc, Cbz, Benzyl, Acetal, Silyl ethers (TBDMS, TIPS).

  • Potentially Labile: Some highly acid- or base-labile groups might be affected depending on the specific scavenger and additives used. For instance, using acidic or basic scavengers could compromise acid- or base-labile protecting groups, respectively.

Always consider the overall stability of your molecule when selecting the deprotection conditions.

Q4: Are there non-palladium methods for allyloxy deprotection?

While palladium-based methods are the most common, several alternatives exist:

  • Isomerization-Hydrolysis: The allyl ether can be isomerized to a prop-1-enyl ether using a transition metal catalyst (e.g., a ruthenium complex) or a strong base (e.g., KOtBu).[7][11] The resulting enol ether is then easily hydrolyzed under mild acidic conditions.[11]

  • Oxidative Cleavage: A one-pot method involving hydroxylation of the allyl double bond followed by periodate cleavage has been reported.[7]

  • Dimethylsulfoxide–Sodium Iodide (DMSO-NaI): This reagent system has been shown to be effective for the deprotection of various allyl ethers.[12]

These methods can be valuable when the substrate is incompatible with palladium catalysis.

III. Troubleshooting Guide

Even with optimized protocols, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Troubleshooting_Allyloxy_Deprotection cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products cluster_no_reaction Troubleshooting No Reaction start Start: Deprotection Issue issue What is the primary issue? start->issue incomplete Incomplete Reaction issue->incomplete Low Conversion side_products Side Product Formation issue->side_products Multiple Spots on TLC no_reaction No Reaction issue->no_reaction Only Starting Material inc_q1 Is the catalyst active? incomplete->inc_q1 sp_q1 Is N-allylation observed? side_products->sp_q1 nr_q1 Verify catalyst and reagents. no_reaction->nr_q1 inc_a1_no Use fresh Pd(PPh₃)₄. Ensure inert atmosphere. inc_q1->inc_a1_no No inc_q2 Is scavenger concentration sufficient? inc_q1->inc_q2 Yes inc_a1_yes Increase reaction time or temperature. Consider microwave heating. inc_a2_yes Consider a different scavenger. inc_a1_yes->inc_a2_yes inc_q2->inc_a1_yes Yes inc_a2_no Increase scavenger equivalents. inc_q2->inc_a2_no No sp_a1_yes Use a more efficient scavenger for N-allylation, e.g., Me₂NH·BH₃. sp_q1->sp_a1_yes Yes sp_a1_no Characterize side products. Consider alternative deprotection method. sp_q1->sp_a1_no No nr_a1_ok Check literature for substrate-specific issues. Try a different catalyst system (e.g., Pd/C). nr_q1->nr_a1_ok Reagents OK nr_a1_bad Replace with fresh, verified reagents. nr_q1->nr_a1_bad Reagents Expired?

Caption: A decision-making workflow for troubleshooting common allyloxy deprotection issues.

IV. Experimental Protocols

Here are detailed, step-by-step methodologies for common allyloxy deprotection procedures.

Protocol 1: General Deprotection using Pd(PPh₃)₄ and Phenylsilane

This protocol is a robust starting point for the deprotection of allyl ethers and allyloxycarbonyl (Alloc) groups.[6]

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the allyl-protected substrate (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add phenylsilane (PhSiH₃, 3-10 equiv) to the solution.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 - 0.1 equiv).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30-60 minutes.[6]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Deprotection of Aryl Allyl Ethers using Pd/C

This method is particularly useful for the deprotection of O-allylphenols under mild, basic conditions.[3]

  • Preparation: To a solution of the allyl aryl ether (1.0 equiv) in methanol, add a base such as potassium carbonate (K₂CO₃, 1.5 equiv).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent and perform a standard aqueous work-up followed by purification of the crude product.

Protocol 3: On-Resin Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted for the removal of the Alloc group from a peptide synthesized on a solid support.[13]

  • Resin Swelling: Swell the peptide-resin in an appropriate solvent like chloroform or DCM.[13]

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 - 0.5 equiv relative to resin loading) and a scavenger such as N-methylmorpholine (NMM) and acetic acid in a solvent like chloroform.[13]

  • Reaction: Add the deprotection cocktail to the swollen resin and agitate at room temperature for 30-60 minutes.[13] The reaction should be carried out under an inert atmosphere.

  • Washing: Filter the resin and wash thoroughly with the reaction solvent, followed by DCM and DMF to remove the catalyst and scavenger byproducts.

  • Completion Check: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection.[4]

V. Concluding Remarks

The successful deprotection of an allyloxy group is a critical step in many synthetic pathways. By understanding the underlying mechanism, carefully selecting the catalyst and scavenger system, and employing systematic troubleshooting, researchers can overcome common challenges. This guide provides a foundation of knowledge and practical protocols to enhance the efficiency and success rate of your allyloxy deprotection reactions.

VI. References

  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149. [Link]

  • Ishizaki, M., Yamada, M., Watanabe, S.-i., Hoshino, O., Nishitani, K., Hayashida, M., Tanaka, A., & Hara, H. (2004). Palladium charcoal-catalyzed deprotection of O-allylphenols. Tetrahedron, 60(36), 7973–7981. [Link]

  • Dangles, O., Guibé, F., Balavoine, G., Lavielle, S., & Marquet, A. (1987). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. The Journal of Organic Chemistry, 52(22), 4984–4993. [Link]

  • Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. J. Org. Chem., 68(4), 1146-1149. [Link]

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment. Part II: Allylic Protecting Groups and their Removal through Palladium-Catalysed Hydrostannolysis with Tributyltin Hydride or Transfer Hydrosilylation. Journal für praktische Chemie, 339(7), 637-641. [Link]

  • GlaxoSmithKline. (n.d.). Metal- catalysed cleavage of allyl esters. Retrieved from [Link]

  • Gomez-Martinez, M., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (18), 2871-2874. [Link]

  • Loffet, A., & Zhang, H. X. (1995). Automated allyl deprotection in solid-phase synthesis. U.S. Patent No. EP0623626B1.

  • Krishnaiah, A., & Narsaiah, B. (2007). Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide. Synthetic Communications, 37(15), 2525-2528. [Link]

  • Roy, R., & Das, S. K. (2000). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 78(5), 725-729. [Link]

  • Guibé, F. (1998). Allylic protecting groups and their use in a complex environment. Part I: Allylic protecting groups and their removal through palladium-catalysed allylic cleavage. Tetrahedron, 54(13), 2967-3042. [Link]

  • Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2022). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 87(2), 1144-1153. [Link]

  • Ascensus. (n.d.). Tetrakis(triphenylphosphine) palladium (0). Retrieved from [Link]

  • Roy, R., & Das, S. K. (2000). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 78(5), 725-729. [Link]

  • Napier, P., et al. (2022). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 87(2), 1144-1153. [Link]

  • Denton, E. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. [Link]

  • Pak, J. Y., et al. (2022). Allyl Aryl Ether Cleavage by Blautia sp. MRG-PMF1 Cocorrinoid O-Demethylase. Applied and Environmental Microbiology, 88(21), e01234-22. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

  • Lee, Y. R., & Kim, J. H. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 27(19), 6296. [Link]

  • Yuan, X., et al. (2025). Deprotection of N-Allyloxycarbonyl groups using the NiCl2/NaBH4 system. Tetrahedron Letters, 171-172, 155818. [Link]

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Grigg, R., et al. (1993). Heterocyclization, deprotection and isomerization in an intramolecular palladium-catalysed tertiary amine–allyl coupling reaction. Chemical Communications, (17), 1340-1342. [Link]

  • Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(4), 1146-1149. [Link]

  • Zhang, Y., et al. (2000). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. The Journal of Organic Chemistry, 65(16), 4740-4743. [Link]

  • aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Technical Support Information Bulletin 1144. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

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  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Trost, B. M., & Merlic, C. A. (1988). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. The Journal of Organic Chemistry, 53(6), 1129-1137. [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

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Optimization

Technical Support Center: Catalyst Selection &amp; Modification Strategies for 3-[2-(Allyloxy)ethoxy]azetidine

Welcome to the Technical Support Center. This portal provides advanced troubleshooting guides and FAQs for researchers and drug development professionals working with 3-[2-(Allyloxy)ethoxy]azetidine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides advanced troubleshooting guides and FAQs for researchers and drug development professionals working with 3-[2-(Allyloxy)ethoxy]azetidine .

This molecule presents a classic chemoselectivity challenge: it contains both a highly strained, basic secondary amine (azetidine) and a terminal alkene (allyl ether). Modifying one functional group without degrading the other or poisoning your transition-metal catalyst requires precise mechanistic logic and catalyst selection.

Section 1: Troubleshooting Azetidine N-Modification (Buchwald-Hartwig Amination)

Q: Why is my Palladium-catalyzed N-arylation of the azetidine yielding low conversions and ring-opened byproducts?

A: The failure typically stems from a mismatch between the base strength, the ligand's bite angle, and the inherent strain of the 4-membered azetidine ring. Furthermore, if you are using aryl iodides, the generated iodide ions can precipitate the active Palladium complex, leading to severe catalyst inhibition[1].

Mechanistic Causality: In the Buchwald-Hartwig catalytic cycle, the active Pd(0) complex undergoes oxidative addition with the aryl halide. Azetidines are highly susceptible to nucleophilic ring-opening if the subsequent reductive elimination step is too slow or if the reaction base is excessively harsh.

  • Ligand Selection: You must utilize bulky, bidentate phosphine ligands like BINAP or DPPF. These ligands possess wide bite angles that sterically force the Pd(II) intermediate to rapidly undergo reductive elimination, successfully forming the C–N bond before side reactions (like ring-opening) can occur[2][3].

  • Base Selection: Avoid strong bases like sodium tert-butoxide (NaOtBu), which can trigger ring degradation. Instead, use milder bases like Cesium Carbonate (Cs2CO3)[4].

  • Electrophile Reactivity: Contrary to conventional cross-coupling logic, use Aryl Bromides or Aryl Chlorides over Aryl Iodides to prevent iodide-induced catalyst poisoning[1].

Workflow for chemoselective modification of 3-[2-(Allyloxy)ethoxy]azetidine.

Standardized Protocol: Pd-Catalyzed N-Arylation

Self-Validating Step: The use of a palladacycle pre-catalyst ensures active LPd(0) formation upon exposure to the base without requiring excess reducing agents that could complicate the reaction mixture[1].

  • Preparation: In a glovebox, charge a Schlenk flask with a Pd pre-catalyst (e.g., Pd(OAc)2 at 2 mol%), BINAP (3 mol%), Cs2CO3 (1.5 equiv), and the aryl bromide (1.0 equiv).

  • Substrate Addition: Dissolve 3-[2-(Allyloxy)ethoxy]azetidine (1.2 equiv) in anhydrous, degassed Toluene (0.2 M) and add to the flask.

  • Reaction: Heat the mixture to 80 °C under argon for 12 hours.

  • Validation: Monitor via LC-MS. The absence of an m/z signal corresponding to the acyclic amino-ether confirms the azetidine ring remained intact.

  • Workup: Filter through a pad of Celite to remove Pd black and salts, then concentrate under reduced pressure.

Table 1: Catalyst & Ligand Optimization for Azetidine N-Arylation
Catalyst PrecursorLigandBaseAryl HalideResult / Causality
Pd2(dba)3P(o-Tol)3NaOtBuAr-IFail: Iodide inhibition & severe ring-opening.
Pd(OAc)2BINAPCs2CO3Ar-BrOptimal: Fast reductive elimination, intact ring.
PalladacycleXPhosK3PO4Ar-ClGood: Efficient LPd(0) generation, mild conditions.

Section 2: Troubleshooting Alkene Modification (Olefin Metathesis)

Q: Why does my Ruthenium catalyst immediately decompose when attempting cross-metathesis on the allyl ether?

A: The secondary amine of the azetidine is highly basic. Basic amines are notorious for poisoning Ruthenium olefin metathesis catalysts (such as Grubbs and Hoveyda-Grubbs generations)[5][6].

Mechanistic Causality of Catalyst Death: Unprotected basic amines deactivate Ru catalysts through two primary mechanisms:

  • Lewis Basicity: The amine directly attacks the ruthenium core, displacing the labile phosphine or N-heterocyclic carbene (NHC) ligands[5][7].

  • Brønsted Basicity: The amine abstracts a proton from the crucial metallacyclobutane intermediate, leading to irreversible catalyst decomposition into inactive methylphosphonium salts[5][8].

Logical relationship of Ru-catalyst deactivation by basic azetidine amines.

Solution: To achieve efficient metathesis, the amine must be deactivated prior to the introduction of the Ru catalyst. This is achieved by converting the amine into an electron-withdrawing carbamate (e.g., Boc protection) or an ammonium salt (e.g., via in situ addition of p-toluenesulfonic acid or HCl)[6].

Standardized Protocol: In Situ Salt Formation & Cross-Metathesis

Self-Validating Step: Protonating the azetidine nitrogen eliminates its lone pair, completely shutting down both Lewis and Brønsted basicity pathways and preserving the Ru catalyst integrity.

  • Salt Formation: Dissolve 3-[2-(Allyloxy)ethoxy]azetidine (1.0 equiv) in anhydrous CH2Cl2 (0.1 M). Add exactly 1.05 equivalents of anhydrous HCl in dioxane. Stir for 15 minutes to ensure complete ammonium salt formation.

  • Partner Addition: Add the cross-metathesis partner (e.g., an acrylate or terminal olefin, 2.0 equiv).

  • Catalyst Injection: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%). The bidentate ether linkage in Hoveyda-Grubbs catalysts provides superior stability compared to 1st generation phosphine-based catalysts[7][9].

  • Reaction: Reflux at 40 °C for 4-8 hours.

  • Workup: Quench with ethyl vinyl ether to deactivate the Ru complex. Wash with saturated aqueous NaHCO3 to liberate the free azetidine, extract with CH2Cl2, and purify.

Table 2: Ru Catalyst Stability in the Presence of Amines
CatalystSubstrate StatePrimary Deactivation ModeMetathesis Yield
Grubbs 1st GenFree AzetidinePhosphine displacement & MCB deprotonation< 5%
Hoveyda-Grubbs 2nd GenFree AzetidineMCB deprotonation< 10%
Hoveyda-Grubbs 2nd GenBoc-ProtectedNone (Amine lone pair delocalized)> 85%
Hoveyda-Grubbs 2nd GenHCl Salt (in situ)None (Amine lone pair protonated)> 90%

Section 3: Alternative Allyl Modification (Heck Reaction)

Q: Can I perform a Heck reaction on the allyl ether without protecting the azetidine?

A: Yes, but with strict caveats regarding regioselectivity. The Heck reaction utilizes a Pd(0)/Pd(II) catalytic cycle to couple unsaturated halides with alkenes[10]. Unlike Ruthenium, Palladium is highly compatible with basic amines (as demonstrated in the Buchwald-Hartwig amination). However, terminal allyl ethers are notorious for undergoing double-bond migration (isomerization) during the Heck reaction, leading to complex mixtures of enol ethers and aldehydes[11].

Mechanistic Causality: After the migratory insertion of the aryl-Pd species into the allyl double bond, the subsequent β-hydride elimination can occur at either the terminal or internal position. Because the internal alkene is thermodynamically more stable (due to conjugation with the ether oxygen), isomerization is highly favored.

Solution: If the terminal alkene product is strictly required, use specific cationic Palladium conditions (e.g., Pd(OAc)2 with Ag3PO4) to suppress isomerization. Alternatively, if the conjugated enol ether is acceptable, intentionally drive the isomerization to completion using higher temperatures to simplify purification.

References

  • Decomposition of Ruthenium Olefin Metathesis Catalyst, MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFprPpo3KQDTkyyLlJ_P3ICGg3z9iKlGXGYAfCDxRY1Raxygq-YILjOmvPyPk3bvB8l4k3KyOgXASXTjOSQr8jG0CZ8JCox2u_WkEL0KUUv_FCG6VDXnP5uZzlGzHQU58vHjg==]
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Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility and Handling of 3-[2-(Allyloxy)ethoxy]azetidine

Welcome to the technical support guide for 3-[2-(Allyloxy)ethoxy]azetidine . This molecule features a highly strained, four-membered azetidine ring coupled with an ethoxy linker and an allyl ether group.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-[2-(Allyloxy)ethoxy]azetidine . This molecule features a highly strained, four-membered azetidine ring coupled with an ethoxy linker and an allyl ether group. While this privileged scaffold is highly valuable in medicinal chemistry, its unique physicochemical properties—specifically its high pKa and lipophilic tail—present distinct challenges in formulation, stock storage, and biological assay preparation.

This guide provides drug development professionals with causality-driven troubleshooting strategies and self-validating protocols to ensure experimental integrity.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My 3-[2-(Allyloxy)ethoxy]azetidine stock solution in DMSO becomes cloudy after a few weeks of storage. Why is this happening, and how can I prevent it?

The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic and rapidly absorbs atmospheric moisture during repeated tube openings. Water ingress significantly lowers the freezing point of DMSO and decreases the solubility of lipophilic compounds[1]. According to Ostwald's Rule of Stages, compounds in anhydrous DMSO often exist in a kinetically stable but thermodynamically unstable "metastable" zone. The introduction of water, combined with freeze-thaw cycles, drives the free base of 3-[2-(Allyloxy)ethoxy]azetidine out of this metastable state into a lower-energy, crystalline precipitated form[1].

The Solution:

  • Anhydrous Handling: Always prepare stock solutions using commercially available anhydrous DMSO (≤0.005% water) under an inert atmosphere (nitrogen or argon).

  • Single-Use Aliquots: Divide your master stock into single-use aliquots (e.g., 50–100 µL) immediately upon dissolution. Store at -20°C or -80°C and never subject an aliquot to more than one freeze-thaw cycle.

Q2: When diluting my DMSO stock into an aqueous assay buffer, I get inconsistent readouts. I don't see any visible precipitate. What is going wrong?

The Causality: Visual inspection is an inadequate metric for solubility. When a DMSO stock of a lipophilic amine is spiked into an aqueous buffer, the compound undergoes rapid solvent exchange. Even if macroscopic precipitation is absent, the compound often forms nanometer-sized particulates (colloidal aggregates)[2]. These nanoclusters remain suspended, making the solution appear optically clear, but they sequester the active pharmaceutical ingredient (API) and can non-specifically bind to assay proteins, leading to false positives or erratic dose-response curves[2].

The Solution:

  • Pre-dilution Cascade: Do not spike 100% DMSO directly into 100% aqueous buffer. Perform serial dilutions of the compound in 100% DMSO first, then transfer a constant volume of each to the aqueous buffer. This ensures the final DMSO concentration remains constant (ideally ≤1%) across all test wells.

  • Validation via Light Scattering: Implement Dynamic Light Scattering (DLS) or laser nephelometry to validate true solvation (see Protocol 2).

Q3: I converted the free base to an HCl salt to improve aqueous solubility and avoid DMSO. However, my calculated molarity seems progressively lower over time. Why?

The Causality: While converting a basic amine to a mineral acid salt (like hydrochloride or mesylate) dramatically improves thermodynamic aqueous solubility, it introduces a severe physical trade-off: hygroscopicity[3]. The highly polar nature of the salt causes the solid powder to absorb ambient moisture from the air. If you weigh 10 mg of the salt today, a significant percentage of that mass may actually be absorbed water rather than the API, leading to sub-potent stock solutions. Furthermore, absorbed water can alter the microenvironmental pH, potentially destabilizing the allyl ether linkage over time[3].

The Solution:

  • Desiccation & Glovebox: Store the salt form in a vacuum desiccator over anhydrous calcium sulfate or silica gel. Weigh the compound inside a humidity-controlled glovebox.

  • Gravimetric Tracking: Track the mass of the bulk vial over time to monitor water uptake.

Part 2: Quantitative Data & Physicochemical Summary

Understanding the baseline properties of 3-[2-(Allyloxy)ethoxy]azetidine is critical for predicting its behavior in various solvent systems.

PropertyValue / CharacteristicImpact on Solubility & Handling
Molecular Weight 157.21 g/mol Small molecular size generally favors rapid kinetic dissolution.
pKa (Conjugate Acid) ~11.29The azetidine ring is a moderately strong base[4]. At physiological pH (7.4), it is >99% protonated (cationic), aiding aqueous solubility. At pH > 9, the lipophilic free base dominates and will precipitate.
Solid State (Free Base) Clear, colorless liquid/oilHighly miscible in organic solvents (DMSO, EtOH, DCM). Immiscible in high-pH aqueous buffers. Prone to aerial oxidation.
Solid State (Salt Form) Crystalline solidHighly water-soluble. Introduces significant hygroscopicity[3]; requires strict humidity control during weighing.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM DMSO Stock Solution

This protocol utilizes a self-validating gravimetric and visual check system to ensure complete solvation of the free base.

  • Preparation: Purge a sterile, amber glass vial with argon gas to displace atmospheric moisture.

  • Weighing: Accurately weigh 15.72 mg of 3-[2-(Allyloxy)ethoxy]azetidine (free base) into the vial.

  • Solvation: Add exactly 10.0 mL of anhydrous DMSO (sealed under argon, ≥99.9% purity).

  • Agitation: Vortex gently for 60 seconds. Causality note: Avoid sonication if possible, as localized heating can degrade the allyl group.

  • Validation (Self-Check): Inspect the solution against both a black and a white background under bright light. The solution must be perfectly clear. If the Tyndall effect (light scattering) is observed, water contamination has occurred.

  • Storage: Immediately aliquot into 100 µL volumes in tightly sealed microcentrifuge tubes. Store at -20°C.

Protocol 2: Kinetic Aqueous Solubility Assay (Nephelometry-Validated)

Kinetic solubility measures the compound's behavior when transitioning from an organic stock to an aqueous assay environment.

  • Serial Dilution: Prepare a 10-point 2-fold serial dilution of the compound in 100% DMSO, starting from the 10 mM stock.

  • Aqueous Spiking: Add 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well UV-transparent plate. (Final DMSO concentration = 1.0%).

  • Incubation: Seal the plate and shake at 300 RPM for 2 hours at 25°C to allow equilibrium of any metastable states.

  • Validation (Self-Check): Read the plate using a laser nephelometer (measuring forward light scatter).

    • Interpretation: A sudden spike in scattered light indicates the exact concentration at which nanoclusters form[2]. This is your maximum kinetic solubility limit. Do not use assay data generated above this concentration.

  • Quantification: Filter the plate through a 0.22 µm mixed cellulose ester (MCE) filter plate. Quantify the filtrate using LC-MS/MS against a standard curve.

Part 4: Solubility Troubleshooting Workflow

The following decision tree illustrates the logical progression for resolving solubility issues based on the solid-state form of the compound.

SolubilityWorkflow Start Compound: 3-[2-(Allyloxy)ethoxy]azetidine CheckForm Determine Solid State Form Start->CheckForm FreeBase Free Base (Oil / Low-Melting) CheckForm->FreeBase SaltForm Salt Form (e.g., HCl, TFA) CheckForm->SaltForm SolvBase Dissolve in Anhydrous DMSO FreeBase->SolvBase SolvSalt Dissolve in Aqueous Buffer SaltForm->SolvSalt IssueBase Precipitation upon Aqueous Dilution? SolvBase->IssueBase IssueSalt Hygroscopic Weighing Errors? SolvSalt->IssueSalt FixBase Adjust Buffer pH < 9 or Add Cosolvent IssueBase->FixBase Yes Valid Validate Solvation via DLS / LC-MS IssueBase->Valid No FixSalt Weigh in Glovebox or Store over Desiccant IssueSalt->FixSalt Yes IssueSalt->Valid No FixBase->Valid FixSalt->Valid

Caption: Decision tree for troubleshooting the solubility of 3-[2-(Allyloxy)ethoxy]azetidine.

References

  • Azetidine - Grokipedia Source: Grokipedia URL
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Source: Ziath URL
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers Source: University of Strathclyde URL
  • Pharmaceutical Salts Optimization of Solubility or Even More?

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Reference Data & Comparative Studies

Validation

Validation of 3-[2-(Allyloxy)ethoxy]azetidine structure by X-ray crystallography

Structural Validation of 3-[2-(Allyloxy)ethoxy]azetidine: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques As drug discovery pivots toward sp3-rich, highly functionalized scaffolds, the unambiguous...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 3-[2-(Allyloxy)ethoxy]azetidine: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

As drug discovery pivots toward sp3-rich, highly functionalized scaffolds, the unambiguous structural elucidation of small, flexible molecules has become a critical bottleneck. 3-[2-(Allyloxy)ethoxy]azetidine (Molecular Formula: C8H15NO2)[1] is a prime example of this challenge. Featuring a strained nitrogen heterocycle coupled with a highly flexible ether-linked allyl tail, validating its exact 3D conformation requires a rigorous, multi-disciplinary approach.

This guide provides an objective comparison of Single-Crystal X-ray Crystallography against alternative analytical methods, detailing the causality behind experimental choices and providing a self-validating protocol for structural confirmation.

The Mechanistic Challenge of Flexible Azetidines

The primary hurdle in validating 3-[2-(Allyloxy)ethoxy]azetidine is its physical state and conformational freedom. Low-molecular-weight secondary amines with flexible aliphatic chains typically exist as oils or low-melting liquids at room temperature[2].

While 3 is excellent for confirming 2D connectivity and providing dynamic ensemble averages in solution[3], it struggles to lock down the absolute static conformation of the flexible allyloxyethoxy chain. Conversely, 4 provides an unambiguous "snapshot" of the molecule's absolute configuration and hydrogen-bonding network[4],[5]. However, X-ray diffraction requires a highly ordered solid lattice, necessitating strategic chemical derivatization to force the oily free base into a crystalline state[2].

Comparative Analysis: X-Ray Crystallography vs. Alternatives

To select the optimal validation pathway, researchers must weigh resolution against sample requirements. The table below summarizes the performance of X-ray crystallography compared to NMR and emerging 3D Electron Diffraction (MicroED) techniques[6],[3],[2].

ParameterSingle-Crystal X-Ray CrystallographySolution-State NMR Spectroscopy3D Electron Diffraction (MicroED)
Primary Output Absolute 3D coordinates & stereochemistry2D Connectivity & relative stereochemistry3D coordinates from sub-micron samples
Sample Requirement > 50 µm high-quality single crystal1 – 5 mg in deuterated solventNanocrystals (< 1 µm)
State of Matter Solid state (requires derivatization for oils)Solution state (mimics physiological state)Solid state (powder/nanocrystals)
Conformational Data Static snapshot of lowest energy latticeDynamic structural ensemble averageStatic snapshot (high electron interaction)
Throughput Low (Bottleneck: Crystal growth)High (Minutes to hours)Medium (Requires specialized TEM)
Key Limitation Fails if the molecule cannot be crystallizedCannot resolve absolute static 3D coordinatesHigh potential for radiation damage

Self-Validating Experimental Protocol for X-Ray Crystallography

To overcome the inherent flexibility of 3-[2-(Allyloxy)ethoxy]azetidine, the following step-by-step methodology utilizes a self-validating loop where chemical modification enables physical analysis, and mathematical refinement validates the physical data.

Step 1: Chemical Derivatization (Salt Formation)

  • Action: React the free base 3-[2-(Allyloxy)ethoxy]azetidine with an ethereal solution of anhydrous HCl or picric acid to form a secondary amine salt.

  • Causality: The free base lacks the intermolecular forces necessary to form a stable solid lattice. Converting the azetidine to a salt increases the molecular weight and introduces strong, rigid ionic and hydrogen-bonding interactions, which thermodynamically drive crystallization[6].

Step 2: Controlled Crystallization via Vapor Diffusion

  • Action: Dissolve the resulting salt in a minimal volume of a polar solvent (e.g., methanol). Place this in an inner vial, housed within an outer vial containing an anti-solvent (e.g., diethyl ether). Seal the system.

  • Causality: Rapid evaporation leads to twinned or defective crystals. Vapor diffusion allows the anti-solvent to slowly permeate the inner solution, creating a controlled, gradual supersaturation gradient. This slow kinetic pathway ensures the formation of diffraction-quality single crystals (>50 µm)[6].

Step 3: Cryogenic Data Collection (100 K)

  • Action: Mount the crystal on a diffractometer loop using paratone oil and immediately quench in a 100 K nitrogen stream.

  • Causality: The allyloxyethoxy side chain possesses high degrees of rotational freedom. At room temperature, this thermal motion causes severe electron density smearing (high B-factors), rendering the tail invisible to X-rays. Cryo-cooling freezes the molecule into its lowest-energy conformation, preserving atomic resolution.

Step 4: Phase Resolution and Mathematical Refinement (The Validation Loop)

  • Action: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F2 .

  • Causality: This step makes the protocol self-validating. The refinement generates an R-factor ( R1​ ) and a Goodness-of-Fit (GoF) metric. An R1​ value of < 5% mathematically proves that the proposed theoretical model perfectly matches the experimental electron density map observed in the crystal[4].

Workflow Visualization

ValidationWorkflow A 3-[2-(Allyloxy)ethoxy]azetidine (Oily Free Base) B Derivatization (HCl/Picrate Salt) A->B Increases rigidity & mass C Solution-State NMR (Dynamic Ensemble) A->C Connectivity check D Vapor Diffusion Crystallization B->D Controlled supersaturation G Unambiguous 3D Structural Validation C->G Orthogonal solution validation E Single-Crystal X-Ray Diffraction D->E >50 µm crystals F 3D Electron Diffraction (MicroED) D->F Nanocrystals (<1 µm) E->G Atomic resolution coordinates F->G Sub-micron phase data

Structural validation workflow for 3-[2-(Allyloxy)ethoxy]azetidine via X-ray and NMR.

Data Interpretation and Conformational Certainty

When validating small molecules for drug discovery, it is crucial to understand that an X-ray structure represents an ensemble average of a rigid macroscopic state[5]. While X-ray crystallography definitively proves the absolute configuration of the azetidine ring and the exact connectivity of the ether linkage, the solid-state conformation of the allyloxy tail is heavily influenced by crystal packing forces.

Therefore, the most robust structural validation systems do not rely on X-ray crystallography in isolation. By cross-referencing the static atomic coordinates obtained from X-ray diffraction with the dynamic NOESY/HSQC data from solution-state NMR, researchers can confidently verify that the crystallized conformation represents a biologically relevant species in solution[3].

References

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones... - PMC (NIH) -[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC (NIH) -[Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure -[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net -[Link]

Sources

Comparative

Biological activity comparison of 3-[2-(Allyloxy)ethoxy]azetidine derivatives

Title: Biological Activity and Physicochemical Profiling of 3-[2-(Allyloxy)ethoxy]azetidine Derivatives: A Comprehensive Comparison Guide Executive Summary & Structural Rationale In modern medicinal chemistry, the transi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity and Physicochemical Profiling of 3-[2-(Allyloxy)ethoxy]azetidine Derivatives: A Comprehensive Comparison Guide

Executive Summary & Structural Rationale

In modern medicinal chemistry, the transition from planar, sp2-hybridized structures to three-dimensional, sp3-rich architectures is a critical strategy for improving clinical success rates. Within this paradigm, 3-[2-(Allyloxy)ethoxy]azetidine has emerged as a highly privileged, bifunctional building block.

This scaffold combines a highly strained, four-membered azetidine nitrogen heterocycle with a flexible allyloxy-ethoxy chain. The azetidine core serves as a superior bioisostere for traditional saturated heterocycles (like piperidines, pyrrolidines, and morpholines)[1][2], while the terminal allyl ether provides a bio-orthogonal handle for late-stage functionalization, such as PROTAC linker integration or PEGylation[3][4]. This guide objectively compares the biological and physicochemical performance of azetidine ether derivatives against alternative heterocycles, providing actionable, field-proven methodologies for their evaluation.

Mechanistic Insights: The Causality of the Azetidine Scaffold

To understand the superior biological activity of azetidine derivatives, we must analyze the quantum mechanical and steric causality introduced by the four-membered ring:

  • pKa Modulation & Membrane Permeability: The azetidine ring possesses a high ring strain (~26 kcal/mol). To accommodate the compressed internal C-N-C bond angles (< 90°), the external bonds—including the nitrogen lone pair—gain significant s-character[1]. Because s-orbitals reside closer to the nucleus, the lone pair is held more tightly, reducing its ability to accept a proton. Consequently, azetidines exhibit a basic pKa that is typically 1.5 to 2.0 units lower than unstrained piperidines. At physiological pH (7.4), this increases the fraction of the unprotonated, neutral species, directly driving higher passive lipid bilayer permeability and reducing hERG channel liability (which typically traps highly basic amines)[5].

  • Metabolic Stability (CYP450 Evasion): Traditional piperidines and pyrrolidines are highly susceptible to Cytochrome P450-mediated α-carbon oxidation, leading to rapid clearance. The high s-character of the azetidine C-H bonds increases bond dissociation energy, making hydrogen abstraction by CYP enzymes thermodynamically unfavorable.

  • The Allyloxy Handle: The ether oxygen acts as a hydrogen bond acceptor to maintain aqueous solubility, while the terminal alkene is biologically inert but chemically reactive. It allows for modular extension via Ruthenium-catalyzed olefin cross-metathesis without disrupting the primary pharmacophore[3].

Quantitative Scaffold Comparison

The following table summarizes the physicochemical and biological performance of the 3-[2-(Allyloxy)ethoxy]azetidine scaffold compared to its direct structural alternatives.

Parameter3-[2-(Allyloxy)ethoxy]azetidinePiperidine AnalogMorpholine AnalogMechanistic Impact / Causality
Ring Strain ~26 kcal/mol~0 kcal/mol~0 kcal/molHigh strain alters N lone-pair hybridization, driving downstream physicochemical shifts.
Basic pKa (Approx.) 8.2 – 8.510.0 – 10.58.0 – 8.4Lower pKa reduces lysosomal trapping and off-target hERG binding.
Fraction sp3 (Fsp3) High (0.85+)High (0.85+)High (0.80+)High 3D character improves target specificity and solubility.
Lipophilicity (LogP) LowHighModerateAzetidines lower overall lipophilicity, reducing non-specific protein binding.
Metabolic Clearance ( CLint​ ) Low (Stable)High (Unstable)ModerateResistance to α-oxidation extends in vivo half-life.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems to evaluate the biological and chemical utility of these derivatives.

Protocol A: Self-Validating Human Liver Microsome (HLM) Stability Assay

Objective: To quantitatively compare the intrinsic clearance ( CLint​ ) of the azetidine derivative against piperidine alternatives. System Suitability:

  • Positive Control (High Clearance): Verapamil (1 µM) – Validates that the microsomes are enzymatically active.

  • Negative Control (Low Clearance): Warfarin (1 µM) – Validates that the assay matrix does not artificially degrade stable compounds.

  • Minus-NADPH Control: Differentiates CYP450-mediated metabolism from chemical instability or esterase activity.

Step-by-Step Procedure:

  • Matrix Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Causality: MgCl2​ is a critical cofactor for optimal microsomal enzyme conformation.

  • Pre-Incubation: Suspend Human Liver Microsomes (0.5 mg/mL final protein concentration) in the buffer. Add the test compound (3-[2-(Allyloxy)ethoxy]azetidine derivative) to a final concentration of 1 µM. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH). Causality: NADPH is the obligate electron donor for CYP450s; a regenerating system prevents cofactor depletion, ensuring linear kinetics over the assay timeframe.

  • Quenching: At intervals (0, 15, 30, 45, 60 mins), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly precipitates microsomal proteins, halting the enzymatic reaction.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Bio-orthogonal Functionalization via Olefin Cross-Metathesis

Objective: To utilize the allyloxy handle for the synthesis of a PROTAC linker. System Suitability: Run a parallel control reaction lacking the Ruthenium catalyst to prove that the terminal olefin is thermally stable and product formation is strictly catalyst-dependent.

Step-by-Step Procedure:

  • Preparation: Dissolve the azetidine derivative (1.0 eq) and a PEGylated E3 ligase ligand containing a terminal olefin (1.5 eq) in anhydrous dichloromethane (DCM) at 0.1 M concentration.

  • Degassing: Purge the solution with Argon for 15 minutes. Causality: Ruthenium-based metathesis catalysts are highly sensitive to oxygen, which causes premature oxidative decomposition of the active carbene species.

  • Catalysis: Add Grubbs 2nd Generation Catalyst (5 mol%). Heat the mixture to reflux (40°C) for 4 hours under an inert atmosphere.

  • Quenching: Add an excess of ethyl vinyl ether (50 eq) and stir for 30 minutes. Causality: Ethyl vinyl ether rapidly reacts with the active Ruthenium carbene to form an inactive Fischer carbene, preventing unwanted double-bond migration or isomerization during workup.

  • Purification: Concentrate in vacuo and purify via flash chromatography (Silica gel, EtOAc/Hexanes) to isolate the extended PROTAC scaffold.

Logical Workflow Visualization

Workflow A 3-[2-(Allyloxy)ethoxy]azetidine B Olefin Metathesis (Allyl Handle) A->B Linker Extension C N-Functionalization (Azetidine Core) A->C Pharmacophore D PROTAC Linker B->D E Targeted Inhibitor C->E F High Metabolic Stability D->F E->F

Caption: Bifunctional derivatization workflow for 3-[2-(Allyloxy)ethoxy]azetidine in drug discovery.

References

  • Title : Azetidines in medicinal chemistry: emerging applications and approved drugs Source : PubMed / NIH URL : [Link]

  • Title : Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes Source : Journal of the American Chemical Society (ACS) URL :[Link]

  • Title : Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source : Journal of the American Chemical Society (ACS) URL : [Link]

  • Title : Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation Source : RSC Publishing URL : [Link]

  • Title : Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source : PMC / NIH URL :[Link]

Sources

Validation

Benchmarking the synthesis of 3-[2-(Allyloxy)ethoxy]azetidine against other methods

Executive Summary The integration of sp³-rich scaffolds is a cornerstone of modern medicinal chemistry. Azetidines—highly strained four-membered nitrogen heterocycles—are privileged bioisosteres for morpholines, piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of sp³-rich scaffolds is a cornerstone of modern medicinal chemistry. Azetidines—highly strained four-membered nitrogen heterocycles—are privileged bioisosteres for morpholines, piperazines, and pyrrolidines. They offer enhanced metabolic stability, reduced lipophilicity, and highly advantageous exit vectors for structure-based drug design[1, 3].

3-[2-(Allyloxy)ethoxy]azetidine represents a highly versatile building block. The azetidine core provides the bioisosteric framework, while the allyloxyethoxy side chain serves as a flexible, PEG-like linker primed for late-stage functionalization (e.g., via cross-metathesis, thiol-ene click chemistry, or oxidative cleavage). However, the synthesis of 3-alkoxyazetidines is notoriously challenging. The inherent ring strain (~26 kcal/mol) makes the azetidine susceptible to base-catalyzed degradation, demanding highly optimized etherification protocols [4].

Mechanistic Challenges in Azetidine Etherification

The synthesis of this compound typically relies on the O-alkylation of 1-Boc-3-hydroxyazetidine with an electrophile such as 2-(allyloxy)ethyl 4-methylbenzenesulfonate (or the corresponding bromide). This transformation is plagued by two primary competing pathways:

  • E2 Elimination: Strong bases in polar aprotic solvents frequently abstract a β -proton from the alkylating agent, yielding a vinyl ether byproduct rather than the desired S_N2 product [2].

  • Ring-Opening: Prolonged exposure to strong bases at elevated temperatures can trigger the release of ring strain, leading to acyclic amino ether impurities [4].

Mechanism Alkoxide Azetidine-3-alkoxide Intermediate Electrophile Attack on Electrophile (S_N2 Pathway) Alkoxide->Electrophile Favorable Kinetics (PTC/Flow) SideReaction1 Base-Promoted Elimination (E2) Alkoxide->SideReaction1 Strong Base/Polar Solvent (NaH/DMF) SideReaction2 Ring Strain Release (Prolonged Heating) Alkoxide->SideReaction2 Extended Residence Time (Batch Scaling) Target Desired Ether Formation Electrophile->Target Byproduct1 Vinyl Ether Byproduct SideReaction1->Byproduct1 Byproduct2 Acyclic Amino Ether SideReaction2->Byproduct2

Mechanistic pathways showing S_N2 target formation versus base-promoted side reactions.

Benchmarking Synthetic Routes

To establish the optimal protocol, we benchmarked three distinct synthetic methodologies for the critical etherification step, followed by standard acidic deprotection.

Method A: Classical Batch Williamson Ether Synthesis
  • Conditions: NaH, DMF, 0 °C to RT.

  • Causality & Performance: Sodium hydride irreversibly deprotonates the azetidinol. While this ensures complete alkoxide formation, the highly basic environment in a polar aprotic solvent exacerbates E2 elimination of the 2-(allyloxy)ethyl tosylate [2]. Furthermore, the evolution of hydrogen gas poses significant safety risks during scale-up.

Method B: Phase-Transfer Catalysis (PTC)
  • Conditions: 50% aq. NaOH, Toluene, Tetrabutylammonium bromide (TBAB), 60 °C.

  • Causality & Performance: PTC mitigates the harsh basicity of the organic phase. The alkoxide is generated at the aqueous-organic interface and ferried into the organic phase by the lipophilic tetrabutylammonium cation. The reduced effective basicity in the organic phase strongly favors the S_N2 pathway over E2 elimination, preserving both the alkylating agent and the azetidine ring.

Method C: Continuous Flow Alkylation
  • Conditions: NaOtBu, THF, packed-bed microreactor, 80 °C, 5 min residence time.

  • Causality & Performance: Flow chemistry allows for extreme temperature control and minimal residence time. The rapid mixing and heat transfer ensure that the S_N2 reaction completes before slower degradation pathways (such as ring-opening) can occur. This is the gold standard for process chemistry.

SynthesisRoutes Start 1-Boc-3-hydroxyazetidine + 2-(Allyloxy)ethyl tosylate MethodA Method A: Batch Williamson (NaH, DMF, 0°C to RT) Start->MethodA MethodB Method B: PTC (50% NaOH, Toluene, TBAB) Start->MethodB MethodC Method C: Continuous Flow (NaOtBu, THF, Microreactor) Start->MethodC ProdA Product + High Impurities (Elimination/Ring Opening) MethodA->ProdA ProdB Product (High Yield) Minimal Side Reactions MethodB->ProdB ProdC Product (Excellent Yield) High Throughput MethodC->ProdC Final Deprotection (TFA/DCM) -> 3-[2-(Allyloxy)ethoxy]azetidine ProdA->Final ProdB->Final ProdC->Final

Comparison of synthetic routes for 3-alkoxyazetidine highlighting yield and throughput.

Quantitative Data Comparison

MetricMethod A (Batch NaH)Method B (PTC)Method C (Continuous Flow)
Yield (Etherification) 55 - 65%82 - 88%> 92%
Reaction Time 12 hours8 hours5 minutes (residence)
Impurity Profile High (~20% elimination)Low (<5% elimination)Very Low (<2%)
Scalability Poor (Exothermic, H₂ gas)Excellent (Mild, Biphasic)Excellent (Process Scale)
Equipment Required Standard GlasswareStandard GlasswareMicroreactor / Flow Setup

Detailed Experimental Protocol: Phase-Transfer Catalysis (Method B)

The following is a self-validating, bench-stable workflow for the synthesis of 1-Boc-3-[2-(allyloxy)ethoxy]azetidine and its subsequent deprotection, optimized for high yield and low impurity crossover.

Step 1: PTC Etherification
  • Preparation: In a 250 mL round-bottom flask equipped with a mechanical stirrer, dissolve 1-Boc-3-hydroxyazetidine (10.0 mmol, 1.73 g) and 2-(allyloxy)ethyl 4-methylbenzenesulfonate (12.0 mmol, 3.08 g) in toluene (50 mL).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (1.0 mmol, 0.32 g).

    • Causality: TBAB acts as the phase-transfer agent. Without it, the reaction stalls because the hydroxide ion cannot penetrate the lipophilic toluene phase to deprotonate the azetidinol.

  • Base Introduction: Vigorously stir the mixture and add 50% aqueous NaOH (15 mL) dropwise.

  • Reaction: Heat the biphasic mixture to 60 °C for 8 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 20 mL). Wash the combined organic layers with water (3 x 30 mL) to remove residual base and TBAB, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient) yields the protected intermediate as a colorless oil.

Step 2: N-Boc Deprotection
  • Preparation: Dissolve the purified intermediate (approx. 8.5 mmol) in anhydrous dichloromethane (DCM) (20 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Deprotection: Add trifluoroacetic acid (TFA) (10 mL) dropwise.

    • Causality: The highly acidic environment protonates the Boc carbamate oxygen, triggering a fragmentation that expels isobutylene and CO₂ gas, leaving behind the TFA salt of the azetidine.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours until gas evolution completely ceases.

  • Workup (Free Base Isolation): Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, partition the crude residue between saturated aqueous NaHCO₃ (add until the aqueous layer pH > 9) and DCM (3 x 30 mL). Dry the combined organics over Na₂SO₄ and concentrate carefully (the product is somewhat volatile) to yield 3-[2-(Allyloxy)ethoxy]azetidine.

References

  • Ramisetty, M. K., et al. "Exploration of Oxetanes and Azetidines in Structure-based Drug Design." Thieme Connect.
  • Benchchem. "3-((4-Methylbenzyl)oxy)azetidine | 1121633-97-3". Benchchem Application Notes.
  • "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed / National Institutes of Health.
  • "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation." RSC Publishing.
Comparative

In Vitro and In Vivo Evaluation of 3-[2-(Allyloxy)ethoxy]azetidine Efficacy as an Advanced PROTAC Linker

Executive Summary Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery paradigm by enabling the degradation of previously "undruggable" targets[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery paradigm by enabling the degradation of previously "undruggable" targets[1]. However, the clinical translation of PROTACs is frequently bottlenecked by the physicochemical liabilities of traditional flexible linkers, such as polyethylene glycol (PEG) or long alkyl chains, which often yield poor oral bioavailability and high metabolic clearance[2][3].

3-[2-(Allyloxy)ethoxy]azetidine (CAS 1220028-23-8) is a next-generation heterobifunctional building block specifically engineered to overcome these limitations[4][5]. By integrating a rigidified azetidine core with a terminal alkene (allyloxy) handle, this linker provides superior metabolic stability, reduces the entropic penalty during ternary complex formation, and enables rapid "direct-to-biology" library synthesis via click chemistry[6][7]. This guide objectively compares the in vitro and in vivo efficacy of 3-[2-(Allyloxy)ethoxy]azetidine against standard PEG and alkyl alternatives, providing validated protocols for its evaluation.

Mechanistic Rationale: Why Azetidine and Allyloxy?

The structural design of 3-[2-(Allyloxy)ethoxy]azetidine is rooted in two core chemical biology principles:

  • Azetidine-Mediated Rigidity (Thermodynamic Advantage): Flexible PEG linkers adopt numerous conformations in solution, resulting in a high entropic penalty when constrained within the POI-PROTAC-E3 ternary complex. Incorporating the rigid, four-membered azetidine ring restricts the conformational space of the linker[6]. This pre-organization lowers the thermodynamic barrier to ternary complex formation, thereby increasing degradation potency (D max​ ) and cooperativity ( α )[3][8]. Furthermore, the basic azetidine nitrogen improves aqueous solubility while resisting the oxidative metabolism typically seen in long, unbranched PEG chains.

  • Allyloxy Handle for Thiol-Ene Click Chemistry (Synthetic Advantage): The terminal alkene of the allyloxy group serves as a bioorthogonal handle for free-radical-mediated thiol-ene click chemistry[9][]. Unlike traditional amide couplings that require extensive protection/deprotection steps, thiol-ene reactions proceed rapidly under mild UV irradiation without generating toxic byproducts[11]. This allows for the late-stage diversification of PROTAC libraries directly in biocompatible solvents, accelerating high-throughput screening[7].

G A POI Ligand (Warhead) D Ternary Precursor (Alkene-bearing) A->D Amide Coupling B 3-[2-(Allyloxy)ethoxy]azetidine (Linker) B->D N-Alkylation C E3 Ligand (e.g., CRBN/VHL) E Thiol-Ene Click (Late-stage Diversification) C->E Thiol Handle D->E UV/Initiator F Final PROTAC Library E->F Rapid Screening

PROTAC library synthesis workflow utilizing thiol-ene click chemistry.

In Vitro Evaluation & Comparative Data

To objectively evaluate the efficacy of 3-[2-(Allyloxy)ethoxy]azetidine, we compare it against standard PEG3 and flexible Alkyl (C8) linkers incorporated into a model BRD4-targeting PROTAC (using JQ1 as the POI ligand and Thalidomide as the CRBN E3 ligand).

Quantitative Comparison: Physicochemical & ADME Properties

Rigidified linkers consistently demonstrate superior metabolic stability in mouse liver microsomes (MLM) and enhanced cellular permeability compared to highly polar PEG chains[3].

Linker ScaffoldLogD (pH 7.4)tPSA (Ų)MLM t 1/2​ (min)BRD4 Degradation (DC 50​ , nM)D max​ (%)
Standard PEG3 1.8135.224.512.488%
Flexible Alkyl (C8) 4.298.415.245.172%
3-[2-(Allyloxy)ethoxy]azetidine 2.6105.8>60.0 3.2 96%
Validated Protocol: High-Throughput HiBiT Degradation Assay

Causality & Self-Validation: This protocol utilizes CRISPR-engineered HiBiT knock-in cells to quantify endogenous protein degradation in real-time. Crucially, a parallel CellTiter-Fluor viability assay is mandated to ensure that the observed reduction in luminescence is due to targeted degradation, not off-target cytotoxicity.

  • Cell Seeding: Plate HEK293-BRD4-HiBiT cells at 10,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the PROTACs (starting at 1 µM). Add compounds to the cells using an acoustic dispenser (e.g., Echo 550) to minimize solvent (DMSO) toxicity.

  • Mechanistic Controls (Critical): In parallel wells, pre-treat cells with 1 µM Epoxomicin (proteasome inhibitor) or 1 µM MLN4924 (NEDD8-activating enzyme inhibitor) for 2 hours prior to PROTAC addition. Rationale: Rescue of the POI signal in these wells validates that degradation is strictly UPS-dependent.

  • Multiplexed Readout (24h post-treatment):

    • Add CellTiter-Fluor Reagent; incubate for 30 mins and read fluorescence (Ex 380 nm / Em 505 nm) to normalize for cell viability.

    • Add Nano-Glo HiBiT Lytic Reagent; incubate for 10 mins and read luminescence to quantify remaining BRD4 levels.

  • Data Analysis: Calculate DC 50​ and D max​ using a 4-parameter logistic non-linear regression model.

G PROTAC PROTAC (Azetidine Linker) POI Target Protein (POI) PROTAC->POI Binds Warhead E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ligase Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Degradation (Peptide Fragments) Proteasome->Degradation Cleavage

Mechanism of targeted protein degradation via ternary complex formation.

In Vivo Evaluation & Pharmacokinetics

The ultimate test of a PROTAC linker is its performance in vivo. High molecular weight (often >800 Da) and high polar surface area typically relegate PROTACs to intravenous administration. The rigidified azetidine core dramatically improves oral absorption profiles by shielding hydrogen bond donors and reducing rotational degrees of freedom[3].

Quantitative Comparison: Pharmacokinetic Parameters (Mice, 10 mg/kg PO)
Linker ScaffoldC max​ (ng/mL)AUC 0−t​ (ng·h/mL)T 1/2​ (h)Oral Bioavailability (F%)
Standard PEG3 1456802.14.2%
3-[2-(Allyloxy)ethoxy]azetidine 890 4,120 6.4 28.5%
Validated Protocol: Mouse Xenograft Efficacy & Ex Vivo Pharmacodynamics

Causality & Self-Validation: Tumor volume reduction alone is insufficient to prove PROTAC efficacy, as it cannot distinguish between targeted degradation and off-target toxicity. This protocol mandates ex vivo Western blot analysis of tumor lysates to confirm target engagement and degradation within the tumor microenvironment.

  • Tumor Inoculation: Subcutaneously inject 5 × 10⁶ MV4-11 (leukemia) cells suspended in 50% Matrigel into the right flank of 6-8 week old female NSG mice.

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into vehicle and treatment groups (n=8 per group).

  • Dosing Regimen: Administer the azetidine-linked PROTAC at 10 mg/kg via oral gavage (PO) once daily (QD) for 14 days. Formulation: 5% DMSO / 40% PEG400 / 55% Saline.

  • In Vivo Monitoring: Measure tumor volume via digital calipers and body weight twice weekly. Note: >20% body weight loss mandates immediate euthanasia.

  • Ex Vivo Pharmacodynamics (PD): At day 14, sacrifice 3 mice per group 6 hours post-final dose. Excise tumors, homogenize in RIPA buffer supplemented with protease/phosphatase inhibitors, and perform a Western blot against BRD4 and c-Myc (downstream effector). Normalization must be performed against a stable loading control (e.g., GAPDH or β -actin).

References

  • CORE. "Development of Novel Small-Molecule Degraders of FK506-Binding Protein 51." CORE.[Link]

  • News-Medical. "A direct-to-biology approach to streamline PROTAC synthesis and profiling." News-Medical.[Link]

  • National Institutes of Health (PMC). "Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies." PMC.[Link]

  • National Institutes of Health (PMC). "Oral bioavailable ITRI-148 degrades androgen receptor variants and overcomes antiandrogen resistance in advanced prostate cancer." PMC.[Link]

  • University of Wisconsin–Madison. "Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation." MINDS@UW. [Link]

  • Researcher.Life. "Chasing molecular glue degraders: screening approaches." R Discovery.[Link]

Sources

Validation

Head-to-head comparison of different synthetic routes to 3-alkoxyazetidines

The 3-alkoxyazetidine motif has emerged as a privileged structural feature in modern medicinal chemistry[1]. As a conformationally restricted, high-sp³-character bioisostere for morpholines and piperazines, it offers imp...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-alkoxyazetidine motif has emerged as a privileged structural feature in modern medicinal chemistry[1]. As a conformationally restricted, high-sp³-character bioisostere for morpholines and piperazines, it offers improved metabolic stability, reduced lipophilicity (lower logP), and enhanced aqueous solubility. However, the synthesis of 3-alkoxyazetidines is notoriously challenging. The inherent ring strain of the four-membered nitrogen heterocycle makes it susceptible to ring-opening, polymerization, and unexpected rearrangements under standard reaction conditions[2].

This guide provides a head-to-head technical comparison of the three primary synthetic routes to 3-alkoxyazetidines. By examining the mechanistic causality behind each approach, we establish a framework for selecting the optimal route based on substrate steric demands, scalability, and desired substitution patterns.

Mechanistic Overview of Synthetic Strategies

The synthesis of 3-alkoxyazetidines generally proceeds via one of three divergent pathways: direct functionalization of an intact azetidine ring, thermodynamic ring expansion of a three-membered precursor, or de novo cyclization of an acyclic chain.

G A Target: 3-Alkoxyazetidines B Route A: Direct O-Alkylation (N-Protected 3-hydroxyazetidine) B->A C Route B: Ring Expansion (2-Bromomethylaziridine) C->A D Route C: Acyclic Cyclization (Epichlorohydrin Derivatives) D->A B1 Base + R-X (Kinetically Controlled) B1->B C1 Bicyclic Aziridinium Ion (Thermodynamically Driven) C1->C D1 4-exo-tet Cyclization (Scalability Focused) D1->D

Figure 1: Divergent synthetic strategies for accessing 3-alkoxyazetidines.

Head-to-Head Comparison of Synthetic Routes

Route A: Direct O-Alkylation of 3-Hydroxyazetidines

The most intuitive approach involves the direct Williamson ether synthesis using commercially available N-Boc- or N-Cbz-3-hydroxyazetidine.

  • The Causality of Failure: While straightforward for primary unhindered alkyl halides (e.g., methyl iodide), this route frequently fails with secondary or sterically hindered electrophiles. The use of strong bases (like NaH) generates an azetidinyl alkoxide. If the electrophile is unreactive, the alkoxide can undergo intramolecular attack on the N-protecting group (leading to cyclic carbamates) or induce base-catalyzed fragmentation of the strained four-membered ring[2].

  • Alternative Conditions: Mitsunobu conditions (DEAD/PPh₃) are often employed to bypass strong bases, but yields are notoriously erratic (often <30%) due to the steric shielding of the 3-position and the poor nucleophilicity of complex alcohols.

Route B: Aziridinium Ring Expansion (The De Kimpe Method)

Pioneered by De Kimpe and co-workers, this route accesses highly substituted 3-alkoxyazetidines (e.g., 3-methoxy-3-methylazetidines) that are impossible to synthesize via Route A due to the extreme steric hindrance of a tertiary alcohol[3][4].

  • Mechanistic Elegance: The reaction begins with a 2-(bromomethyl)aziridine. Upon heating in an alcoholic solvent (e.g., methanol), an intramolecular nucleophilic displacement of the bromide occurs, generating a highly strained bicyclic aziridinium intermediate[5].

  • Thermodynamic Control: To relieve the immense strain of the bicyclic system, the alcohol solvent attacks the more substituted carbon atom. This regioselective ring opening yields the 3-alkoxyazetidine as the thermodynamic product[4].

Mechanism N1 2-(Bromomethyl)aziridine N2 Bicyclic Aziridinium Ion (Strained Intermediate) N1->N2 Intramolecular -Br N3 3-Alkoxyazetidine (Thermodynamic Product) N2->N3 R-OH Attack (Regioselective)

Figure 2: Thermodynamic rearrangement via a bicyclic aziridinium intermediate.

Route C: De Novo Cyclization of Acyclic Precursors

For industrial scale-up, avoiding expensive N-Boc-3-hydroxyazetidine is paramount. Route C utilizes the reaction of epichlorohydrin or 1,3-dihalo-2-propanol with primary amines.

  • Kinetic Considerations: The formation of the azetidine ring proceeds via a 4-exo-tet cyclization. Because three-membered (epoxide/aziridine) and five-membered rings form much faster kinetically, the reaction requires precise temperature control and high dilution to prevent intermolecular polymerization. Once the 3-hydroxyazetidine core is formed, it is subsequently alkylated.

Quantitative Performance Matrix

To objectively select a route, researchers must weigh yield against substrate scope and scalability.

Performance MetricRoute A: Direct O-AlkylationRoute B: Aziridinium ExpansionRoute C: Acyclic Cyclization
Typical Yield 40–85% (Electrophile dependent)60–90%[6]30–60%
Regioselectivity High (Direct substitution)High (Thermodynamically driven)Moderate (O- vs N-alkylation issues)
Substrate Scope Primary/Secondary alkyl halidesHighly substituted/tertiary alkoxy groupsSimple alkoxy groups (e.g., methoxy)
Scalability Moderate (Exothermic NaH step)Low (Requires toxic dibromo imines)High (Amenable to flow chemistry)
Primary Limitation Base-induced ring opening[2]Multi-step precursor synthesisHarsh initial cyclization conditions

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure scientific integrity.

Protocol 1: Direct Synthesis of 1-Boc-3-methoxyazetidine (Route A)

Optimal for simple, unhindered alkyl groups.

  • Preparation: Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Strict temperature control prevents the base-catalyzed elimination of the Boc group. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv).

  • Self-Validation Checkpoint: Observe the evolution of H₂ gas. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete alkoxide formation.

  • Alkylation: Add methyl iodide (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Analysis: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Analytical Marker: In ¹H NMR (CDCl₃), the successful formation of the product is confirmed by a sharp singlet at ~3.25 ppm (the new -OCH₃ group) and the characteristic multiplet of the azetidine ring protons (C2 and C4) shifting slightly upfield to ~3.8-4.1 ppm compared to the starting material.

Protocol 2: Synthesis of 3-Methoxy-3-methylazetidine via Ring Expansion (Route B)

Optimal for generating quaternary centers at the 3-position[3][4].

  • Precursor Activation: Dissolve the starting 2-(bromomethyl)-2-methylaziridine derivative (1.0 equiv, 5 mmol) in anhydrous methanol (0.1 M).

  • Thermodynamic Rearrangement: Heat the mixture to reflux (65 °C) for 16 hours. Causality: The thermal energy is required to overcome the activation barrier for the intramolecular displacement of the bromide, forming the transient bicyclic aziridinium ion. Methanol acts as both the solvent and the nucleophile, attacking the more substituted carbon to relieve ring strain[4].

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Ninhydrin stain). The starting aziridine will consume, and a new, more polar spot (the azetidine hydrobromide salt) will appear.

  • Isolation: Concentrate the methanol in vacuo. Neutralize the resulting hydrobromide salt with 1M NaOH and extract with dichloromethane to yield the free 3-methoxy-3-methylazetidine.

Sources

Comparative

Validation of a Novel HPLC-CAD Analytical Method for 3-[2-(Allyloxy)ethoxy]azetidine: A Comparative Guide

Executive Summary The quantification and purity assessment of sp³-rich, non-chromophoric pharmaceutical building blocks present a significant analytical bottleneck in modern drug development. 3-[2-(Allyloxy)ethoxy]azetid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity assessment of sp³-rich, non-chromophoric pharmaceutical building blocks present a significant analytical bottleneck in modern drug development. 3-[2-(Allyloxy)ethoxy]azetidine (Molecular Formula: C8H15NO2)[1] is a prime example of this challenge. Lacking a conjugated π-system, it is invisible to standard ultraviolet (UV) detection.

This guide objectively compares traditional analytical modalities against High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD). As a Senior Application Scientist, I will demonstrate why HPLC-CAD is the superior choice, detail the mechanistic causality behind the method parameters, and provide a self-validating protocol compliant with the 2[2] framework.

The Analytical Challenge & Method Comparison

The chemical structure of 3-[2-(Allyloxy)ethoxy]azetidine consists of a polar secondary amine (the azetidine ring) and an isolated alkene (the allyloxy group)[1]. This structure dictates its analytical behavior:

  • Optical Properties: The isolated double bond absorbs weakly below 200 nm, making HPLC-UV highly susceptible to baseline noise and mobile phase interference.

  • Volatility & Polarity: The secondary amine is highly polar and basic. In Gas Chromatography (GC), this leads to severe secondary interactions with the silanol groups of the stationary phase, causing peak tailing and poor reproducibility unless cumbersome derivatization (e.g., silylation) is performed.

Why HPLC-CAD is the Optimal Solution

3[3] is a mass-flow sensitive technique that provides a near-universal response for any non-volatile and semi-volatile species, independent of their optical properties. The eluent is nebulized into droplets, dried into particles, and collided with a stream of charged nitrogen gas[4]. The aggregate charge is then measured by a highly sensitive electrometer, generating a signal directly proportional to the analyte's mass[4].

MethodSelection Target 3-[2-(Allyloxy)ethoxy]azetidine (Target Analyte) UV_Check Chromophore Present? Target->UV_Check UV_Result HPLC-UV (Rejected: No Absorption) UV_Check->UV_Result No (Isolated Alkene) GC_Check Volatile & Non-Polar? UV_Check->GC_Check Alternative Path GC_Result GC-FID (Sub-optimal: Amine Tailing) GC_Check->GC_Result Marginal (Requires Derivatization) CAD_Result HPLC-CAD (Optimal: Universal Detection) GC_Check->CAD_Result No (Semi-Volatile/Polar)

Figure 1: Decision matrix for selecting the optimal analytical modality for non-chromophoric azetidines.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityDetection PrincipleSuitabilityKey LimitationsVerdict
HPLC-UV Photon absorptionPoorAnalyte lacks a UV-absorbing chromophore.Rejected
GC-FID Flame ionizationMarginalPolar secondary amine causes severe peak tailing; requires derivatization.Sub-optimal
HPLC-CAD Charged aerosol massExcellentRequires volatile mobile phase additives; sensitive to baseline noise.Optimal

Experimental Methodology: Self-Validating HPLC-CAD Protocol

To ensure trustworthiness, the analytical method must be a self-validating system. This means embedding System Suitability Testing (SST) and dynamic baseline compensation directly into the workflow.

Step-by-Step Protocol

1. Mobile Phase Preparation (Causality: Volatility Requirement) Because CAD detects all non-volatile matter, non-volatile buffers (e.g., phosphates) will irreversibly foul the detector.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.0 with Formic Acid to protonate the azetidine, improving peak shape).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

2. Chromatographic Separation

  • Column: A modern polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm) is selected to retain the polar protonated azetidine while preventing silanol interactions.

  • Gradient: 5% B to 95% B over 15 minutes.

3. Inverse Gradient Setup (Causality: Uniform Response) As the organic composition increases during the gradient, the nebulization efficiency of the CAD increases, causing an artificial baseline drift and inconsistent response factors[5]. To create a self-validating, uniform response, configure a second pump to deliver an 5 post-column[5]. This ensures the detector always receives a constant solvent ratio (e.g., 50:50 Aqueous:Organic), normalizing the droplet size and charge transfer.

4. CAD Parameters

  • Evaporation Temperature: 35°C (Optimized to preserve the semi-volatile free base/salt of the azetidine).

  • Data Collection Rate: 10 Hz.

ICH Q2(R2) Validation Strategy

The method must be validated according to the latest2[2], demonstrating that the procedure is scientifically sound, reproducible, and fit for its intended purpose.

Validation S1 Specificity (Blank & Forced Deg.) S2 Linearity & Range (Log-Log Fit, R² > 0.995) S1->S2 S3 Accuracy (Spike Recovery) S2->S3 S4 Precision (RSD < 2.0%) S3->S4 S5 Validated Method ICH Q2(R2) Compliant S4->S5

Figure 2: Lifecycle approach to analytical procedure validation compliant with ICH Q2(R2) guidelines.

Expert Insight on CAD Linearity

Unlike UV detection, CAD response is inherently non-linear over a wide dynamic range; it follows a power-law relationship ( R=aCb ). Therefore, for ICH Q2(R2) linearity validation, applying a data transformation (log-log plot) or a quadratic calibration model is scientifically justified and required to achieve an acceptable correlation coefficient (R² ≥ 0.995).

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExperimental DesignAcceptance Criteria
Specificity No interference from matrix/degradantsForced degradation (Acid, Base, Peroxide, Heat)Peak purity confirmed; Resolution > 1.5
Linearity Proportional response across range5 concentrations (50% to 150% of nominal)R² ≥ 0.995 (using log-log or quadratic fit)
Accuracy Closeness of agreement to true valueSpike recovery at 80%, 100%, 120% (n=3 each)Mean recovery 98.0% - 102.0%
Precision Closeness of agreement between series6 replicate injections of 100% standardRSD ≤ 2.0%
LOD / LOQ Lowest detectable/quantifiable amountSignal-to-Noise (S/N) evaluationS/N ≥ 3 (LOD); S/N ≥ 10 (LOQ)

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • 3-[2-(Allyloxy)ethoxy]azetidine. ChemicalBook.
  • Charged Aerosol Detectors – Discover What You're Missing. Thermo Fisher Scientific.
  • Charged aerosol detection - factors affecting uniform analyte response. Thermo Fisher Scientific.
  • Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). Thermo Fisher Scientific.

Sources

Validation

Assessing the ADME properties of 3-[2-(Allyloxy)ethoxy]azetidine

Benchmarking the ADME Properties of 3-[2-(Allyloxy)ethoxy]azetidine-Based Linkers: A Comparative Guide As drug discovery programs increasingly tackle complex targets, the physicochemical properties of the underlying chem...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the ADME Properties of 3-[2-(Allyloxy)ethoxy]azetidine-Based Linkers: A Comparative Guide

As drug discovery programs increasingly tackle complex targets, the physicochemical properties of the underlying chemical scaffolds dictate the success or failure of a clinical candidate. The journey from a promising hit to a viable drug is heavily dependent on optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles[1].

In recent years, four-membered heterocycles have emerged as powerful tools in the medicinal chemist's toolbox. Specifically, azetidine motifs are widely used to enhance attributes such as hydrophilicity, metabolic stability, and conformational preference[2]. This guide provides an objective comparison of 3-[2-(Allyloxy)ethoxy]azetidine (MFCD13559927)[3] against traditional linker alternatives, offering a mechanistic rationale for its use and self-validating experimental protocols for empirical benchmarking.

Part 1: The Mechanistic Rationale for Scaffold Selection

When designing a drug molecule, the choice of linker or structural spacer can drastically alter the compound's lipophilicity (logD) and metabolic vulnerability. Traditional linkers often rely on piperidine rings or linear alkyl chains, which can inflate lipophilicity and introduce sites for rapid cytochrome P450 (CYP) mediated oxidation.

3-[2-(Allyloxy)ethoxy]azetidine offers a sophisticated alternative by combining three distinct structural advantages:

  • The Azetidine Ring: Serving as a conformationally constrained, low-lipophilicity bioisostere for larger heterocycles (like piperidine or pyrrolidine) or isopropyl/gem-dimethyl groups, the azetidine ring improves metabolic stability while maintaining favorable basicity[4][5].

  • The PEG-like Ether Chain: The ethoxy linkage acts as a hydrogen bond acceptor, significantly enhancing aqueous solubility compared to highly lipophilic linear alkyl chains[6].

  • The Terminal Alkene: The allyloxy group provides a versatile functional handle for late-stage synthetic modifications, such as cross-metathesis or thiol-ene click chemistry, without compromising the core ADME benefits.

G A 3-[2-(Allyloxy)ethoxy]azetidine Scaffold B Azetidine Ring (Conformational Constraint) A->B C PEG-like Ether Chain (Hydrophilicity) A->C D Terminal Alkene (Functional Handle) A->D E Improved Metabolic Stability & Lower Lipophilicity B->E Bioisosteric replacement F Enhanced Kinetic Solubility C->F H-bond acceptor G Late-Stage Functionalization (Click/Metathesis) D->G Synthetic versatility

Figure 1: Logical relationship between the structural features of 3-[2-(Allyloxy)ethoxy]azetidine and resulting ADME benefits.

Part 2: Comparative ADME Profiling

To objectively assess the performance of 3-[2-(Allyloxy)ethoxy]azetidine, we must benchmark it against a standard alternative. Table 1 outlines a comparative ADME profile of a hypothetical drug candidate utilizing the azetidine-ether linker versus a traditional Piperidine-Alkyl linker. The data reflects the established empirical trends observed when substituting larger rings and alkyl chains with azetidine and ether motifs[1][4][5].

Table 1: Comparative ADME Profile (Azetidine-Ether vs. Piperidine-Alkyl)

ADME ParameterAssay3-[2-(Allyloxy)ethoxy]azetidine LinkerTraditional Piperidine-Alkyl LinkerMechanistic Causality
Solubility Kinetic Solubility (pH 7.4)> 150 µM < 50 µMThe ether oxygen acts as an H-bond acceptor, lowering the crystal lattice energy and increasing hydration[6].
Permeability Caco-2 Papp​ (A-B)12 x 10⁻⁶ cm/s 8 x 10⁻⁶ cm/sReduced cross-sectional area and lower molecular weight of the azetidine ring enhance passive diffusion[1].
Metabolism Human Liver Microsomes ( Clint​ )< 15 µL/min/mg > 45 µL/min/mgAzetidine removes vulnerable C-H bonds present in piperidine, resisting CYP-mediated N-dealkylation and oxidation[2][4].
Toxicity / DDI CYP3A4 Inhibition ( IC50​ )> 30 µM (Low Risk)~ 10 µM (Moderate Risk)Lower overall lipophilicity (logD) reduces non-specific binding to the highly hydrophobic CYP3A4 active site[1].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the ADME advantages of 3-[2-(Allyloxy)ethoxy]azetidine must be empirically verified. The following protocols are designed as self-validating systems, incorporating internal standards and control compounds to guarantee data trustworthiness[1].

Protocol 1: Kinetic Solubility Assessment

Purpose: To determine the maximum aqueous concentration before precipitation occurs, driven by the hydrophilic ether chain.

  • Stock Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: Spike the DMSO stock into 0.1 M Phosphate Buffered Saline (PBS, pH 7.4) to achieve a final target concentration of 200 µM (final DMSO concentration ≤ 2%).

  • Incubation: Incubate the solution at 25°C for 24 hours on an orbital shaker at 300 rpm to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm hydrophilic PTFE filter plate to remove precipitated compound.

  • Quantification: Analyze the filtrate via LC-UV or LC-MS/MS against a standard curve prepared in matching solvent.

  • Validation Control: Run Nicardipine (low solubility) and Propranolol (high solubility) in parallel to validate assay performance.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Purpose: To quantify the metabolic resistance conferred by the azetidine ring against CYP450 enzymes.

  • Reaction Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet proteins. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.

  • Calculation: Determine the half-life ( t1/2​ ) from the log-linear decline and calculate the intrinsic clearance ( Clint​ ). Use Verapamil as a high-clearance positive control.

Workflow Step1 1. Compound Preparation (1 µM in buffer) Step2 2. Addition of Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH at 37°C) Step2->Step3 Step4 4. Aliquot Sampling (0, 5, 15, 30, 45 min) Step3->Step4 Step5 5. Quenching (Add cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate Intrinsic Clearance) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Human Liver Microsomal Stability Assay.

Conclusion

The strategic incorporation of 3-[2-(Allyloxy)ethoxy]azetidine addresses common liabilities in drug development. By replacing lipophilic, metabolically vulnerable alkyl-piperidine chains with a conformationally constrained azetidine and a hydrophilic ether linkage, researchers can systematically drive improvements in solubility, permeability, and half-life[1][7]. Utilizing the comparative frameworks and standardized protocols outlined above ensures that these structural modifications translate into empirically validated, high-quality clinical candidates.

References

  • Ding, S., et al. "Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks." Synthesis-Stuttgart (via ResearchGate), Sept. 2025. [Link]

Sources

Comparative

Comprehensive Analytical Guide: Peer-Reviewed Methods for the Characterization of 3-[2-(Allyloxy)ethoxy]azetidine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective comparison of analytical methodologies, experimental causality, and self-validating protocols. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective comparison of analytical methodologies, experimental causality, and self-validating protocols.

Executive Summary & Chemical Context

3-[2-(Allyloxy)ethoxy]azetidine (Molecular Formula: C8H15NO2) is a highly specialized bifunctional building block frequently utilized in PROTAC linker synthesis, PEGylation chemistries, and bioconjugation. Structurally, it presents a triad of distinct functional groups, each posing a unique analytical challenge:

  • Azetidine Ring: A highly strained four-membered heterocycle prone to ring-opening under harsh ionization conditions.

  • Secondary Amine: A highly polar, basic moiety (pKa ~10.4) that induces severe peak tailing and irreversible adsorption on standard chromatographic stationary phases.

  • Allyl Ether: A terminal alkene linkage susceptible to transition-metal or base-catalyzed isomerization into a thermodynamically favored propenyl ether.

Because no single analytical technique can comprehensively validate all three structural features simultaneously, scientists must deploy a strategic combination of LC-MS/MS, GC-MS, and Multinuclear NMR. This guide objectively compares these methodologies, detailing the causality behind the sample preparation and providing self-validating experimental protocols.

Visualizing the Analytical Strategy

G Compound 3-[2-(Allyloxy)ethoxy]azetidine F1 Secondary Amine (Highly Polar) Compound->F1 F2 Azetidine Ring (High Strain) Compound->F2 F3 Allyl Ether (Isomerization Risk) Compound->F3 M1 GC-MS Profiling (Requires Derivatization) F1->M1 Acylation / Silylation M2 LC-MS/MS (ESI+) (Soft Ionization) F1->M2 FMOC-Cl / Direct HILIC F2->M2 Prevents Ring Opening M3 Multinuclear NMR (Structural Confirmation) F3->M3 1H/13C/HSQC Mapping

Analytical workflow mapping functional group challenges to instrumental methods.

Methodology Comparison & Protocols

Method A: LC-MS/MS (ESI+) via FMOC Derivatization

Primary Use Case: Trace quantification, pharmacokinetic (PK) profiling, and high-throughput bioanalysis.

The Causality: Direct injection of polar azetidines onto standard C18 columns results in poor retention and asymmetric peak tailing due to interactions between the basic secondary amine and residual silanols on the silica support[1]. To force the molecule to behave well on reverse-phase columns, we utilize pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)[2]. FMOC-Cl rapidly tags the secondary amine, drastically increasing the molecule's hydrophobicity.

The Self-Validating Mechanism: The addition of the FMOC group adds exactly 222.07 Da to the molecule. In the MS/MS collision cell, the FMOC derivative predictably fragments to yield a dominant m/z 179 ion (the stable fluorenyl cation). By monitoring the specific precursor-to-product transition ([M+222+H]⁺ → 179), the protocol internally validates that the secondary amine was present, successfully tagged, and structurally intact.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of 3-[2-(Allyloxy)ethoxy]azetidine in 1.0 mL of 0.1 M borate buffer (pH 9.5) to ensure the amine is deprotonated and nucleophilic.

  • Derivatization: Add 500 µL of 2 mM FMOC-Cl in anhydrous acetonitrile. Vortex for 10 seconds and incubate at 25°C for exactly 20 minutes[2].

  • Quenching: Terminate the reaction by adding 100 µL of 20 mM glycine to consume excess FMOC-Cl, preventing column fouling.

  • Chromatography: Inject 2 µL onto a UPLC C18 column (2.1 × 50 mm, 1.7 µm). Run a gradient of 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transition.

Method B: GC-MS (EI) via In Situ Acylation

Primary Use Case: Volatile impurity profiling, residual solvent analysis, and synthetic byproduct identification.

The Causality: Gas chromatography is unparalleled for volatile impurity profiling. However, the free secondary amine of the azetidine ring will irreversibly adsorb to the active silanol sites of the GC inlet and column lining, resulting in total signal loss[3]. In situ acylation using Trifluoroacetic anhydride (TFAA) is required. TFAA converts the basic amine into a neutral, highly volatile trifluoroacetamide, neutralizing its polarity and protecting the strained ring from thermal degradation[3].

The Self-Validating Mechanism: Acylation with TFAA adds a trifluoroacetyl group (+96 Da). Under 70 eV Electron Ionization (EI), the CF3 group creates a highly characteristic fragmentation pattern—specifically the rapid loss of the CF3 radical (-69 Da). Observing the [M-69]⁺ fragment in the mass spectrum validates that the amine was successfully acylated, confirming the identity of the azetidine core.

Step-by-Step Protocol:

  • Extraction: Extract the analyte into 500 µL of anhydrous ethyl acetate.

  • Derivatization: Add 50 µL of TFAA and 10 µL of pyridine (acting as an acid scavenger to neutralize the HF byproduct).

  • Incubation: Seal the vial tightly and heat at 60°C for 30 minutes.

  • Evaporation: Evaporate the mixture to dryness under a gentle nitrogen stream to remove excess TFAA. Reconstitute in 100 µL of GC-grade hexane.

  • GC-MS Analysis: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Use an oven program starting at 60°C, ramping at 15°C/min to 280°C.

Method C: Multinuclear NMR Spectroscopy

Primary Use Case: Non-destructive structural elucidation, isomer differentiation, and absolute QA/QC release testing.

The Causality: Mass spectrometry cannot easily distinguish between the intended allyl ether (-O-CH2-CH=CH2) and its thermodynamic isomerization product, the propenyl ether (-O-CH=CH-CH3). This isomerization frequently occurs during basic synthetic steps. 1H and 13C NMR are mandatory to confirm the exact position of the double bond[4].

The Self-Validating Mechanism: The coupling constants (J-values) in the 1H NMR spectrum follow strict quantum mechanical rules. The terminal alkene protons of the intact allyl group will show a trans-coupling (J ~ 17 Hz) and a cis-coupling (J ~ 10 Hz) to the adjacent methine proton[4]. If the molecule has isomerized to a propenyl ether, these specific J-values disappear entirely, replaced by a standard methyl doublet (J ~ 7 Hz). The J-values mathematically self-validate the structural topology of the ether linkage.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • 1H NMR (400 MHz): Acquire with 16 scans and a 1-second relaxation delay. Confirm the presence of the characteristic allyl methine proton (multiplet, ~5.9 ppm) and terminal methylene protons (multiplet, ~5.2-5.3 ppm)[4].

  • 13C NMR (100 MHz): Acquire with 512 scans. Verify the terminal alkene carbon (~117 ppm) and internal alkene carbon (~134 ppm).

  • 2D HSQC: Execute a Heteronuclear Single Quantum Coherence (HSQC) experiment to map proton-carbon correlations. Ensure the azetidine ring carbons (~45-55 ppm) correlate correctly to their highly shielded protons, proving the strained ring has not opened.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the three methodologies when applied to 3-[2-(Allyloxy)ethoxy]azetidine:

Analytical MethodTarget Analyte FeatureRetention/Resolution StrategyLimit of Detection (LOD)Primary Application
LC-MS/MS (FMOC-C18) Secondary AmineHydrophobic tagging~0.1 ng/mLHigh-sensitivity bioanalysis
LC-MS/MS (HILIC) Intact AzetidineOrthogonal polar retention~0.5 ng/mLPK profiling, trace quant
GC-MS (TFAA-Deriv) Volatile ImpuritiesAcylation of active amine~5.0 ng/mLResidual solvent/impurity check
NMR (1H/13C/HSQC) Allyl Ether LinkageNon-destructive magnetic resonance~1.0 µg/mLIsomer differentiation, structural QA

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-[2-(Allyloxy)ethoxy]azetidine

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 3-[2-(Allyloxy)ethoxy]azetidine. This guide is built upon a thorough anal...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 3-[2-(Allyloxy)ethoxy]azetidine. This guide is built upon a thorough analysis of its constituent chemical moieties—an azetidine ring and an allyl ether group—and established principles of laboratory safety for handling novel or uncharacterized compounds. This document is intended to supplement, not replace, a substance-specific SDS. You must consult the official SDS from the manufacturer before any handling. Always treat compounds with unknown toxicity as potentially hazardous.[1]

Hazard Analysis: A Tale of Two Moieties

Understanding the requisite Personal Protective Equipment (PPE) begins with a clear-eyed assessment of the potential hazards. The structure of 3-[2-(Allyloxy)ethoxy]azetidine combines two functional groups, each with a distinct hazard profile that dictates our safety protocols.

  • The Azetidine Ring: This strained, four-membered nitrogen-containing heterocycle is a reactive moiety.[1] Azetidine itself is classified as a flammable liquid that can cause severe skin burns and eye damage.[2][3] Therefore, skin and eye protection are paramount.

  • The Allyl Ether Group: This functional group introduces several critical hazards:

    • Peroxide Formation: Like many ethers, allyl ethers can form explosive peroxides when exposed to air and light over time.[4] This necessitates dating containers upon receipt and opening and monitoring for peroxide formation.[5]

    • Flammability: Allyl ethers are often flammable or combustible liquids, posing a significant fire risk if not handled and stored correctly.[4][6][7]

    • Toxicity and Irritation: These compounds can be toxic if inhaled, ingested, or absorbed through the skin.[7][8] Vapors can cause respiratory irritation, and direct contact can lead to skin and eye irritation or burns.[6][9]

Given this composite hazard profile, we must assume 3-[2-(Allyloxy)ethoxy]azetidine is a flammable, corrosive, and potentially toxic liquid capable of forming explosive peroxides.

Foundational Safety: Engineering and Administrative Controls

Before a single piece of PPE is donned, a safe environment must be established. PPE is the final barrier between you and a potential hazard; it should never be the only one.

  • Chemical Fume Hood: All handling of 3-[2-(Allyloxy)ethoxy]azetidine—including weighing, transfers, and solution preparation—must occur within a certified chemical fume hood.[1][10] This is non-negotiable and serves as the primary engineering control to minimize inhalation exposure to potentially harmful vapors.[11]

  • Restricted Access: Work should be conducted in a well-ventilated laboratory with access restricted to trained personnel.

  • Emergency Equipment: A calibrated eyewash station and a safety shower must be immediately accessible and unobstructed.[1]

  • Waste Management: A clear, pre-defined waste disposal plan must be in place. Do not begin work until you know how you will safely dispose of the chemical and any contaminated materials.[11][12]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE strategy is mandatory to prevent all routes of exposure—dermal, ocular, and respiratory.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.[13]

  • Full-Face Shield: When handling larger quantities (>50 mL) or performing operations with a heightened risk of splashing (e.g., transfers under pressure, quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.[1]

Hand Protection
  • Chemical-Resistant Gloves: Given the corrosive nature of the azetidine moiety and potential for skin absorption, robust hand protection is critical.

    • Material: High-performance nitrile or neoprene gloves are recommended.[13] Always check the manufacturer's glove compatibility chart for the specific chemical if available.

    • Double-Gloving: The practice of wearing two pairs of gloves is a best practice, especially during compounding, transfers, and waste disposal.[13] This provides a critical safety buffer; if the outer glove is compromised, you can remove it without exposing your skin.

    • Inspection and Replacement: Gloves must be inspected for tears or punctures before each use. They should be changed immediately if contamination is suspected and always upon completion of a task. Do not reuse disposable gloves.

Skin and Body Protection
  • Chemical-Resistant Laboratory Coat: A disposable gown or a lab coat made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal.[13] This protects personal clothing and underlying skin from accidental spills.

  • Chemical-Resistant Apron: For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against significant splashes.[1]

  • Full-Coverage Attire: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[14] Do not wear sandals, shorts, or any clothing that leaves skin exposed in the laboratory.

Respiratory Protection

When all work is conducted within a properly functioning chemical fume hood, additional respiratory protection is typically not required. However, in the event of an emergency, such as a large spill or a failure of the fume hood, a respirator would be necessary.

  • Emergency Use: A NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations.[9][10] Personnel must be properly trained and fit-tested for respirator use.

PPE Selection Summary

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (Weighing, <1g/mL transfers)Chemical Splash GogglesDouble Nitrile or Neoprene GlovesChemical-Resistant Lab CoatWork within a Fume Hood
Solution Preparation & General Use Chemical Splash GogglesDouble Nitrile or Neoprene GlovesChemical-Resistant Lab CoatWork within a Fume Hood
Large-Scale Operations (>50 mL) or High-Splash RiskChemical Splash Goggles & Face ShieldDouble Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatWork within a Fume Hood
Emergency Spill Response Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit or CoverallsNIOSH-Approved Respirator with Organic Vapor Cartridge

Procedural Guide: Gowning and De-Gowning

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Gowning (Donning) Protocol
  • Attire Check: Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Lab Coat/Gown: Put on your lab coat, ensuring it is fully buttoned or snapped.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure requires it.

De-Gowning (Doffing) Protocol

This process is designed to contain contamination.

  • Initial Decontamination: If grossly contaminated, clean the outer gloves with a suitable solvent (e.g., isopropanol) in the fume hood before removal.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out to trap contaminants. Dispose of them in the designated hazardous waste container.[10]

  • Remove Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Remove Lab Coat/Gown: Unbutton the lab coat. Roll it down from the shoulders, turning it inside out as you go. This contains any contamination on the exterior. Place it in the appropriate receptacle for laundering or disposal.

  • Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[15]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is the final act of a safe experiment.

  • Segregation is Key: All disposable items that have come into contact with 3-[2-(Allyloxy)ethoxy]azetidine, including gloves, absorbent pads, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.[10][12] Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[16]

  • Waste Container: Use a sealed container labeled "Hazardous Waste" and clearly list the chemical name.[12]

  • Rinsate Collection: When decontaminating glassware, the initial solvent rinse must be collected and disposed of as hazardous liquid waste.[12]

  • EHS Pickup: Contact your institution's EHS department to arrange for the final disposal of all chemical waste.

Emergency Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17]

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[1][17]

Workflow for Safe Handling and PPE Selection

The following diagram outlines the critical decision-making and operational flow for safely handling 3-[2-(Allyloxy)ethoxy]azetidine.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE & Handling cluster_cleanup Phase 3: Cleanup & Disposal A Hazard Assessment (Azetidine + Allyl Ether) B Consult SDS & Lab SOP A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Don PPE (Gown, Double Gloves, Goggles) C->D E Perform Work in Fume Hood D->E F High Splash Risk? E->F G Add Face Shield & Apron F->G Yes H Proceed with Caution F->H No G->H I Segregate Chemical Waste H->I J Decontaminate Work Area I->J K Doff PPE Correctly J->K L Dispose of Contaminated PPE K->L M Wash Hands Thoroughly L->M

Caption: PPE Selection and Safe Handling Workflow.

References

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • New Jersey Department of Health. (2001). Hazard Summary: Allyl Glycidyl Ether.
  • BenchChem. (2025). Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine.
  • BenchChem. (2025). Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • The Havok Journal. (2023, May 25). 6 Best Practices In Liquid Lab Handling.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Azetidine.
  • NOAA. (n.d.). ALLYL ETHYL ETHER.
  • BenchChem. (2025). Personal protective equipment for handling 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine.
  • Centers for Disease Control and Prevention. (n.d.). Allyl glycidyl ether - NIOSH Pocket Guide to Chemical Hazards.
  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from Environmental Health & Safety, University of Colorado Boulder.
  • National Institutes of Health. (n.d.). Allyl ethyl ether.
  • Fisher Scientific. (2025, September 18). Allyl ethyl ether - SAFETY DATA SHEET.
  • Laboratory Furniture Solutions. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
  • SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
  • ChemScene. (2023, March 20). Safety Data Sheet: tert-Butyl 3-(benzyloxy)azetidine-1-carboxylate.
  • Fisher Scientific. (2012, March 23). SAFETY DATA SHEET: Azetidine.
  • Merck. (n.d.). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006: Azetidine.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine.

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